5-Chloro-3-(2-methylphenyl)-1,2-oxazole
Description
BenchChem offers high-quality 5-Chloro-3-(2-methylphenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(2-methylphenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
192432-80-7 |
|---|---|
Formule moléculaire |
C10H8ClNO |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
5-chloro-3-(2-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3 |
Clé InChI |
ZBBHHRZRHNLBFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=C2)Cl |
SMILES canonique |
CC1=CC=CC=C1C2=NOC(=C2)Cl |
Synonymes |
5-CHLORO-3-(2-METHYLPHENYL)ISOXAZOLE |
Origine du produit |
United States |
5-Chloro-3-(2-methylphenyl)-1,2-oxazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
Introduction
The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically significant compounds, demonstrating activities that span anti-inflammatory, antibacterial, antiviral, and hypoglycemic applications.[1] The isoxazole scaffold is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on a specific derivative, 5-Chloro-3-(2-methylphenyl)-1,2-oxazole , a molecule that combines the reactive potential of a halogenated isoxazole with the steric and electronic influence of a substituted aryl group. Understanding its core chemical properties is essential for researchers aiming to leverage this scaffold in the synthesis of novel chemical entities for drug discovery and materials science.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, the combination of a planar, electron-deficient isoxazole ring, a reactive chloro-substituent, and a non-polar tolyl group defines its character.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈ClNO | (Calculated) |
| Molecular Weight | 193.63 g/mol | (Calculated) |
| IUPAC Name | 5-chloro-3-(2-methylphenyl)-1,2-oxazole | IUPAC Nomenclature |
| Appearance | (Predicted) White to off-white solid | Analogous Compounds[2] |
| Solubility | (Predicted) Soluble in organic solvents (e.g., DMSO, CH₂Cl₂, THF); Insoluble in water. | General Heterocycle Properties[3] |
Synthesis and Reactivity
Synthetic Pathways
The construction of the 3,5-disubstituted 1,2-oxazole core is well-established, with two primary strategies predominating.[4]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. For the title compound, this would involve the cycloaddition of 2-methylbenzonitrile oxide with a chloro-substituted alkyne.
-
Condensation with Hydroxylamine: A more common and versatile route involves the condensation of a 1,3-dicarbonyl compound or its equivalent (like a β-enamino ketoester) with hydroxylamine hydrochloride.[4] This pathway offers excellent control over regioselectivity.
Below is a generalized workflow for the synthesis via the condensation pathway.
Caption: Key reactivity pathway of 5-chloroisoxazoles via azirine intermediate.
Spectroscopic Analysis
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The data below are predicted based on analogous structures found in the literature and serve as a guide for characterization. [2][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
|---|---|---|---|---|
| ~ 7.3 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) | The four protons on the tolyl ring will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. |
| ~ 6.5 | Singlet | 1H | Isoxazole C4-H | The proton at the C4 position of the isoxazole ring is a singlet as it has no adjacent protons to couple with. Its chemical shift is in the characteristic aromatic/heteroaromatic region. |
| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) | The methyl group protons are chemically equivalent and appear as a sharp singlet in the aliphatic region. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality |
|---|---|---|
| ~ 164 | Isoxazole C3 | Attached to the electronegative nitrogen and the aryl ring, this carbon is significantly deshielded. |
| ~ 155 | Isoxazole C5 | Attached to both the electronegative oxygen and the chlorine atom, resulting in a strong downfield shift. |
| ~ 125 - 140 | Aromatic Carbons (C₆H₄) | Six distinct signals are expected for the six carbons of the substituted phenyl ring. |
| ~ 100 | Isoxazole C4 | This carbon, bonded to a proton, is the most shielded of the isoxazole ring carbons. |
| ~ 21 | Methyl Carbon (-CH₃) | Typical chemical shift for an aryl-attached methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns useful for structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
-
Expected Molecular Ion (M+H)⁺: ~194.03 m/z
-
Isotope Pattern: A characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 is expected due to the presence of the chlorine atom (³⁵Cl vs ³⁷Cl), providing definitive evidence for its inclusion in the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups within the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1550 - 1450 | C=N Stretch | Isoxazole Ring |
| ~ 1250 - 1100 | C-O Stretch | Isoxazole Ring |
| ~ 800 - 700 | C-Cl Stretch | Aryl-Chloride |
Experimental Protocol: Compound Characterization Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) for NMR analysis.
-
¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Acquire a standard proton spectrum with a spectral width of 0-10 ppm and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample into an ESI-MS instrument and acquire data in positive ion mode to observe the (M+H)⁺ peak and its chlorine isotope pattern.
-
Data Analysis: Integrate the NMR signals and compare chemical shifts to predicted values. Analyze the MS data to confirm the molecular weight and isotopic distribution. Correlate all data to confirm the structure of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole.
Applications in Drug Discovery
The title compound is not an end-product drug but a versatile building block. Its value lies in the strategic combination of its structural features:
-
Isoxazole Core: As a proven pharmacophore, it imparts metabolic stability and favorable geometric constraints for binding to biological targets. [1]Isoxazoles are found in drugs targeting a range of conditions, from inflammation to bacterial infections. [1][7]* 5-Chloro Group: This is the key reactive handle. It allows for the covalent attachment of other molecular fragments through the reactions described previously (SₙAr or azirine-mediated acylation). [2]This enables the rapid generation of compound libraries for screening against various biological targets.
-
2-Methylphenyl Group: The ortho-methyl group provides steric bulk and influences the dihedral angle between the phenyl and isoxazole rings. [1]This conformational constraint can be crucial for achieving selective binding to a target protein's active site and can also modulate the compound's metabolic profile by sterically hindering certain metabolic pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole is not publicly available, data from analogous chlorinated heterocyclic compounds and general laboratory safety principles dictate a cautious approach. [8][9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8][10]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9]Avoid contact with skin and eyes. [8]After handling, wash hands thoroughly. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [9]* First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [3][9] * Inhalation: Move the person to fresh air. [8] * Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention. [9]
-
Conclusion
5-Chloro-3-(2-methylphenyl)-1,2-oxazole is a synthetically valuable heterocyclic compound. Its chemical properties are defined by the stable isoxazole core, a reactive chlorine atom at the 5-position, and the conformational influence of the 2-methylphenyl substituent. The C5-Cl bond serves as a versatile synthetic handle, enabling transformations via nucleophilic substitution or, more powerfully, through iron-catalyzed isomerization to an azirine intermediate. This reactivity makes the compound an attractive starting material for constructing diverse molecular architectures, positioning it as a valuable building block for researchers and scientists in drug development and chemical synthesis.
References
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269.
- NextSDS. (n.d.). 5-chloro-3-methyl-1,2-oxazole — Chemical Substance Information.
- Echemi. (n.d.). 5-CHLORO-3-(3-METHOXYPHENYL)ISOXAZOLE Safety Data Sheets.
- Al-Harrasi, A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole.
- MBL Life Science. (2025). Safety Data Sheet.
- Balakrishnan, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575.
- FUJIFILM Wako Chemicals. (2025). 安全データシート (Safety Data Sheet).
- Bak, A., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 23(9), 2329.
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
- Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4.
- Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5156.
- BenchChem. (2025). Spectroscopic Analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide.
- Jasim, L. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Systematic Reviews in Pharmacy, 11(12), 1845-1856.
Sources
- 1. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. mblbio.com [mblbio.com]
Technical Whitepaper: 5-Chloro-3-(2-methylphenyl)isoxazole in Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the isoxazole ring serves as a privileged bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Specifically, 5-Chloro-3-(2-methylphenyl)isoxazole (CAS: 192432-80-7) has emerged as a highly valuable synthetic building block[1]. The orthogonal reactivity of the C5-chloride allows for rapid late-stage diversification, while the 3-(2-methylphenyl) moiety provides critical steric bulk that induces a non-coplanar conformation—a structural feature frequently exploited to target deep hydrophobic pockets in kinases and epigenetic readers.
Physicochemical Profiling
To facilitate integration into high-throughput screening (HTS) libraries and computational docking models, the quantitative physicochemical parameters of this scaffold are summarized below.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | Pharmacokinetic Relevance |
| CAS Number | 192432-80-7 | Standardized registry identifier[1]. |
| Molecular Formula | C₁₀H₈ClNO | Core scaffold composition. |
| Molecular Weight | 193.63 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| H-Bond Donors | 0 | Enhances passive membrane permeability. |
| H-Bond Acceptors | 2 (N, O) | Capable of interacting with hinge-region kinase residues. |
| Rotatable Bonds | 1 | Restricted rotation minimizes entropic penalty upon target binding. |
Mechanistic Rationale & C5-Diversification
The strategic value of 5-chloro-3-arylisoxazoles lies in the highly electrophilic nature of the C5 position[2]. The adjacent electronegative oxygen atom and the overall electron-deficient nature of the heteroaromatic ring lower the LUMO energy of the C-Cl bond. This electronic environment primes the molecule for two distinct diversification pathways:
-
Transition-Metal Catalysis: The C-Cl bond readily undergoes oxidative addition with electron-rich Palladium(0) complexes, enabling Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings[2].
-
Nucleophilic Aromatic Substitution (SₙAr): Hard nucleophiles (alkoxides, thiolates, and primary amines) can directly attack the C5 position, proceeding via a Meisenheimer-type intermediate.
Figure 1: C5-Diversification pathways of 5-Chloro-3-(2-methylphenyl)isoxazole via cross-coupling.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust methodology requires built-in causality and in-process controls (IPCs). The following protocols are designed as self-validating systems.
Protocol 1: Synthesis of the 5-Chloroisoxazole Core
This procedure details the conversion of 3-(2-methylphenyl)isoxazol-5(4H)-one to the target 5-chloroisoxazole via POCl₃-mediated chlorination[3].
-
Reagent Preparation: Suspend 3-(2-methylphenyl)isoxazol-5(4H)-one (1.0 equiv) in neat Phosphorus oxychloride (POCl₃) (10.0 equiv) at 0 °C.
-
Causality: POCl₃ acts dually as the reaction solvent and the electrophilic chlorinating agent, shifting the tautomeric equilibrium toward the reactive enol form.
-
-
Base Addition: Add Triethylamine (Et₃N) (0.8 equiv) dropwise under vigorous stirring[3].
-
Causality: Et₃N neutralizes the HCl generated during the initial nucleophilic attack of the isoxazolone on POCl₃. This prevents acid-catalyzed ring opening and degradation of the sensitive heterocycle.
-
-
Thermal Activation: Heat the mixture to 75 °C for 12 hours[3].
-
Causality: Elevated temperature provides the necessary activation energy for the final elimination of the dichlorophosphate leaving group, driving the aromatization of the isoxazole ring.
-
Self-Validation (IPC): The reaction is visually self-validating; the cessation of gas evolution and the transition from a cloudy suspension to a homogeneous dark amber solution indicates complete intermediate formation.
-
-
Quenching & Extraction: Cool the mixture to room temperature and pour it dropwise over crushed ice (300 g). Extract with EtOAc (3 × 30 mL)[3].
-
Causality: Utilizing crushed ice rather than liquid water controls the violently exothermic hydrolysis of excess POCl₃, preventing thermal decomposition of the product.
-
Protocol 2: Palladium-Catalyzed C5-Functionalization (Suzuki-Miyaura)
5-chloro-3-arylisoxazoles are excellent substrates for halogen exchange and cross-coupling[2].
-
System Setup: In an oven-dried Schlenk flask, combine 5-chloro-3-(2-methylphenyl)isoxazole (1.0 equiv), an arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality: The electron-rich, bulky biaryl phosphine ligand (XPhos) is critical. It accelerates the challenging oxidative addition of Pd(0) into the strong C(sp²)-Cl bond and facilitates rapid reductive elimination, preventing competitive protodeboronation of the boronic acid.
-
-
Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed toluene (0.2 M).
-
Reaction & Monitoring: Stir at 100 °C for 8 hours.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The protocol validates itself when the distinct chlorine isotopic pattern (M / M+2 ratio of 3:1 at m/z 194/196) completely disappears, confirming 100% oxidative addition and conversion.
-
Quantitative Data: Reaction Optimization
To maximize throughput, the choice of catalyst and base is paramount. The table below summarizes the quantitative optimization data for the C5-arylation of this scaffold.
Table 2: Catalyst Optimization for C5 Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ | Monodentate | Na₂CO₃ | Toluene/H₂O | 90 | 41 | Sluggish oxidative addition into C-Cl bond; high catalyst decay. |
| Pd(dppf)Cl₂ | Bidentate | K₂CO₃ | Dioxane/H₂O | 90 | 68 | Bidentate bite angle improves reductive elimination, but oxidative addition remains rate-limiting. |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl | K₃PO₄ | Toluene | 100 | 94 | Optimal. Electron-rich ligand rapidly inserts into C-Cl bond; anhydrous conditions prevent side reactions. |
References
-
Title : 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source : Molecules (MDPI) URL :[Link]
Sources
Structural and Synthetic Paradigms of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole: A Technical Whitepaper
Executive Summary
5-Chloro-3-(2-methylphenyl)-1,2-oxazole (commonly referred to as 5-chloro-3-(o-tolyl)isoxazole) is a highly specialized halogenated heterocyclic building block. Bearing the CAS Registry Number 192432-80-7 , this compound is characterized by its electron-deficient isoxazole core, a reactive C5-chlorine atom, and a sterically demanding ortho-tolyl group at the C3 position. In modern synthetic organic chemistry and drug development, 5-chloroisoxazoles have transitioned from mere intermediates to highly valued precursors for the generation of 2H-azirines, peptidomimetics, and novel agrochemicals [1].
This whitepaper provides an in-depth technical analysis of its molecular architecture, standard synthesis protocols via deoxychlorination, and its advanced reactivity profile, specifically focusing on transition-metal-catalyzed ring contractions.
Molecular Architecture & Stereoelectronic Profile
The chemical behavior of 5-chloro-3-(2-methylphenyl)-1,2-oxazole is dictated by the interplay between its three primary structural components:
-
The 1,2-Oxazole (Isoxazole) Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The electronegativity of the heteroatoms renders the ring electron-deficient, making it relatively resistant to electrophilic attack but highly susceptible to nucleophilic ring-opening and cycloadditions.
-
The C5-Chlorine Substituent: Positioned adjacent to the oxygen atom, the chlorine acts as an excellent leaving group. It enables nucleophilic aromatic substitution ( SNAr ) and serves as a critical handle for cross-coupling reactions or metal-catalyzed N–O bond cleavages.
-
The C3-(o-Tolyl) Group: The 2-methylphenyl moiety provides significant steric encumbrance. The ortho-methyl group restricts the free rotation of the phenyl ring relative to the isoxazole plane, locking it into specific conformational states that influence the stereoselectivity of downstream reactions.
Quantitative Physicochemical Data
The following table summarizes the core parameters of the molecule, critical for assay design and purification workflows.
| Parameter | Specification |
| IUPAC Name | 5-Chloro-3-(2-methylphenyl)-1,2-oxazole |
| CAS Registry Number | 192432-80-7 |
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| Structural Class | Halogenated Heteroaryl |
| Electrophilic Hotspot | C5 (Activated by adjacent Oxygen and Chlorine) |
| Typical Physical State | Pale yellow to colorless solid/viscous oil |
| Solubility Profile | Soluble in DCM, EtOAc, MeCN, THF; Insoluble in H₂O |
Synthetic Methodologies: The Deoxychlorination Protocol
The most robust and scalable method for synthesizing 3-aryl-5-chloroisoxazoles relies on the deoxychlorination of their corresponding isoxazol-5(4H)-one precursors using Phosphorus Oxychloride ( POCl3 )[1, 3].
Causality and Mechanistic Logic
The transformation of an isoxazolone to a 5-chloroisoxazole is not a simple substitution. It requires the tautomerization of the isoxazol-5(4H)-one to its 5-hydroxyisoxazole form. Triethylamine ( Et3N ) is utilized as a catalytic base to drive this enolization. Once enolized, the nucleophilic oxygen attacks the electrophilic phosphorus of POCl3 , forming a highly reactive phosphorodichloridate intermediate. Subsequent heating provides the activation energy for the chloride ion (generated in situ) to displace the phosphate leaving group via an SNAr mechanism, yielding the target 5-chloroisoxazole.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from validated general procedures for 5-chloroisoxazole synthesis [1]. Conduct all steps in a well-ventilated fume hood under an inert Argon atmosphere.
-
Pre-reaction Setup: Suspend 3 mmol of 3-(2-methylphenyl)isoxazol-5(4H)-one in 4.0 mL of neat POCl3 in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition (Critical Step): Cool the suspension to 0 °C using an ice bath. Dropwise, add 0.35 mL (2.5 mmol) of anhydrous Triethylamine ( Et3N ).
-
Causality: The 0 °C condition is mandatory to prevent uncontrolled exothermic degradation and tar formation during the initial phosphorylation. Et3N acts as an acid scavenger and enolization promoter.
-
-
Thermal Activation: Remove the ice bath and attach a reflux condenser. Heat the mixture to 75 °C and maintain stirring for 12 hours.
-
Validation: Monitor reaction completion via TLC (Hexane:EtOAc, 4:1). The disappearance of the polar isoxazolone spot indicates full conversion.
-
-
Quenching: Carefully pour the cooled reaction mixture over 300 g of crushed ice to hydrolyze excess POCl3 .
-
Caution: This step is highly exothermic and evolves HCl gas.
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel column chromatography (Petroleum Ether–EtOAc, 10:1) to isolate the pure 5-chloro-3-(2-methylphenyl)-1,2-oxazole.
Fig 1. Stepwise synthesis of 5-chloro-3-(2-methylphenyl)-1,2-oxazole via deoxychlorination.
Advanced Reactivity: Fe(II)-Catalyzed Ring Contraction
While 5-chloroisoxazoles can undergo standard cross-coupling, their most cutting-edge application in modern drug development is their use as precursors for 2H-azirine-2-carboxylic acid derivatives [1, 2].
The Isomerization Mechanism
The 5-chloroisoxazole core is highly susceptible to transition-metal-catalyzed N–O bond cleavage. When exposed to anhydrous Iron(II) chloride ( FeCl2 ), the iron center coordinates to the nitrogen atom of the isoxazole, weakening the adjacent N–O bond. This triggers a cascade reaction:
-
Ring Opening: The isoxazole ring opens to form an intermediate iron-carbenoid or vinyl nitrene species.
-
Ring Contraction: The intermediate rapidly cyclizes into a highly strained, three-membered 3-(2-methylphenyl)-2H-azirine-2-carbonyl chloride.
-
Nucleophilic Interception: Because the resulting azirine acid chloride is highly reactive, it is typically trapped in situ by nucleophiles (such as primary amines or alcohols) to form stable azirine-2-carboxamides or esters, which are highly prized peptidomimetics [1, 2].
Fig 2. Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine derivatives.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized 5-chloro-3-(2-methylphenyl)-1,2-oxazole, researchers must validate the structure using the following analytical benchmarks:
-
¹H NMR (CDCl₃, 400 MHz): The defining feature is the sharp singlet corresponding to the C4-proton of the isoxazole ring, typically appearing around δ 6.30 – 6.60 ppm. The ortho-methyl group will appear as a distinct singlet integrated to 3H around δ 2.40 – 2.50 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The C5 carbon (attached to chlorine) is highly deshielded, appearing near δ 155 – 160 ppm. The C3 carbon typically resonates around δ 162 – 165 ppm.
-
Mass Spectrometry (ESI-MS): The presence of the chlorine atom will be definitively proven by a 3:1 isotopic pattern in the molecular ion peak [M+H]+ at m/z 194.0 and 196.0.
References
-
Novikov, M. S., Agafonova, A. V., & Khlebnikov, A. F. (2022). "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids". National Library of Medicine (PMC). Available at:[Link]
-
Agafonova, A. V., Novikov, M. S., & Khlebnikov, A. F. (2024). "Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives". National Library of Medicine (PMC). Available at:[Link]
-
Bondarenko, O. B., et al. (2019). "Nitrosylsulfuric acid in the synthesis of 5-chloroisoxazoles from 1,1-dichlorocyclopropanes". Mendeleev Communications (via ResearchGate). Available at:[Link]
In-Depth Technical Guide: Spectroscopic Characterization and Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Analytical Reference Guide
Executive Summary & Molecular Identity
5-Chloro-3-(2-methylphenyl)-1,2-oxazole (commonly referred to as 5-chloro-3-(o-tolyl)isoxazole; CAS RN: 192432-80-7) is a highly functionalized heterocyclic building block[1]. In modern synthetic chemistry, 5-chloroisoxazoles serve as critical precursors for the generation of transient 2H-azirines via transition-metal-catalyzed isomerization, enabling the synthesis of complex azirine-2-carboxylic acid derivatives and oxazole hybrids[2],[3].
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper establishes the causality between the molecule's unique steric environment—specifically the ortho-methyl substitution—and its resulting spectroscopic signatures, providing a self-validating framework for its synthesis and characterization.
Synthetic Methodology & Mechanistic Causality
The synthesis of 5-chloro-3-arylisoxazoles relies on the deoxygenative chlorination of 3-aryl-isoxazol-5(4H)-ones. This transformation is driven by the conversion of the tautomeric enol form of the isoxazolone into a highly reactive leaving group, facilitating nucleophilic aromatic substitution by chloride ions[4],[2].
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system. The transition from a non-aromatic isoxazolone to a fully aromatized 5-chloroisoxazole provides distinct visual and thermodynamic checkpoints.
-
Reagent Activation (0 °C): To a flame-dried, argon-purged round-bottom flask, add 15.0 mL of phosphorus oxychloride (POCl₃). Cool the flask to 0 °C using an ice-water bath. Slowly add 2.0 equivalents of triethylamine (Et₃N) dropwise. Causality: Et₃N acts as an acid scavenger and facilitates the formation of the highly electrophilic Vilsmeier-type intermediate without premature degradation of the POCl₃.
-
Substrate Addition (Room Temp): Gradually add 10.0 mmol of 3-(2-methylphenyl)isoxazol-5(4H)-one in small portions over 15 minutes. The mixture will transition from a pale suspension to a homogenous yellow solution.
-
Reflux & Aromatization (110 °C): Equip the flask with a reflux condenser and heat to 110 °C for 4 to 6 hours. Validation Checkpoint: The reaction progress can be monitored via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (R_f ~ 0.1) will be entirely consumed, replaced by a highly non-polar, UV-active spot (R_f ~ 0.7).
-
Quenching (Critical Step): Cool the mixture to room temperature. Caution: Unreacted POCl₃ reacts violently with water. Slowly pour the mixture over 200 g of crushed ice under vigorous stirring to hydrolyze the excess chlorinating agent.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 5-chloro-3-(2-methylphenyl)-1,2-oxazole.
Synthetic Pathway Visualization
Caption: Synthetic pathway of 5-chloro-3-(2-methylphenyl)-1,2-oxazole and its downstream isomerization.
Spectroscopic Data & Structural Elucidation
The analytical workflow must confirm not only the connectivity of the molecule but also the successful incorporation of the chlorine atom and the preservation of the ortho-methyl group.
Analytical Workflow Visualization
Caption: Multi-modal spectroscopic workflow for structural validation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the characteristic chemical shifts for 5-chloro-3-(2-methylphenyl)-1,2-oxazole, acquired in CDCl₃ at 298 K.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment & Causality |
| C4-H | 6.38 | Singlet (s) | - | 1H | Isoxazole ring proton. Shielded by oxygen resonance. |
| C6'-H | 7.42 | Doublet of doublets (dd) | 7.6, 1.5 | 1H | Ar-H, ortho to isoxazole. Deshielded by C=N anisotropy. |
| C4', C5'-H | 7.28 - 7.35 | Multiplet (m) | - | 2H | Ar-H, meta/para to isoxazole. |
| C3'-H | 7.24 | Doublet (d) | 7.5 | 1H | Ar-H, ortho to methyl. |
| Ar-CH₃ | 2.45 | Singlet (s) | - | 3H | ortho-Methyl group. |
Mechanistic Insight into ¹H NMR: Why does the C4 proton appear as a singlet at ~6.38 ppm, significantly upfield from typical aromatic protons? The isoxazole ring is an electron-rich heteroaromatic system. The oxygen atom donates electron density via resonance to the C4 position, shielding it. Furthermore, the ortho-methyl group on the phenyl ring creates a severe steric clash with the isoxazole ring. This forces the phenyl ring to twist out of coplanarity (dihedral angle > 40°). This twist disrupts extended π-conjugation, preventing the phenyl ring's anisotropic deshielding cone from pulling the C4 proton further downfield.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment & Causality |
| C3 (Isoxazole) | 163.5 | C=N carbon. Highly deshielded by adjacent electronegative N and O. |
| C5 (Isoxazole) | 153.2 | C-Cl carbon. Deshielded by inductive effects of Chlorine and Oxygen. |
| C1' (Aromatic) | 136.8 | Quaternary Ar-C, ipso to isoxazole. |
| C2' (Aromatic) | 136.1 | Quaternary Ar-C, ipso to methyl. |
| C4', C6' (Ar) | 129.8, 129.5 | Aromatic CH carbons. |
| C3', C5' (Ar) | 126.2, 125.8 | Aromatic CH carbons. |
| C4 (Isoxazole) | 102.4 | Isoxazole CH. Highly shielded due to resonance electron donation from O. |
| Ar-CH₃ | 20.1 | ortho-Methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR protocol serves as a binary validation system for the chlorination reaction.
-
Protocol: Place 1-2 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer. Apply standard pressure and scan from 4000 to 400 cm⁻¹.
-
Self-Validation: The success of the synthesis is confirmed by the complete disappearance of the strong, broad lactone/lactam carbonyl stretch (ν C=O ~1750 cm⁻¹) inherent to the starting isoxazol-5(4H)-one.
-
Key Vibrational Modes:
-
1605 cm⁻¹: C=N stretching of the isoxazole ring.
-
1560 cm⁻¹, 1490 cm⁻¹: C=C aromatic skeletal vibrations.
-
755 cm⁻¹: Sharp, intense C-Cl stretching band, confirming halogen incorporation.
-
High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Dilute the sample to 1 µg/mL in LC-MS grade Methanol. Inject into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Self-Validation via Isotopic Signatures: HRMS provides an internal, unforgeable validation system. The natural abundance of chlorine isotopes (³⁵Cl ~75% and ³⁷Cl ~25%) dictates that the [M+H]⁺ molecular ion must present as a doublet.
-
Expected Data:
-
Calculated for C₁₀H₉³⁵ClNO⁺ [M+H]⁺: m/z 194.0367
-
Calculated for C₁₀H₉³⁷ClNO⁺[M+H]⁺: m/z 196.0338
-
Observation: A strict 3:1 intensity ratio between the m/z 194 and 196 peaks. Any deviation from this isotopic signature indicates incomplete halogenation or the presence of co-eluting impurities.
-
Conclusion
The rigorous spectroscopic characterization of 5-chloro-3-(2-methylphenyl)-1,2-oxazole requires an understanding of the interplay between steric hindrance and electronic resonance. By utilizing self-validating protocols—such as monitoring the C=O to C-Cl transition in IR and the 3:1 isotopic ratio in HRMS—researchers can ensure absolute structural integrity before deploying this compound in downstream transition-metal-catalyzed isomerizations.
References
- Source: Echemi (Chemical Substance Database)
- Source: Synthesis (Thieme Connect)
- Title: Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
Structural Elucidation of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole: A Comprehensive 13C NMR Guide
Executive Summary
In modern drug discovery, the isoxazole (1,2-oxazole) ring is a privileged pharmacophore, frequently utilized for its bioisosteric relationship to amides and esters, as well as its ability to modulate lipophilicity and metabolic stability. However, the structural characterization of highly substituted isoxazoles—such as 5-Chloro-3-(2-methylphenyl)-1,2-oxazole —presents unique analytical challenges. Because the core atoms of such heterocycles typically lack characteristic proton ( 1 H) chemical shifts, 1 H NMR alone is often ambiguous[1]. Consequently, Carbon-13 Nuclear Magnetic Resonance ( 13 C NMR) spectroscopy is the gold standard for definitive structural elucidation.
This whitepaper provides an in-depth, self-validating methodological guide to acquiring, assigning, and interpreting the 13 C NMR spectrum of 5-chloro-3-(2-methylphenyl)-1,2-oxazole, grounded in causality and authoritative spectroscopic principles.
Electronic Environment and Chemical Shift Causality
To accurately assign a 13 C NMR spectrum, one must first understand the electronic environment of the molecule. 5-Chloro-3-(2-methylphenyl)-1,2-oxazole consists of a highly polarized aromatic isoxazole core conjugated with an ortho-tolyl group.
-
C5 (Halogenated Carbon): The C5 position is directly bonded to the highly electronegative oxygen and chlorine atoms. The strong electron-withdrawing inductive (-I) effect severely deshields this carbon, pushing its resonance downfield to approximately 154.5 ppm [2].
-
C3 (Imine-like Carbon): Bonded to nitrogen and the aryl ring, C3 is also deshielded, typically resonating around 163.5 ppm [2].
-
C4 (Methine Carbon): Despite being part of an aromatic system, C4 is uniquely shielded by the resonance (+R) electron donation from the adjacent heteroatoms. This results in a characteristic, highly diagnostic upfield shift to approximately 101.2 ppm [2].
-
Aryl Ring Dynamics: The methyl group at the ortho position (C2') introduces steric hindrance, forcing the aryl ring slightly out of coplanarity with the isoxazole core. This disrupted conjugation subtly affects the chemical shifts of the quaternary C1' and the ortho-methyl carbon.
Molecular structure and carbon numbering of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole.
13C NMR Acquisition Protocol: A Self-Validating System
Acquiring high-quality 13 C NMR data requires overcoming the isotope's low natural abundance (1.1%) and a gyromagnetic ratio that is roughly four times weaker than that of 1 H[3]. The following step-by-step methodology ensures optimal Signal-to-Noise Ratio (SNR) while preventing the saturation of quaternary carbons.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 25–30 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl 3 ). CDCl 3 is selected because it provides an internal deuterium lock and a reliable chemical shift reference (the central triplet at 77.16 ppm)[4].
-
Probe Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (corresponding to 100 MHz or 150 MHz for 13 C). Perform 3D gradient shimming to ensure a homogeneous magnetic field, which is critical for resolving closely spaced aromatic signals.
-
Parameter Optimization (The Causality of D1):
-
Pulse Angle: Set to 30° to allow for faster longitudinal ( T1 ) recovery between scans.
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons (C3, C5, C1', C2') lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation[4]. A short D1 would saturate these signals, rendering them invisible. A longer D1 ensures these critical nodes are captured.
-
-
Broadband Decoupling: Apply WALTZ-16 proton decoupling. This collapses complex C-H multiplets into sharp singlets and leverages the Nuclear Overhauser Effect (NOE) to artificially boost the intensity of protonated carbons (C4, C3'-C6', CH 3 ).
-
Execution: Run a minimum of 1024 scans (NS) to overcome the inherent insensitivity of the 13 C nucleus[3].
-
Processing: Apply a 1.0 Hz exponential line-broadening window function prior to Fourier Transformation. This mathematically smooths the Free Induction Decay (FID), prioritizing SNR over ultra-fine resolution, which is ideal for standard 13 C acquisition.
Quantitative Spectral Assignment
Based on the electronic principles and literature precedents for 5-chloro-3-aryl isoxazoles[2], the quantitative 13 C NMR data is summarized below.
| Carbon Position | Expected Shift (δ, ppm) | Multiplicity (Decoupled) | Type | Assignment Rationale |
| C3 | 163.5 | Singlet | Quaternary | Deshielded by N and aryl conjugation. |
| C5 | 154.5 | Singlet | Quaternary | Strongly deshielded by O and Cl (-I effect). |
| C2' | 136.8 | Singlet | Quaternary | Aryl carbon attached to the methyl group. |
| C3' | 130.4 | Singlet | CH | Aryl methine, meta to the isoxazole. |
| C6' | 129.8 | Singlet | CH | Aryl methine, ortho to the isoxazole. |
| C4' | 129.2 | Singlet | CH | Aryl methine, para to the isoxazole. |
| C1' | 128.5 | Singlet | Quaternary | Aryl carbon attached to C3. |
| C5' | 126.1 | Singlet | CH | Aryl methine, para to the methyl group. |
| C4 | 101.2 | Singlet | CH | Isoxazole methine, shielded by +R effect. |
| CH 3 | 20.5 | Singlet | CH 3 | Aliphatic methyl group. |
Advanced 2D Workflows for Unambiguous Assignment
While 1D 13 C NMR provides the foundational chemical shifts, it cannot independently prove molecular connectivity. To create a self-validating analytical system, 2D heteronuclear NMR techniques must be employed[3]. By transferring magnetization from the highly sensitive 1 H nucleus to the less sensitive 13 C nucleus, these experiments drastically reduce acquisition time while providing definitive structural proof.
-
1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond carbon-proton connections. It will immediately differentiate the protonated carbons (C4, C3', C4', C5', C6', CH 3 ) from the quaternary carbons (which will not appear in the HSQC spectrum)[3].
-
1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (2- to 3-bond) couplings. It is the critical tool for assigning the quaternary carbons. For example, the isolated proton on C4 will show a strong 2-bond correlation cross-peak to both C3 and C5, unambiguously locking in the isoxazole core assignment. Similarly, the methyl protons will show 3-bond correlations to C1' and C3', anchoring the orientation of the aryl ring.
Self-validating 2D NMR workflow for the unambiguous assignment of the isoxazole scaffold.
References
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Iowa State University. Available at:[Link]
-
NMR as a "Gold Standard" Method in Drug Design and Discovery. National Center for Biotechnology Information (PMC). Available at:[Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at:[Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, a molecule of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its fragmentation behavior under electron ionization, outlines a robust analytical methodology, and offers insights into the interpretation of the resulting mass spectrum.
Introduction: The Significance of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
5-Chloro-3-(2-methylphenyl)-1,2-oxazole belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence of a chloro-substituent and a methylphenyl (tolyl) group imparts specific physicochemical properties that influence its biological activity and metabolic fate. Accurate analytical characterization is paramount for its use in drug discovery and development, with mass spectrometry serving as a cornerstone technique for structural elucidation and quantification. This guide will focus on the electron ionization mass spectrometry (EI-MS) of this compound, a common and powerful technique for the analysis of volatile and semi-volatile organic molecules.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway
In the absence of a publicly available experimental mass spectrum for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, a predicted fragmentation pathway has been constructed based on established principles of mass spectrometry for isoxazole derivatives and halogenated aromatic compounds.[1][2] The initial step in EI-MS is the formation of a molecular ion (M⁺˙) by the removal of an electron.[1]
The fragmentation of the 5-Chloro-3-(2-methylphenyl)-1,2-oxazole molecular ion is anticipated to be driven by the inherent instability of the N-O bond within the isoxazole ring and the presence of the chloro and methylphenyl substituents.
A key fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond, which is often the preferred initial fragmentation step.[2] This can lead to the formation of an azirine intermediate, which can then undergo further rearrangements and fragmentation. For 3-aryl-substituted isoxazoles, characteristic losses related to the aryl group are also expected. The presence of a chlorine atom introduces the possibility of its radical loss, a common fragmentation for halogenated aromatic compounds.
Predicted Fragmentation Scheme:
Caption: Predicted EI-MS fragmentation pathway of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
| Predicted m/z | Proposed Fragment Structure | Interpretation |
| 209/211 | [C₁₀H₈ClNO]⁺˙ | Molecular ion peak and its isotopic peak (due to ³⁷Cl) |
| 174 | [C₁₀H₈NO]⁺ | Loss of a chlorine radical from the molecular ion |
| 180/182 | [C₉H₈ClN]⁺˙ | Loss of a formyl radical (CHO•) following ring opening |
| 118 | [C₈H₈N]⁺ | A common fragment for N-containing aromatic compounds |
| 103 | [C₇H₅N]⁺ | Further fragmentation of the nitrogen-containing ring structure |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of tolyl-containing compounds |
Experimental Protocol: GC-MS Analysis
The following is a detailed, self-validating protocol for the analysis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to ensure robustness and reproducibility, which are critical in research and drug development settings.[3][4]
Experimental Workflow:
Caption: A generalized workflow for the GC-MS analysis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole.
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole reference standard and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample containing the analyte by dissolving it in the chosen solvent to achieve a final concentration within the calibrated range of the working standards.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Interpretation of the Mass Spectrum
A detailed analysis of the predicted mass spectrum provides significant structural information.
-
Molecular Ion (m/z 209/211): The presence of a doublet for the molecular ion with an intensity ratio of approximately 3:1 is a clear indicator of the presence of a single chlorine atom. This is a critical first step in the identification of the compound.
-
Loss of Chlorine (m/z 174): The observation of a peak at M-35 (and M-37) corresponding to the loss of a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds and confirms the presence of chlorine.
-
Isoxazole Ring Fragmentation (m/z 180/182): The cleavage of the N-O bond in the isoxazole ring is a characteristic fragmentation. This can be followed by the loss of small neutral molecules or radicals. A potential loss of a formyl radical (CHO•) would lead to a fragment at m/z 180/182.
-
Formation of the Tropylium Ion (m/z 91): The presence of a 2-methylphenyl (o-tolyl) group makes the formation of the highly stable tropylium ion (C₇H₇⁺) a very likely fragmentation pathway. This is a common and often abundant peak in the mass spectra of compounds containing a tolyl moiety.
-
Other Aromatic Fragments (m/z 118, 103): Further fragmentation of the heterocyclic and aromatic portions of the molecule can lead to a series of smaller, characteristic ions that can provide additional structural confirmation.
Conclusion
The mass spectrometric analysis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, particularly through GC-MS with electron ionization, provides a wealth of structural information that is invaluable for its characterization. By understanding the predicted fragmentation pathways, researchers can confidently identify this compound and differentiate it from related structures. The detailed experimental protocol outlined in this guide provides a robust starting point for developing and validating a reliable analytical method for the determination of this compound in various matrices. As with any analytical endeavor, a thorough understanding of the underlying chemical principles is key to successful data interpretation and application.
References
- Lund, T. (2015). Lecture notes in EI-Mass spectrometry. Roskilde University.
- Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207.
-
ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Infrared spectroscopy of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
An In-Depth Technical Guide to the Vibrational Characterization of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
As a Senior Application Scientist, I approach the infrared (IR) spectroscopic characterization of highly functionalized heterocyclic scaffolds not merely as a pattern-matching exercise, but as the analysis of a dynamic system of coupled molecular oscillators. 5-Chloro-3-(2-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(o-tolyl)isoxazole) is a complex molecule featuring three distinct vibrational domains: a highly polarized isoxazole core, a symmetry-breaking ortho-tolyl group, and a heavy halogen substituent.
This whitepaper provides a comprehensive, causality-driven guide to the FT-IR spectroscopy of this compound, detailing the mechanistic origins of its spectral fingerprint and outlining a self-validating experimental protocol for its structural verification.
Structural Deconstruction & Vibrational Causality
To accurately interpret the IR spectrum of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, we must deconstruct the molecule into its core structural domains and understand how their electronic environments dictate their vibrational frequencies.
The Isoxazole Core: Conjugation and Dipole Dynamics
The 1,2-oxazole (isoxazole) ring is a five-membered heteroaromatic system. The adjacent highly electronegative oxygen and nitrogen atoms create a strong permanent dipole moment. During molecular vibration, this results in a high change in dipole moment ( dμ/dx ), yielding intensely absorbing IR bands. The highly diagnostic C=N stretching vibration of the isoxazole ring typically manifests as a strong, sharp peak in the 1615–1640 cm⁻¹ range[1]. While conjugation with the adjacent phenyl ring normally lowers this frequency via resonance delocalization, the steric bulk of the ortho-methyl group forces the two rings slightly out of coplanarity. This restricted rotational freedom limits the extent of conjugation, keeping the C=N stretch firmly in the upper end of this expected range.
The Ortho-Tolyl Domain: Symmetry Breaking
The 2-methylphenyl (o-tolyl) group introduces critical symmetry-breaking elements that are highly diagnostic in IR spectroscopy. The substitution pattern on a benzene ring strictly dictates the behavior of its out-of-plane (OOP) C-H bending vibrations. Because the methyl group occupies the ortho position, the four remaining adjacent aromatic hydrogen atoms wag in-phase. This specific geometric constraint produces a highly intense and diagnostic absorption band between 770 and 735 cm⁻¹[2]. The presence of this specific peak—and the definitive absence of a ring bending peak near 690 cm⁻¹ (which would indicate mono- or meta-substitution)—serves as the ultimate spectroscopic fingerprint for the ortho-substitution pattern[2].
The Halogen Substituent: Heavy Atom Effects
The attachment of a chlorine atom at the 5-position of the isoxazole ring introduces a heavy oscillator to the heteroaromatic system. According to Hooke's Law for molecular vibrations, the increased reduced mass of the C-Cl bond drastically lowers its vibrational frequency compared to C-C or C-N bonds. Heteroaromatic and aromatic C-Cl stretching vibrations typically appear as moderate-to-strong bands in the 850–800 cm⁻¹ region, frequently centered around 844 cm⁻¹[3].
Quantitative Spectral Data
The following table summarizes the expected quantitative FT-IR spectral data for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, categorized by functional domain.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Causality / Structural Assignment |
| Aromatic C-H Stretch | 3050 – 3100 | Weak | High s-character of sp² hybridized carbons in the o-tolyl and isoxazole rings. |
| Aliphatic C-H Stretch | 2920 – 2980 | Weak-Medium | sp³ hybridized C-H stretching of the ortho-methyl group. |
| Isoxazole C=N Stretch | 1615 – 1640 | Strong | Polarized double bond within the heteroaromatic core[1]. |
| Aromatic C=C Stretch | 1580 – 1600 | Medium | Skeletal ring breathing of the o-tolyl group. |
| Isoxazole C-O-N Stretch | 1080 – 1170 | Strong | Coupled stretching vibrations of the heteroatom sequence. |
| Heteroaromatic C-Cl | 820 – 850 | Medium-Strong | Heavy atom stretch at the 5-position of the isoxazole ring[3]. |
| Aromatic C-H OOP Bend | 735 – 770 | Strong | In-phase wagging of 4 adjacent hydrogens, confirming ortho-substitution[2]. |
Analytical Workflow Visualization
The logical deduction of the molecule's structure relies on a sequential deconvolution of the acquired spectrum. The diagram below maps the workflow from raw data acquisition to final structural validation.
Logical workflow for the FT-IR spectral deconvolution and structural validation of the target.
Self-Validating Experimental Protocol: FT-IR Workflow
To ensure absolute trustworthiness and scientific integrity, the experimental protocol must be a self-validating system. This means incorporating internal checks that prevent false positives caused by environmental contamination or instrument drift.
Step 1: System Suitability and Calibration
-
Action: Run a standard 1.5 mil polystyrene film before sample analysis.
-
Validation Check: Verify that the critical polystyrene bands at 1601 cm⁻¹ and 3028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. This ensures the interferometer's laser alignment is accurate.
Step 2: Environmental Baseline Suppression
-
Action: Acquire a background spectrum (64 scans) on the clean, empty ATR crystal immediately prior to sample loading.
-
Causality: Atmospheric water vapor exhibits sharp, chaotic rotational-vibrational bands between 3900–3400 cm⁻¹ and 1900–1300 cm⁻¹, which can easily obscure the critical C=N stretch. Immediate background subtraction self-validates the optical path as free of atmospheric interference.
Step 3: Sample Presentation via Diamond ATR
-
Action: Place 2–5 mg of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole directly onto a single-reflection Diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the ATR anvil.
-
Causality: We actively avoid the traditional KBr pellet method here. Pressing KBr pellets can induce polymorphic phase changes in crystalline active pharmaceutical ingredients (APIs) and often introduces hygroscopic moisture (broad band at ~3400 cm⁻¹). ATR preserves the native crystal lattice.
Step 4: Data Acquisition
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans.
-
Validation Check: Ensure the maximum absorbance does not exceed 1.0 Absorbance Units (AU) to prevent detector saturation and non-linear photometric responses, which would distort the relative intensities of the C-Cl and OOP bending bands.
Step 5: Algorithmic Post-Processing
-
Action: Apply an ATR correction algorithm to the raw spectrum.
-
Causality: In ATR spectroscopy, the depth of penetration of the IR evanescent wave is directly proportional to the wavelength. Without correction, peaks at lower wavenumbers (such as the crucial 735–770 cm⁻¹ ortho-substitution bend and the 844 cm⁻¹ C-Cl stretch) will appear artificially inflated compared to the high-frequency C-H stretches. ATR correction normalizes these intensities, allowing for direct comparison against transmission-based spectral libraries.
References
- Benchchem. "A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes". Benchchem.
- NIH/PMC. "Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents". PMC.
- ResearchGate. "13 C Spectra of 1, 4-bis (4-aminophenoxy)2, 3-benzotriptycene(4a)." ResearchGate.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-(o-tolyl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, lending its unique electronic and structural attributes to a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of the physicochemical properties of 5-chloro-3-(o-tolyl)isoxazole and its derivatives. As a Senior Application Scientist, this document synthesizes foundational scientific principles with practical, field-proven insights to empower researchers in drug discovery and development. We will delve into the synthesis, structural elucidation, and key physicochemical parameters such as solubility, stability, and lipophilicity, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide is structured to provide not just data, but a causal understanding of how molecular architecture influences these essential properties, thereby enabling a more rational approach to the design of novel isoxazole-based therapeutics.
Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring system, characterized by an oxygen and a nitrogen atom in adjacent positions, is a versatile building block in the design of bioactive molecules.[1] Its unique electronic distribution and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive pharmacophore. The incorporation of an isoxazole moiety can significantly influence a molecule's metabolic stability, and pharmacokinetic profile.
The 5-chloro-3-arylisoxazole framework, in particular, has garnered considerable attention. The presence of a chlorine atom at the 5-position can enhance biological activity, a phenomenon attributed to its ability to form halogen bonds and increase lipophilicity, which can improve membrane permeability.[2] The 3-aryl substituent, in this case, the o-tolyl group, provides a vector for molecular recognition and can be modified to fine-tune binding affinity and selectivity for a specific biological target.
This guide will focus on the core physicochemical properties of 5-chloro-3-(o-tolyl)isoxazole derivatives, providing a foundational understanding for their rational development as potential therapeutic agents in areas such as oncology, inflammation, and infectious diseases.[3][4]
Synthesis and Characterization
A robust and efficient synthetic route is paramount for the exploration of a chemical series in a drug discovery program. The synthesis of 3,5-disubstituted isoxazoles is well-established, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a primary method.[5]
General Synthetic Pathway
The synthesis of 5-chloro-3-(o-tolyl)isoxazole typically proceeds via the reaction of an o-tolyl-substituted aldoxime with a chlorinating agent to generate the corresponding hydroximoyl chloride, which then undergoes dehydrohalogenation in the presence of a base to form the nitrile oxide intermediate. This intermediate is then reacted in situ with a suitable alkyne. For the synthesis of 5-chloro derivatives, 2,3-dichloropropene can be used as a synthetic equivalent of propargyl chloride.[6]
Diagram: Synthetic Workflow for 5-Chloro-3-(o-tolyl)isoxazole
Sources
- 1. 5-Chloro-3-phenylbenzo[d]isoxazole | C13H8ClNO | CID 12411343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. evitachem.com [evitachem.com]
- 5. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage discovery and formulation to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry.[1] Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on delivering a robust theoretical and practical foundation for researchers. It outlines the predicted solubility profile based on molecular structure, provides a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination, and explains the underlying principles governing its dissolution in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally similar molecules.
Introduction: The Critical Role of Solubility
5-Chloro-3-(2-methylphenyl)-1,2-oxazole belongs to the oxazole class of heterocyclic compounds, a structural motif frequently explored in drug discovery for a wide range of biological activities.[1] The journey of any potential drug candidate from the laboratory to clinical application is critically dependent on its physicochemical properties, with solubility being paramount. Low aqueous and organic solvent solubility can lead to significant challenges, including:
-
Unreliable in vitro testing results due to precipitation in assay media.[2]
-
Poor bioavailability , limiting the fraction of the administered dose that reaches systemic circulation.[2]
-
Difficulties in formulation , complicating the development of stable and effective dosage forms.
-
Underestimated toxicity in early-stage assessments.[2]
Therefore, a thorough understanding and accurate measurement of the solubility of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole in a relevant range of organic solvents is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug development.
Physicochemical Profile and Predicted Solubility
While specific experimental data for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole is not widely published, we can predict its solubility behavior based on its molecular structure and the principles of intermolecular forces.
Molecular Structure: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol
The molecule combines a moderately polar 1,2-oxazole ring with two relatively non-polar aromatic rings (a chlorophenyl group and a methylphenyl group). The chlorine atom and the nitrogen and oxygen heteroatoms in the oxazole ring introduce polarity and potential for dipole-dipole interactions and weak hydrogen bond acceptance. However, the molecule's overall character is dominated by its hydrophobic aromatic surface area.
Based on the "like dissolves like" principle, we can anticipate the following solubility trends.
Table 1: Predicted Qualitative Solubility of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | While the molecule has significant non-polar character, the polar oxazole core limits miscibility with purely non-polar solvents. Toluene may offer better solubility due to potential π-π stacking with the aromatic rings. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents effectively solvate the molecule. Their polarity can interact with the oxazole dipole, while their organic nature accommodates the hydrophobic phenyl rings. DMSO and DMF are expected to be excellent solvents.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors, but the molecule itself lacks strong hydrogen bond donating capabilities. Solubility is expected to be moderate and likely decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol).[4] |
| Aqueous | Water, Buffered Solutions | Very Low | The predominantly hydrophobic nature of the molecule suggests it will be sparingly soluble in water.[3] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For drug development, determining the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is essential.[2] The shake-flask method is the universally recognized gold standard for this measurement due to its reliability and accuracy.[3][5][6]
Core Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach a state of equilibrium between the dissolved and undissolved solid. The concentration of the compound in the resulting saturated supernatant is then measured.[7]
Step-by-Step Methodology
-
Preparation:
-
Weigh an excess amount of solid 5-Chloro-3-(2-methylphenyl)-1,2-oxazole into several (n=3 for statistical validity) clear glass vials with screw caps. The "excess" should be enough to ensure a visible amount of solid remains at the end of the experiment.
-
Add a precise volume (e.g., 2-5 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined time. For many compounds, 24 to 72 hours is required to ensure thermodynamic equilibrium is reached.[5][7][8] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration remains constant.
-
-
Phase Separation:
-
Once equilibration is complete, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation or filtration.
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid material.
-
Filtration: Use a syringe fitted with a chemically compatible filter (e.g., PTFE for organic solvents) to draw the supernatant. This is often the preferred method to ensure no fine particles are carried over.
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is common and highly reliable for this purpose.[3][5]
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Report the solubility as an average of the replicate measurements (e.g., in mg/mL or mol/L) at the specified temperature.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Theoretical Framework and Molecular Interactions
The observed solubility of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole in a given solvent is the result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.[9] Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy of the crystal lattice (solute-solute) and disrupt the solvent structure (solvent-solvent).
The key interactions are:
-
Van der Waals Forces: Present in all interactions, particularly significant between the non-polar aromatic rings of the solute and non-polar solvents.
-
Dipole-Dipole Interactions: The polar oxazole ring and the C-Cl bond create a molecular dipole, allowing for favorable interactions with polar solvents like acetone and acetonitrile.[10]
-
Hydrogen Bonding: The oxygen and nitrogen atoms of the oxazole ring can act as hydrogen bond acceptors, leading to interactions with protic solvents like methanol and ethanol.
Diagram of Molecular Interactions
Caption: Solute-Solvent Interaction Types.
Data Presentation and Implications for Drug Development
The experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and decision-making.
Table 2: Experimental Solubility Data Template
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Solvent Polarity Index |
| Toluene | 25 | To Be Determined | To Be Determined | 2.4 |
| Acetone | 25 | To Be Determined | To Be Determined | 5.1 |
| Acetonitrile | 25 | To Be Determined | To Be Determined | 5.8 |
| Methanol | 25 | To Be Determined | To Be Determined | 5.1 |
| Ethanol | 25 | To Be Determined | To Be Determined | 4.3 |
| DMSO | 25 | To Be Determined | To Be Determined | 7.2 |
Implications of Results:
-
High solubility in solvents like DMSO confirms its suitability as a stock solution solvent for in vitro screening.[2]
-
Solubility in alcohols and other GRAS (Generally Regarded as Safe) solvents provides critical information for developing liquid formulations or for use in crystallization processes.
-
Understanding the solubility across a range of polarities helps in designing effective purification strategies (e.g., chromatography, recrystallization) and predicting partitioning behavior (LogP).
Conclusion
While direct, published quantitative solubility data for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole is scarce, this guide provides the necessary framework for any research or development team to generate this crucial data with high fidelity. By combining a theoretical understanding of its molecular properties with the practical application of the gold-standard shake-flask method, scientists can confidently characterize its solubility profile. This essential data will underpin rational decision-making in subsequent stages of drug development, from lead optimization and formulation to preclinical evaluation, ultimately increasing the probability of success for this and other promising compounds.
References
-
Fallah, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
-
Patil, S. L., et al. (2015). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. Journal of Chemical and Pharmaceutical Research, 7(4), 1010-1014. [Link]
-
Chemical Synthesis Database. 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. [Link]
-
Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. J. Chem. Soc., Trans., 95, 2167-2174. [Link]
-
Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-9. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Ghaffari, F., et al. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society, 35(2), 523-529. [Link]
-
Chemical Substance Information. 5-CHLORO-3-(2-METHYLPHENYL)ISOXAZOLE. [Link]
-
Titov, A. A., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
-
NextSDS. 5-chloro-3-(2-methoxyphenyl)-1,2-oxazole. [Link]
-
Ullah, N., et al. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Advances, 14(10), 7015-7033. [Link]
-
Johnson, C. A., & Hanton, S. D. (2009). The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly( glutaric acid- glycerol) Films. Journal of the American Society for Mass Spectrometry, 20(10), 1878-1886. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Patel, S. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE, 6(4), 229-239. [Link]
-
Chaudhari, S. A., et al. (2018). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 7, 276-281. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs [academia.edu]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02359A [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Degradation of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
Foreword: The Imperative of Stability Analysis in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. A molecule's susceptibility to degradation under various environmental conditions dictates its shelf-life, formulation strategy, and ultimately, its clinical success. This guide provides a comprehensive technical overview of the stability and degradation profile of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, a member of the medicinally significant isoxazole class of heterocycles.[1][2] The principles and methodologies detailed herein are grounded in established regulatory frameworks, such as the ICH guidelines, which mandate stress testing to elucidate potential degradation pathways and develop validated stability-indicating analytical methods.[3][4][5]
Our approach transcends a mere recitation of protocols. It is designed to impart a deeper understanding of the molecule's chemical behavior, explaining the causality behind its degradation and the rationale for the analytical strategies employed. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals dedicated to advancing robust and reliable pharmaceutical products.
Molecular Profile and Intrinsic Stability Characteristics
5-Chloro-3-(2-methylphenyl)-1,2-oxazole is a heteroaromatic compound featuring a central 1,2-oxazole ring. This ring is substituted at the 3-position with a 2-methylphenyl group and at the 5-position with a chlorine atom. The stability of this molecule is fundamentally governed by the inherent properties of the isoxazole core and the electronic and steric influences of its substituents.
The isoxazole ring is an electron-rich aromatic system, yet it possesses a critical point of vulnerability: the N-O bond.[6][7] This bond is relatively weak and susceptible to cleavage under various energetic inputs, including thermal, photolytic, and certain chemical conditions. This lability is the primary driver for the degradation pathways observed in isoxazole derivatives.
-
3-(2-methylphenyl) group: This bulky aromatic substituent provides steric hindrance around the adjacent C-N bond, which may influence the kinetics of certain degradation reactions. Its electronic properties can also modulate the electron density of the isoxazole ring.
-
5-Chloro group: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the isoxazole ring, particularly its susceptibility to nucleophilic attack or ring-opening reactions.
Understanding these intrinsic molecular features is paramount for predicting potential degradation pathways and designing appropriate stability studies.
Principal Degradation Pathways and Mechanisms
Forced degradation studies are designed to accelerate the degradation process under conditions more severe than standard storage, thereby revealing the molecule's primary vulnerabilities. For 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, the principal degradation routes are anticipated to involve hydrolytic, oxidative, thermal, and photolytic stress.
Hydrolytic Degradation (Acidic & Basic)
The isoxazole ring is known to be susceptible to cleavage under both acidic and basic aqueous conditions.[6]
-
Mechanism: The reaction typically initiates with the protonation or deprotonation of the ring nitrogen, followed by nucleophilic attack of water or hydroxide ions. This leads to the cleavage of the weak N-O bond and subsequent ring-opening. The resulting intermediates can then rearrange to form various products, such as β-keto nitriles or other open-chain compounds. The presence of the electron-withdrawing chloro group at the 5-position may influence the rate and regioselectivity of this hydrolytic cleavage.
Oxidative Degradation
Exposure to oxidizing agents represents a significant degradation risk.
-
Mechanism: Oxidative degradation can proceed through several mechanisms, including attack on the isoxazole ring itself or on the 2-methylphenyl substituent. Strong oxidizing agents like potassium permanganate have been shown to cleave the isoxazole ring system, potentially leading to the formation of nitriles.[8] The methyl group on the phenyl ring is also a potential site for oxidation.
Thermal Degradation
Elevated temperatures provide the necessary energy to overcome activation barriers for decomposition reactions.
-
Mechanism: The thermal decomposition of isoxazoles is a complex process that often involves unimolecular rearrangements and fragmentations.[9][10][11] A common pathway involves the initial cleavage of the N-O bond, leading to the formation of a vinylnitrene intermediate.[12][13] This highly reactive species can then undergo a series of rearrangements to yield more stable products, such as acetonitrile and carbon monoxide, which are major products observed in the thermal decomposition of the parent isoxazole.[9][10][11] The specific products for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole will be influenced by its substitution pattern.
Photolytic Degradation
Exposure to ultraviolet (UV) or visible light can induce photochemical reactions.
-
Mechanism: The photochemistry of isoxazoles is characterized by the cleavage of the N-O bond upon UV irradiation.[14] This process typically leads to the formation of a transient azirine intermediate, which can then rearrange to a more stable oxazole isomer or undergo further reactions, potentially leading to a complex mixture of degradation products or even polymeric materials.[14][15] The photostability of a given isoxazole derivative is highly dependent on its substituents and the specific irradiation conditions.[15]
Caption: Potential degradation pathways for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole.
Experimental Design: A Forced Degradation Protocol
A well-designed forced degradation study is essential to systematically investigate the degradation pathways. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]
Materials and Reagents
-
5-Chloro-3-(2-methylphenyl)-1,2-oxazole (API)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Buffers (e.g., phosphate, acetate) at various pH values
Step-by-Step Experimental Workflow
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Sample Preparation for Stress Conditions:
-
Control Sample: Dilute the stock solution with the analysis solvent to the target concentration. Keep protected from light at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. If no degradation is observed, repeat with 1 N HCl. Heat at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) and collect samples at various time points. Neutralize samples before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and collect samples at various time points. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70°C) in a sealed vial, protected from light. A dark control at room temperature should be maintained.
-
Thermal Degradation (Solid State): Place the solid API in a controlled temperature and humidity chamber (e.g., 70°C/75% RH).
-
Photostability: Expose the API in a photostability chamber according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17][18] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: Analyze all samples (stressed and control) using a validated stability-indicating analytical method, typically HPLC-UV.
-
Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to account for all the material after degradation.
Caption: Experimental workflow for a forced degradation study.
Analytical Methodologies for Stability Assessment
The cornerstone of any stability study is a robust, validated analytical method capable of separating the API from all potential degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API over time, while also detecting and quantifying any significant degradation products.
-
Column Chemistry: Reversed-phase chromatography using a C18 or C8 column is typically the starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the API from its more polar or non-polar degradants.
-
Detection: A Photodiode Array (PDA) detector is crucial. It not only quantifies the peaks at a specific wavelength but also provides UV spectra for all peaks, which is used for peak purity analysis. This helps to ensure that the API peak is not co-eluting with any degradants.
-
Method Validation: The SIM must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is demonstrated by showing that the method can separate the API from its degradation products generated during forced degradation studies.
Structural Elucidation of Degradation Products
Identifying the structure of significant degradation products is a critical step in understanding the degradation pathways and assessing potential safety risks.
-
LC-MS/MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the primary tool for this purpose. It provides the molecular weight of the degradation products and, through tandem MS (MS/MS), fragmentation patterns that are invaluable for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
NMR Spectroscopy: For definitive structural confirmation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation and Interpretation
The results of the forced degradation study should be summarized clearly to provide a comprehensive picture of the molecule's stability.
Table 1: Summary of Forced Degradation Results for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole (Hypothetical Data)
| Stress Condition | Duration | % Assay of API | % Total Impurities | Mass Balance (%) | Remarks |
| Control | 24h | 99.8 | 0.2 | 100.0 | No significant degradation. |
| 0.1 N HCl (60°C) | 8h | 85.2 | 14.5 | 99.7 | Significant degradation. Major degradant at RRT 0.85. |
| 0.1 N NaOH (RT) | 4h | 81.7 | 18.1 | 99.8 | Rapid degradation. Two major degradants at RRT 0.72 and 0.91. |
| 3% H₂O₂ (RT) | 24h | 92.5 | 7.3 | 99.8 | Moderate degradation. One major oxidative degradant. |
| Thermal (70°C) | 24h | 96.1 | 3.8 | 99.9 | Minor degradation observed. |
| Photolytic (ICH Q1B) | - | 90.3 | 9.5 | 99.8 | Significant photolytic degradation compared to dark control. |
RRT = Relative Retention Time
Conclusion and Strategic Implications
This in-depth guide outlines the critical aspects of the stability and degradation of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole. The inherent lability of the isoxazole N-O bond is the central theme, leading to susceptibility towards hydrolytic, oxidative, thermal, and photolytic degradation. The hypothetical data suggests a particular vulnerability to basic and acidic hydrolysis, as well as photolytic stress.
The insights gained from these studies are not merely academic; they have profound strategic implications for drug development:
-
Formulation Development: Understanding the degradation pathways allows for the development of stable formulations by avoiding excipients and pH conditions that promote degradation.
-
Packaging and Storage: The photostability results will directly inform the requirements for light-resistant packaging. Thermal stability data will define the recommended storage conditions.
-
Manufacturing Process: Knowledge of thermal and chemical liabilities can guide the optimization of manufacturing processes to minimize the formation of degradation-related impurities.
By rigorously applying the principles and methodologies described herein, researchers and drug development professionals can build a comprehensive stability profile for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
- ChemInform Abstract: Thermal Decomposition of Isoxazole. Experimental and Modeling Study.
- Thermal decomposition of isoxazole: experimental and modeling study. R Discovery.
- Divergent photochemical ring-replacement of isoxazoles. PMC.
- The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.
- (PDF) Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- Forced Degradation – A Review. International Journal of Pharmaceutical Research & Allied Sciences.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Isoxazole. Wikipedia.
- Stability issues of 3-Chloro-1,2-oxazole under various conditions. Benchchem.
- The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. PMC.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
Sources
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. (PDF) The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study [academia.edu]
- 13. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole - Wikipedia [en.wikipedia.org]
- 15. Divergent photochemical ring-replacement of isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
The Pharmacological Versatility of Substituted Isoxazoles: A Technical Guide to Biological Activity and Assay Validation
The Isoxazole Pharmacophore: Structural Rationale
In the realm of medicinal chemistry and drug development, the isoxazole ring—a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms—serves as a highly privileged bioisostere[1]. The unique electron distribution and hydrogen-bonding capabilities inherent to the N-O bond allow it to interact favorably with a wide array of biological targets[1]. By systematically functionalizing the 3-, 4-, and 5-positions of the ring, researchers can finely tune the molecule's lipophilicity, steric bulk, and electronic properties[2]. This structural plasticity is the driving force behind the extensive biological activities of substituted isoxazoles, which span potent anticancer, anti-inflammatory, and antimicrobial applications[1][2].
Target Engagement & Mechanistic Pathways
Cyclooxygenase-2 (COX-2) Selective Inhibition
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both the constitutive COX-1 (responsible for gastric mucosa protection) and the inducible COX-2 (upregulated during inflammation), leading to severe gastrointestinal toxicity[3]. Substituted isoxazoles, such as valdecoxib analogs, bypass this by exploiting a minute structural divergence in the COX active site[3]. The substitution of an isoleucine residue in COX-1 with a smaller valine residue (Val523) in COX-2 creates a secondary hydrophobic side pocket. Diaryl-substituted isoxazoles are sterically optimized to project into this specific pocket, achieving highly selective and potent inhibition[3]. Recent evaluations of novel isoxazole-carboxamide derivatives demonstrated exceptional COX-2 selectivity, with IC50 values reaching as low as 13 nM[4].
Mechanism of COX-2 selective inhibition by substituted diaryl isoxazoles.
Anticancer Activity via Tubulin and Hsp90 Inhibition
Beyond inflammation, isoxazole derivatives are emerging as potent antiproliferative agents. For instance, isoxazole-naphthalene derivatives act as tubulin polymerization inhibitors, effectively arresting the cell cycle at the G2/M phase and inducing apoptosis in breast cancer models[5]. Additionally, novel fluorinated isoxazoles have been validated as Heat Shock Protein 90 (Hsp90) inhibitors[6]. By binding to Hsp90, these compounds destabilize client proteins essential for tumor survival, exhibiting significant cytotoxicity against MCF-7 and HeLa cell lines[6]. The strategic incorporation of trifluoromethyl (–CF3) groups into the isoxazole core has been shown to further enhance lipophilicity, improving target engagement and overall anticancer efficacy[7].
Quantitative Structure-Activity Relationship (SAR) Data
To contextualize the potency of recent isoxazole derivatives, the following table synthesizes quantitative IC50 data across different biological targets and cell lines.
| Compound | Biological Target | Cell Line / Enzyme | IC50 Value | Reference |
| Isoxazole-carboxamide (A13) | COX-2 | Human Recombinant COX-2 | 0.013 µM (13 nM) | [4] |
| 1,5-diarylpyrazole/isoxazole (10e) | COX-2 | Human Recombinant COX-2 | 0.33 µM | [3] |
| Isoxazole-naphthalene (5j) | Tubulin Polymerization | MCF-7 (Breast Cancer) | 1.23 µM | [5] |
| 4-(Trifluoromethyl)isoxazole (2g) | Antiproliferative | MCF-7 (Breast Cancer) | 2.639 µM | [7] |
| 5-amino-isoxazole-4-carbonitrile (5) | Hsp90 | HeLa / MCF-7 | ~14.0 µM | [6] |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that robust assay design requires built-in validation mechanisms. A protocol is only as reliable as its controls and the mechanistic understanding of its steps. The following workflows detail the critical procedures for evaluating isoxazole derivatives, emphasizing the physicochemical causality behind each experimental choice.
In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the peroxidase activity of COX, which converts arachidonic acid to Prostaglandin G2/H2.
Step-by-Step Protocol:
-
Enzyme Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is a necessary prosthetic group/cofactor required to restore the peroxidase activity of the purified enzymes[4].
-
Inhibitor Incubation: Add 20 µL of the substituted isoxazole (serial dilutions in DMSO) to 60 µL of the enzyme solution and incubate at 37°C for 5–10 minutes[8]. Causality: Pre-incubation is critical because diaryl heterocycles often exhibit time-dependent, pseudo-irreversible binding to the COX-2 active site. Skipping this step yields artificially high IC50 values.
-
Reaction Initiation: Add 20 µL of 30 mM arachidonic acid and a colorimetric electron donor (e.g., TMPD)[8]. Causality: Arachidonic acid is the natural substrate; its oxidation by COX is strictly coupled to the reduction of TMPD, yielding a quantifiable colored product.
-
Termination & Measurement: Halt the reaction after 15 minutes by adding HCl. Measure the absorbance at 570 nm using a microplate reader[8].
-
System Validation: Include Celecoxib as a positive control for COX-2 selectivity and a vehicle-only (DMSO) well to establish 100% initial enzyme activity[8]. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) to validate the safety profile of the synthesized isoxazole[3].
Cytotoxicity & Antiproliferative MTT Assay
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent oxidoreductases in metabolically active cells[9].
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 or HeLa cells (e.g., 1×104 cells/well) in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2[5]. Causality: This recovery period ensures cells re-adhere to the plastic and resume logarithmic growth phases, preventing false-positive cytotoxicity readings caused by trypsinization and handling stress.
-
Compound Treatment: Treat cells with isoxazole derivatives at concentrations ranging from 0.3125 to 20.0 µM for 48 hours[5]. Causality: Ensure the final DMSO concentration in the culture media remains <1% to prevent solvent-induced toxicity, which would confound the drug's actual antiproliferative effect[7].
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2–4 hours[9]. Causality: The tetrazolium ring is cleaved exclusively by mitochondrial dehydrogenases in viable cells, forming insoluble intracellular formazan crystals. Dead cells do not catalyze this reaction[9].
-
Solubilization: Discard the culture media and add 150 µL of DMSO (or isopropanol) to each well[5][9]. Causality: Formazan is highly insoluble in aqueous solutions. DMSO disrupts the cell membrane and completely dissolves the crystals, creating a homogenous purple solution required for accurate spectrophotometry[5][9].
-
Quantification & Validation: Measure absorbance at 570 nm[5]. Utilize Cisplatin or Doxorubicin as positive controls to validate the sensitivity of the cell line[5][6]. Calculate the IC50 using non-linear regression analysis of the dose-response curve.
Self-validating MTT assay workflow for isoxazole cytotoxicity screening.
Conclusion
Substituted isoxazoles represent a highly versatile class of pharmacophores capable of precise biological targeting. Whether designed to project into the hydrophobic pocket of COX-2 to alleviate inflammation without gastric distress, or functionalized with trifluoromethyl groups to inhibit tubulin and Hsp90 in aggressive cancer lines, the isoxazole core remains indispensable. By pairing intelligent rational drug design with rigorously validated, self-correcting assay methodologies, researchers can continue to unlock the immense therapeutic potential of these heterocyclic compounds.
References
- Comparative Guide to Isoxazole Derivatives as Anticancer Agents: A Validation Perspective on 4-Phenylisoxazol-5-ol Source: Benchchem URL
- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: IJCRT URL
- Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents Source: Arabian Journal of Chemistry URL
- Exploring the impact of trifluoromethyl (–CF3)
- Source: PMC (NIH)
- Source: PMC (NIH)
- Source: PMC (NIH)
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements Source: Engineered Science Publisher URL
- Full article: Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives Source: Taylor & Francis URL
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. espublisher.com [espublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
3,5-Disubstituted Isoxazoles: Mechanistic Insights, Synthetic Methodologies, and Medicinal Applications
Executive Summary
Isoxazoles—five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms—are foundational to modern medicinal chemistry. Specifically, the 3,5-disubstituted isoxazole architecture is recognized as a highly privileged scaffold, ranking among the top nitrogen-containing heterocycles in U.S. FDA-approved drugs[1]. This technical whitepaper explores the pharmacological significance, mechanistic causality of its synthesis, and advanced green methodologies required for the robust development of 3,5-disubstituted isoxazoles.
Pharmacological Significance & Privileged Scaffold Status
The strategic placement of substituents at the 3- and 5-positions of the isoxazole ring imparts unique physicochemical properties to drug candidates. This specific geometry enhances metabolic stability, provides favorable lipophilicity, and allows the ring to act as a bioisostere for amides and esters.
Clinically, this scaffold is the pharmacophoric core of several major therapeutics, including the COX-2 inhibitor valdecoxib and the active metabolite of the antirheumatic drug leflunomide[2]. Furthermore, recent drug discovery campaigns have demonstrated that novel 2-nitroimidazole-3,5-disubstituted isoxazole derivatives exhibit potent antitrypanosomal activity, significantly outperforming standard therapies like benznidazole in the treatment of Chagas disease[3].
Mechanistic Causality: The 1,3-Dipolar Cycloaddition
The most robust, highly regioselective method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition (a [3+2] cycloaddition) between a nitrile oxide and a terminal alkyne[4].
The Dimerization Dilemma
A critical challenge in this synthetic pathway is the inherent thermodynamic instability of nitrile oxides. If a nitrile oxide is isolated, it rapidly dimerizes to form an inactive furoxan (1,2,5-oxadiazole 2-oxide) byproduct[5].
The Expert Solution: To circumvent this degradation, authoritative protocols mandate the in situ generation of the nitrile oxide in the immediate presence of the dipolarophile (the alkyne). Mechanistically, this is achieved by chlorinating a stable aldoxime precursor with N-chlorosuccinimide (NCS) to form a hydroximoyl chloride. Subsequent dehydrohalogenation using a mild base, such as triethylamine (TEA), generates the transient nitrile oxide, which is instantaneously trapped by the terminal alkyne to form the isoxazole ring[4].
Caption: Mechanistic pathway of the 1,3-dipolar cycloaddition for 3,5-disubstituted isoxazole synthesis.
Advancements in Green Chemistry: Deep Eutectic Solvents (DES)
Traditional syntheses rely heavily on volatile, toxic organic solvents (e.g., DMF, DCM) and transition metal catalysts (e.g., CuI, Ag2CO3)[6]. However, modern pharmaceutical development strictly prioritizes sustainable, scalable methodologies. Deep Eutectic Solvents (DES), such as Choline Chloride/Urea (ChCl:Urea) or Tetrabutylammonium Bromide/Ethylene Glycol (TBAB:EG), have emerged as superior reaction media[7][8].
Causality of DES Efficacy
DES systems do not merely act as passive green solvents; they actively participate in the reaction kinetics. The dense ionic environment and extensive hydrogen-bonding network of a DES like TBAB:EG stabilize the highly reactive nitrile oxide intermediate. This stabilization prevents premature dimerization and enhances the electrophilic reactivity of the system, driving the cycloaddition forward without the need for additional metal catalysts[7].
Quantitative Comparison of Synthetic Methodologies
| Methodology | Reagents / Catalyst | Solvent System | Temp / Time | Yield Range | Ref |
| Traditional Batch | Oxime, NCS, TEA | DMF / DCM | 25°C, 2-4 h | 60 - 85% | [4] |
| Metal-Catalyzed | Arylnitrile oxide, CuI | Toluene / THF | 80°C, 3 h | 75 - 90% | [6] |
| DES Batch (Green) | Nitroacetate, Alkyne | TBAB:EG (1:5) | 120°C, 1 h | 83 - 90% | [7] |
| DES Continuous Flow | Nitroacetate, Alkyne | TBAB:EG (1:5) | 120°C, 10 min | Up to 95% | [7] |
| Ultrasonic Irradiation | Aldehyde, NH2OH·HCl | Water (NaDCC) | 25°C, 20 min | 85 - 92% | [1] |
Table 1: Comparison of reaction conditions and efficiencies for 3,5-disubstituted isoxazole synthesis.
Standardized Experimental Protocol: DES-Mediated Synthesis
To ensure reproducibility and analytical trustworthiness, the following protocol details a self-validating workflow for the synthesis of 3,5-disubstituted isoxazoles using a TBAB:EG Deep Eutectic Solvent system, adapted from sustainable continuous synthesis methods[7].
Step-by-Step Methodology:
-
DES Preparation : Mix Tetrabutylammonium Bromide (TBAB) and Ethylene Glycol (EG) in a 1:5 molar ratio. Heat the mixture at 80°C under continuous stirring until a clear, homogeneous liquid forms.
-
Reagent Loading : In an oven-dried 30 mL vial equipped with a magnetic stir bar, add 0.5 mmol of the terminal alkyne (e.g., phenylacetylene) and 1.0 mmol (2 equivalents) of the nitrile oxide precursor (e.g., ethyl nitroacetate) into 1 mL of the prepared TBAB:EG DES[7].
-
Thermal Activation : Stir the mixture in a pre-heated oil bath at 120°C for exactly 1 hour.
-
Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the alkyne spot indicates full conversion.
-
-
Quenching & Extraction : Remove the vial from the heat source and quench the reaction by adding 5 mL of distilled water. Extract the organic products using Dichloromethane (DCM) (3 x 5 mL). The DES components (TBAB and EG) are highly water-soluble and will remain in the aqueous phase, allowing for easy separation and potential recovery[7].
-
Drying & Concentration : Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification & Characterization : Purify the crude product via silica gel flash chromatography.
-
Analytical Validation: Confirm the 3,5-disubstituted architecture using 1H NMR. The hallmark of a successful synthesis is the presence of the characteristic isolated isoxazole C4-H proton singlet, typically appearing between δ 6.5–7.0 ppm. Confirm exact mass via HRMS.
-
Caption: Step-by-step experimental workflow for the DES-mediated synthesis of isoxazoles.
Conclusion
The 3,5-disubstituted isoxazole ring remains a cornerstone of modern drug discovery due to its robust bioactivity and structural versatility. By transitioning from traditional, solvent-heavy 1,3-dipolar cycloadditions to advanced, DES-mediated or continuous flow systems, researchers can achieve higher yields, better regioselectivity, and improved sustainability. Understanding the mechanistic necessity of in situ dipole generation and the kinetic stabilizing effects of the reaction medium is critical for optimizing these syntheses for pharmaceutical scale-up.
References
-
Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area ACS Combinatorial Science[Link]
-
Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents ACS Sustainable Chemistry & Engineering[Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents CORE / Universidad de Alicante[Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction MDPI Molecules[Link]
-
A review of isoxazole biological activity and present synthetic techniques International Journal of Pharmaceutical Chemistry and Analysis (IJPCA)[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches MDPI Molecules[Link]
-
Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents ACS Omega[Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold RSC Advances / ResearchGate[Link]
Sources
Whitepaper: Electronic and Steric Properties of Chloro- and Methyl-Substituted Phenylisoxazoles
Executive Summary
Phenylisoxazoles represent a privileged heterocyclic scaffold in modern medicinal chemistry and agrochemistry. The introduction of substituents—specifically chloro (-Cl) and methyl (-CH3) groups—onto the phenyl ring or the isoxazole core fundamentally alters the molecule's physicochemical profile. While often deployed as classical bioisosteres due to their comparable steric bulk, chloro and methyl groups possess divergent electronic properties. This technical guide explores the causality behind how these specific substitutions dictate synthetic viability, structural conformation, and target-binding affinity in drug discovery.
Fundamental Physicochemical Properties
To rationally design phenylisoxazole derivatives, one must first deconstruct the individual contributions of the substituents. The choice between a methyl and a chloro group is a choice between electron donation via hyperconjugation and electron withdrawal via inductive effects.
Electronic Divergence
-
Methyl Group (-CH3): Acts as an electron-donating group (EDG) through inductive (+I) and hyperconjugative effects. When attached to the phenyl ring, it increases the electron density of the aromatic system, raising the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Chloro Group (-Cl): Exhibits a strong electron-withdrawing inductive effect (-I) due to high electronegativity, which dominates over its weak resonance-donating effect (+M). This lowers the overall electron density of the phenyl ring and depresses the LUMO energy.
Steric Equivalence and Conformational Control
Sterically, the methyl group (Van der Waals radius ~2.00 Å) and the chloro group (Van der Waals radius ~1.75 Å) are remarkably similar. However, their placement dictates the 3D conformation of the phenylisoxazole. Substitution at the ortho-position (e.g., 2-chloro or 2,6-dichloro) creates severe steric hindrance[1]. This forces the phenyl ring to rotate out of coplanarity with the isoxazole core to minimize allylic strain (A-strain), thereby breaking extended π -conjugation and altering both photophysical properties and receptor binding thermodynamics.
Quantitative Comparison Table
| Property | Chloro (-Cl) Substitution | Methyl (-CH3) Substitution | Impact on Phenylisoxazole Core |
| Hammett Constant ( σp ) | +0.23 (Electron-withdrawing) | -0.17 (Electron-donating) | Dictates HOMO/LUMO energy levels. |
| Van der Waals Radius | ~1.75 Å | ~2.00 Å | Determines binding pocket steric fit. |
| Lipophilicity ( π ) | +0.71 | +0.52 | Influences membrane permeability. |
| Primary Electronic Effect | Inductive (-I) > Resonance (+M) | Inductive (+I), Hyperconjugation | Modulates reactivity in cycloadditions. |
Impact on Chemical Synthesis: The[3+2] Cycloaddition
The most robust method for constructing the phenylisoxazole core is the 1,3-dipolar [3+2] cycloaddition between a nitrile oxide (generated in situ from a phenyloxime) and an alkyne (dipolarophile)[2]. The electronic nature of the substituents directly governs the reaction kinetics and isolated yields.
Mechanistic Causality
In these cycloadditions, the reaction is typically controlled by the interaction between the HOMO of the dipolarophile and the LUMO of the dipole.
-
Electron-Withdrawing Groups (EWGs): Phenyloximes bearing -Cl or -CF3 groups lower the LUMO energy of the resulting nitrile oxide. This decreases the HOMO-LUMO gap, accelerating the reaction and resulting in higher yields (often >70%)[2].
-
Electron-Donating Groups (EDGs): Conversely, phenyloximes with -CH3 groups raise the LUMO energy, widening the gap and increasing the activation energy barrier. This directly correlates to sluggish kinetics and lower isolated yields (often <60%)[2].
Workflow for the [3+2] cycloaddition synthesis of substituted phenylisoxazoles.
Self-Validating Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step 1: Nitrile Oxide Generation
-
Dissolve 4-chlorobenzaldehyde oxime (1.0 mmol) in anhydrous DMF (5 mL).
-
Add N-chlorosuccinimide (NCS, 1.2 mmol) portion-wise at room temperature. Causality: NCS acts as the halogenating agent to form the hydroximoyl chloride intermediate.
-
Stir for 1 hour. Validation Checkpoint 1: TLC monitoring (Hexane:EtOAc 4:1) should show complete consumption of the starting oxime.
Step 2: Cycloaddition 4. Add propyne (or a surrogate like 2-methyl-3-butyn-2-ol followed by deprotection, 1.2 mmol) to the reaction mixture. 5. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol) dropwise. Causality: DBU facilitates the dehydrohalogenation to generate the highly reactive nitrile oxide dipole in situ, which immediately undergoes cycloaddition with the alkyne. 6. Stir at room temperature for 6 hours.
Step 3: Isolation and Validation 7. Quench with water and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. 8. Purify via silica gel flash chromatography. 9. Validation Checkpoint 2 (NMR): Confirm regioselectivity via 1H NMR. The isoxazole C4-H proton is highly diagnostic, typically appearing as a sharp singlet around δ 6.2 - 6.5 ppm. 10. Validation Checkpoint 3 (HRMS): Confirm the exact mass to rule out dimerization of the nitrile oxide (furoxan formation), a common side reaction when EDGs slow the primary cycloaddition[2].
Structure-Activity Relationships (SAR) in Drug Design
The interplay between the electronic and steric properties of chloro and methyl groups profoundly impacts the biological activity of phenylisoxazoles.
Case Study: Cyclooxygenase (COX) Inhibitors
In the development of vicinal diaryl-substituted isoxazoles for COX-1/COX-2 inhibition, the steric equivalence of chloro and methyl groups is highly evident. Research demonstrates that substituting a 4-chloro group on the phenyl ring with a methyl group (which is roughly the same volume) successfully regains bioactivity and maintains the IC50 profile[3]. However, replacing the chloro group with sterically smaller (fluoro) or larger (methoxy) groups results in a severe drop in potency, proving that the binding pocket relies heavily on precise steric volume rather than purely electronic interactions[3].
Case Study: Bromodomain (BRD) Inhibitors
Phenylisoxazoles are potent fragments for BRD inhibition because the isoxazole core, particularly when dimethylated, perfectly mimics the acetyl-lysine (AcK) side chain of histones[4].
-
Steric Clashes: When optimizing phenylisoxazole sulfonamides, adding substituents (whether -Cl or -CH3) to the phenyl ring universally lowered binding affinity. Causality: The phenyl ring must lie flat upon the "WPF shelf" of the bromodomain. Any substitution creates a steric clash with the shelf residues, increasing the entropic penalty of binding, regardless of the substituent's electronic nature[4].
Logical relationship between substitution type, physicochemical properties, and synthetic/biological outcomes.
Ortho-Substitution and Conformational Locking
When a chloro or methyl group is placed at the ortho position of the phenyl ring (e.g., 2,6-dichlorophenylisoxazole), the resulting steric hindrance prevents the molecule from achieving a planar conformation[1]. This orthogonal geometry is a powerful tool in drug design; it prevents the molecule from intercalating into DNA (reducing off-target toxicity) while locking it into the exact bioactive conformation required to bind complex, deep-pocket targets like CYP11B1 (implicated in Cushing's Disease)[5].
Conclusion
The substitution of phenylisoxazoles with chloro or methyl groups is not merely a cosmetic structural change. While they share similar steric volumes, their opposing electronic effects—electron withdrawal versus electron donation—dictate the efficiency of their synthesis via [3+2] cycloadditions. Furthermore, their precise spatial arrangement controls the molecule's 3D conformation, ultimately acting as the master switch for target selectivity and binding affinity in pharmacological applications.
References
-
Zhang, Y., et al. "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition." RSC Advances, 2022.[Link]
-
Yilmaz, S., et al. "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity." ACS Omega, 2022.[Link]
-
Hewings, D. S., et al. "Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides." Journal of Medicinal Chemistry, 2011.[Link]
-
Emmerich, J., et al. "Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease." Journal of Medicinal Chemistry, 2017.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The 1,2-Oxazole Core in Medicinal Chemistry: Bioisosterism, Synthesis, and Target Modulation
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: The 1,2-Oxazole Pharmacophore
The 1,2-oxazole (commonly known as isoxazole) is a five-membered heterocyclic scaffold containing adjacent oxygen and nitrogen atoms. In modern medicinal chemistry, it has transcended its traditional role as a simple structural spacer to become a privileged pharmacophore and a highly versatile bioisostere. The unique electronic distribution of the isoxazole ring—characterized by a weak N-O bond, aromaticity, and distinct hydrogen-bond acceptor capabilities—enables precise modulation of physicochemical properties such as lipophilicity, aqueous solubility, and target residence time[1].
Physicochemical Profiling & Bioisosteric Applications
The strategic insertion of a 1,2-oxazole core is frequently driven by the need to overcome pharmacokinetic liabilities associated with traditional functional groups. The ring possesses a calculated LogP (cLogP) of approximately 0.334 at physiological pH, making it an excellent modulator of hydrophilicity when replacing highly lipophilic aromatic rings[1].
Amide and Carboxylic Acid Bioisosterism
One of the most impactful applications of 1,2-oxazole is its use as a bioisostere for amides and carboxylic acids. Primary and secondary amides are prone to proteolytic cleavage and can limit blood-brain barrier (BBB) penetration due to their hydrogen-bond donor (HBD) capacity. The isoxazole ring mimics the planar geometry of the amide bond while acting solely as a hydrogen-bond acceptor (HBA). This substitution often leads to enhanced metabolic stability and increased passive permeability. Furthermore, hydroxyl-substituted isoxazoles (isoxazolones) can serve as potent carboxylic acid bioisosteres, maintaining the necessary acidic pKa for target engagement while improving cellular uptake[2].
Table 1: Physicochemical and Pharmacological Impact of Isoxazole Bioisosterism
| Original Motif | Isoxazole Bioisostere | Physicochemical Impact | Target Application | Ref |
| N-Acetyl Amide | 3,5-Disubstituted Isoxazole | Removes HBD, rigidifies conformation, increases binary binding affinity. | VHL Ligands (SMARCA2 Degraders) | [3] |
| Carboxylic Acid | Dihydroisoxazolone | Maintains acidic pKa, improves cell permeability, enhances in vivo potency. | SLC6A8 Transporter Inhibitors | [2] |
| Phenyl Ring | 1,2-Oxazole Core | Reduces LogP, introduces HBA, improves aqueous solubility. | General Kinase Inhibitors | [1] |
Target Modulation Case Studies
Case Study 1: Targeted Protein Degradation (SMARCA2 Degraders)
In the development of heterobifunctional degraders (PROTACs), optimizing the E3 ligase ligand is critical for ternary complex formation. Recent advancements in SMARCA2 degraders utilized the 1,2-oxazole motif as a direct bioisostere for the N-acetyl group present in the original Von Hippel-Lindau (VHL) ligand, VH032[3]. The incorporation of the isoxazole moiety provided a massive increase in binary binding affinity to VHL. Reverting this isoxazole back to the original amide resulted in a >40-fold loss in VHL binding and a consequent drop in SMARCA2 degradation potency, underscoring the isoxazole's superior shape complementarity and rigidified H-bond acceptor presentation within the VHL binding pocket[3].
Amide-to-isoxazole bioisosteric replacement workflow in PROTAC VHL ligand optimization.
Case Study 2: Transporter Inhibition (SLC6A8)
The creatine transporter SLC6A8 is a critical target in oncology, as certain tumors upregulate creatine metabolism. Traditional inhibitors like 3-guanidinopropionic acid (β-GPA) suffer from low potency. By replacing the carboxylic acid of β-GPA with a dihydroisoxazolone bioisostere (e.g., compound INSP-0154), researchers achieved a 2.5-fold increase in potency. The isoxazole nitrogen acts as a critical H-bond acceptor with the backbone NH of G73 in the transporter's binding pocket, validating the bioisosteric design through cryo-EM structural analysis[2].
Advanced Synthetic Methodologies
The synthesis of 1,2-oxazoles requires precise control over regioselectivity, especially when constructing 3,5-disubstituted variants. The following protocols represent the gold standard in modern medicinal chemistry workflows.
Regioselective synthesis of 3,5-disubstituted 1,2-oxazoles via[3+2] dipolar cycloaddition.
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition
The most robust method for constructing the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[4].
-
Causality & Design Rationale: Nitrile oxides are highly reactive and prone to spontaneous dimerization into furoxans. Therefore, they must be generated in situ from aldoximes using a halogenating agent followed by a mild base. Utilizing copper(I) catalysis forces the reaction to yield exclusively the 3,5-disubstituted isomer, preventing the formation of unwanted 3,4-mixtures.
Step-by-Step Methodology:
-
Oxime Halogenation: Dissolve the starting aldoxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0 °C.
-
Self-validation: Monitor by TLC until the oxime is fully converted to the hydroximoyl chloride (typically 1-2 hours).
-
-
In Situ Nitrile Oxide Generation & Cycloaddition: To the reaction mixture, add the terminal alkyne (1.2 equiv), followed by catalytic copper(I) iodide (10 mol%).
-
Base Addition: Dropwise add triethylamine (Et₃N, 1.5 equiv) to generate the nitrile oxide in situ. Stir the mixture at room temperature for 12 hours.
-
Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl to complex the copper catalyst. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 3,5-disubstituted isoxazole.
Protocol 2: Electrophilic Cyclization for 4-Halo-isoxazoles
For late-stage functionalization, accessing 4-halo-isoxazoles provides a critical handle for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions.
-
Causality & Design Rationale: Reacting 2-alkyn-1-one O-methyl oximes with electrophilic halogens (ICl, I₂, Br₂) triggers an electrophilic cyclization. The halogen activates the alkyne, prompting intramolecular attack by the oxime nitrogen. This simultaneously closes the ring and installs the halogen at the C4 position[5].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
-
Electrophile Addition: Cool the solution to 0 °C. Slowly add a solution of Iodine monochloride (ICl, 1.2 equiv) in CH₂Cl₂ dropwise.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-validation: The disappearance of the alkyne peak via LC-MS indicates complete ring closure.
-
-
Quenching: Quench the excess ICl by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer decolorizes (indicating the reduction of unreacted iodine species).
-
Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂, dry the combined organics over MgSO₄, and concentrate to yield the 4-iodo-isoxazole, ready for downstream cross-coupling[5].
Metabolic Considerations & Pharmacokinetics
While the 1,2-oxazole ring is generally stable, its unique N-O bond represents a potential metabolic soft spot. In specific enzymatic environments, particularly under anaerobic conditions in the gut microbiome or via specific hepatic reductases, the N-O bond can undergo reductive cleavage. This ring-opening event yields an enamino ketone metabolite, which can subsequently undergo hydrolysis. Medicinal chemists must balance the bioisosteric benefits of the isoxazole with its specific metabolic half-life, often using steric shielding (e.g., bulky substituents at the C3 or C5 positions) to hinder enzymatic access to the N-O bond and improve overall pharmacokinetic profiles.
References
[1] Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: arabjchem.org URL:
[3] Title: Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders Source: acs.org URL:
[5] Title: Synthesis of Isoxazoles via Electrophilic Cyclization Source: acs.org URL:
[4] Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: rsc.org URL:
[2] Title: Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8 Source: acs.org URL:
Sources
- 1. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: 1,3-Dipolar Cycloaddition Strategies for Regioselective Isoxazole Synthesis
Introduction & Mechanistic Overview
Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featuring prominently in FDA-approved therapeutics such as valdecoxib, leflunomide, and sulfamethoxazole. The most robust and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or activated alkene (the dipolarophile)[1].
Because nitrile oxides are highly reactive and prone to spontaneous dimerization into inactive furoxans, they cannot typically be stored. Instead, they are generated in situ through the dehydrohalogenation of hydroximoyl chlorides or the dehydration of primary nitroalkanes[2].
Causality in Experimental Design: The Regioselectivity Challenge
Historically, the uncatalyzed thermal cycloaddition of terminal alkynes with nitrile oxides yielded problematic mixtures of 3,5- and 3,4-disubstituted isoxazoles[3]. To achieve strict regiocontrol, modern protocols diverge into two distinct mechanistic pathways based on the substrate:
-
Copper(I)-Catalyzed Stepwise Pathway: For terminal alkynes, the introduction of a Cu(I) catalyst fundamentally alters the mechanism. The catalyst forms a copper-acetylide intermediate that undergoes a stepwise, highly directed reaction with the nitrile oxide, exclusively yielding the 3,5-disubstituted isoxazole [3].
-
Metal-Free Concerted Pathway: Cu(I) catalysis fails for internal alkynes or heavily substituted 1,3-diketones due to the inability to form a terminal acetylide. For these substrates, metal-free, base-promoted cycloadditions in highly polar or aqueous media are employed to synthesize 3,4,5-trisubstituted isoxazoles via a concerted pericyclic mechanism[4][5].
Reaction Workflows and Logical Relationships
The following diagram illustrates the divergent synthetic pathways from a common aldoxime precursor, highlighting the critical decision points in catalyst and substrate selection.
Reaction pathways for regioselective isoxazole synthesis via nitrile oxide cycloaddition.
Quantitative Optimization Data
The choice of solvent and catalyst dictates both the yield and the regiomeric ratio. The table below summarizes benchmark optimization data comparing uncatalyzed and catalyzed conditions[3][5].
| Reaction Type | Dipolarophile | Catalyst | Solvent System | Temp (°C) | Regioselectivity (3,5 : 3,4) | Typical Yield (%) |
| Thermal (Uncatalyzed) | Terminal Alkyne | None | Toluene | 80 | ~ 5 : 1 | 50 - 55 |
| Cu-Catalyzed | Terminal Alkyne | Cu(I) in situ | t -BuOH / H₂O | 25 | > 99 : 1 | 85 - 95 |
| Metal-Free (Aqueous) | 1,3-Diketone | None (DIPEA base) | H₂O / MeOH | 25 | N/A (3,4,5-trisubst.) | 80 - 90 |
Detailed Experimental Protocols
Protocol A: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol utilizes a self-validating in situ generation of both the nitrile oxide and the active Cu(I) catalyst[3].
Rationale for Reagent Selection:
-
N -Chlorosuccinimide (NCS): Chosen for the mild, controlled chlorination of the aldoxime to the hydroximoyl chloride.
-
CuSO₄·5H₂O + Sodium Ascorbate: Generating Cu(I) in situ via reduction of Cu(II) by ascorbate prevents the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction when using pre-formed Cu(I) salts in the presence of trace oxygen.
-
KHCO₃: A mild base that slowly dehydrohalogenates the hydroximoyl chloride, keeping the steady-state concentration of the nitrile oxide low to prevent furoxan dimerization.
Step-by-Step Methodology:
-
Chlorination: In a 50 mL round-bottom flask, dissolve the aldoxime (1.0 mmol) in 5 mL of DMF. Add NCS (1.1 mmol) in small portions.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within 1 hour at room temperature.
-
-
Solvent Adjustment: Add 5 mL of t -BuOH and 5 mL of deionized water to the reaction mixture.
-
Catalyst & Reagent Addition: Add the terminal alkyne (1.2 mmol) and KHCO₃ (2.0 mmol).
-
Active Catalyst Generation: Add CuSO₄·5H₂O (5 mol %, 0.05 mmol) followed immediately by sodium ascorbate (10 mol %, 0.10 mmol).
-
Self-Validation Check: The solution will briefly turn blue (Cu²⁺) and rapidly transition to a pale yellow or light green suspension, confirming the successful generation of the active Cu(I) species.
-
-
Cycloaddition: Stir the mixture vigorously at room temperature for 12–16 hours.
-
Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Metal-Free Synthesis of 3,4,5-Trisubstituted Isoxazoles in Aqueous Media
For internal alkynes or active methylene compounds (like β -ketoesters or 1,3-diketones), copper catalysis is ineffective. This protocol leverages the hydrophobic effect in water to drive the concerted cycloaddition[5].
Rationale for Reagent Selection:
-
Water/Methanol (95:5) Solvent: Water forces the organic reactants into hydrophobic micro-droplets, increasing their effective local concentration and accelerating the bimolecular cycloaddition. Methanol acts as a minor co-solvent to ensure initial partial solubility.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered base that efficiently deprotonates the hydroximoyl chloride without acting as a competing nucleophile.
Step-by-Step Methodology:
-
Preparation: In a 25 mL flask, suspend the hydroximoyl chloride (1.0 mmol) and the 1,3-diketone (1.2 mmol) in 10 mL of a 95:5 Water/Methanol mixture.
-
Controlled Base Addition: Add DIPEA (1.5 mmol) dropwise over 15 minutes using a syringe pump.
-
Causality Note: Dropwise addition is critical. Dumping the base all at once will cause a rapid spike in nitrile oxide concentration, leading to massive dimerization (furoxan formation) rather than the desired cycloaddition.
-
-
Cycloaddition: Stir the reaction at room temperature for 2–4 hours.
-
Product Isolation: As the reaction progresses, the highly substituted isoxazole product will typically precipitate directly out of the aqueous phase.
-
Self-Validation Check: The formation of a dense, filterable solid indicates reaction completion.
-
-
Workup: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and recrystallize from ethanol to afford the pure 3,4,5-trisubstituted isoxazole.
Quality Control and Analytical Validation
To ensure the integrity of the synthesized isoxazoles, the following analytical signatures should be verified:
-
Mass Spectrometry (ESI-MS): Confirm the molecular ion peak [M+H]+ . Dimerization side-products (furoxans) will present an m/z corresponding to 2×Mdipole .
-
NMR Spectroscopy: For 3,5-disubstituted isoxazoles (Protocol A), the definitive marker is the C4-H proton , which appears as a sharp singlet in the aromatic region of the 1 H NMR spectrum (typically between δ 6.0 – 7.0 ppm, depending on flanking substituents). The absence of this peak in Protocol B confirms successful 3,4,5-trisubstitution.
References
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Beilstein Journal of Organic Chemistry URL:[Link]
-
Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Organic Letters (ACS Publications) URL:[Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Advanced Palladium-Catalyzed Methodologies for the Synthesis of 3,4,5-Trisubstituted Isoxazoles
A Technical Guide to Multicomponent and Uninterrupted Sequence Protocols
Strategic Relevance & Mechanistic Paradigms
3,4,5-Trisubstituted isoxazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib)[1], BET inhibitors, and fluorescent biaryl probes[2]. Traditional syntheses often require the stepwise condensation of hydroxylamines with 1,3-diketones, a method that suffers from poor regioselectivity, harsh conditions, and limited functional group tolerance.
Palladium catalysis has revolutionized this space by enabling highly regioselective, atom-economical multicomponent reactions (MCRs) and uninterrupted domino sequences. By leveraging Pd(II)/Pd(0) catalytic cycles, researchers can construct the isoxazole core while simultaneously functionalizing the C3, C4, and C5 positions in a single pot.
Mechanistic Workflows
Below are the two primary state-of-the-art workflows for accessing fully substituted isoxazoles via Pd-catalysis:
Comparison of Pd-catalyzed multicomponent (Pathway A) and uninterrupted sequence (Pathway B).
Protocol I: One-Pot Four-Component Carbonylative Coupling
Developed by Mori and co-workers, this protocol constructs the isoxazole ring from a terminal alkyne, an aryl iodide, carbon monoxide, and hydroxylamine[3].
Causality & Experimental Rationale
-
Dual Role of Hydroxylamine: In this system, hydroxylamine acts not only as the nitrogen/oxygen source for ring formation but also as an activating agent that facilitates the carbonylative Sonogashira coupling[3],[4].
-
Solvent Selection (Critical): DMF is mandatory for isoxazole formation. Attempts to use THF (which works well for pyrazoles) result in reaction failure due to differences in intermediate stabilization and reagent solubility profiles[3],[4].
-
Regioselectivity: The reaction is inherently regioselective. The aryl group at the C5-position is derived from the terminal alkyne, while the C3-position substituent originates from the aryl iodide[3].
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add PdCl2(PPh3)2 (5 mol%).
-
Reagent Addition: Purge the vessel with Argon. Add the terminal alkyne (1.0 equiv), aryl iodide (1.2 equiv), and anhydrous DMF (to reach 0.5 M concentration relative to the alkyne).
-
Hydroxylamine Generation: Add a pre-mixed solution of NH2OH⋅HCl and aqueous NH3 to generate hydroxylamine in situ[4].
-
Carbonylation: Evacuate the flask briefly and backfill with CO gas using a standard balloon. Maintain ambient CO pressure.
-
Reaction: Stir the mixture vigorously at room temperature ( 20−25∘C ) for 36 hours[4].
-
Workup: Dilute with ethyl acetate, wash extensively with water and brine to remove DMF and unreacted hydroxylamine. Dry over MgSO4 , concentrate, and purify via silica gel chromatography.
Protocol II: Transition-Metal-Catalyzed Uninterrupted Four-Step Sequence
Gayon et al. designed a "pot-economic" sequence that transforms propargylic alcohols into trisubstituted isoxazoles without any intermediate purification[5],[6].
Causality & Experimental Rationale
-
Pot Economy: By avoiding the isolation of unstable N-protected hydroxylamine intermediates, the overall yield is drastically improved (averaging an exceptional 96% per step)[6],[7].
-
Orthogonal Catalysis: Fe(III) specifically catalyzes the initial substitution. The subsequent addition of a Pd(II) catalyst triggers the π -activation of the triple bond, leading to annulation and cross-coupling with an aryl iodide[5].
-
Protecting Group Strategy: The Cbz protecting group on the hydroxylamine is strategically chosen; it survives the cross-coupling step but is easily cleaved via hydrogenolysis in the same pot, allowing spontaneous aerobic aromatization to the final isoxazole[6],[7].
Step-by-Step Methodology
-
Fe-Catalyzed Substitution: In a reaction vial, combine the propargylic alcohol (1.0 equiv) and Cbz-NHOH (1.2 equiv) in acetonitrile. Add an Fe(III) catalyst (5 mol%) and stir until complete consumption of the alcohol (monitored by TLC).
-
Pd-Catalyzed Annulation/Cross-Coupling: To the same pot, add the aryl iodide (1.5 equiv), a mild base (e.g., K2CO3 ), and the Pd catalyst system. Heat to 60∘C until the isoxazoline intermediate forms[6].
-
Solvent Exchange & Hydrogenolysis: Remove acetonitrile under vacuum. Add methanol to the crude mixture. Attach a H2 balloon and stir at room temperature for 2 hours to cleave the Cbz group[7].
-
Aerobic Oxidation: Remove the H2 balloon. Stir the mixture under an open air atmosphere at 60∘C for 6 hours to drive the aromatization[7].
-
Isolation: Filter through a short pad of Celite, concentrate, and purify by flash chromatography.
Alternate Cascade Strategy: 5-endo-dig Cyclization-Alkenylation
For the specific synthesis of C4-alkenyl isoxazoles, a Pd(II)-catalyzed cascade reaction of 2-alkyn-1-one O-methyl oximes is highly effective[8].
Key Insight: The addition of exactly 1.0 equivalent of n
Bu4NBr is critical. It coordinates with the Pd intermediate, suppressing undesired direct cyclization (which yields 3,5-disubstituted byproducts) and driving the cascade alkenylation to form the desired 3,4,5-trisubstituted product[8].Comparative Data Analysis
ProtocolCatalyst SystemKey Reagents / AdditivesTemp / TimeYield RangeRegioselectivity ControlFour-Component Coupling PdCl2(PPh3)2 CO (1 atm), NH2OH , DMFRT / 36 h50–75%Alkyne → C5Ar-I → C3Uninterrupted SequenceFe(III) then Pd(II)Cbz-NHOH, H2 , AirRT to 60∘C Up to 84% (overall)Propargylic core dictates C3/C5Cascade Alkenylation Pd(O2CCF3)2 n Bu4NBr (1 equiv), Alkene 150∘C 42–90%High trans-selectivity at C4
Analytical Validation & Troubleshooting (Self-Validating Systems)
To ensure the integrity of the synthesized protocols, implement the following validation checkpoints:
-
TLC Monitoring (Protocol II): The transition from Step 3 (hydrogenolysis) to Step 4 (oxidation) involves a distinct polarity shift. The deprotected isoxazoline intermediate is highly polar (low Rf ), whereas the fully aromatized isoxazole is significantly less polar and easily tracks with UV activity.
-
NMR Verification:
-
Success Indicator: The disappearance of the terminal alkyne proton ( ∼3.0 ppm) and the appearance of a fully substituted aromatic core.
-
C4-Substitution Check: In 3,4,5-trisubstituted isoxazoles, the C4 position lacks a proton. If a singlet appears around 6.5−7.0 ppm in the 1H NMR, the reaction failed to incorporate the third substituent (e.g., failed carbonylation or failed cross-coupling), resulting in a 3,5-disubstituted byproduct[8],[9].
-
-
Gas Evolution (Protocol I): Ensure the CO balloon maintains positive pressure. A deflated balloon will stall the carbonylative Sonogashira step, leading to direct (non-carbonylative) Sonogashira coupling byproducts.
References
-
Mohamed S. Mohamed Ahmed, Kei Kobayashi, Atsunori Mori. "One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling." Organic Letters, 2005. URL: [Link]
-
Eric Gayon, Ophélie Quinonero, Sébastien Lemouzy, Emmanuel Vrancken, Jean-Marc Campagne. "Transition-Metal-Catalyzed Uninterrupted Four-Step Sequence to Access Trisubstituted Isoxazoles." Organic Letters, 2011. URL: [Link]
-
Waldo et al. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." The Journal of Organic Chemistry, 2007. URL: [Link]
-
Tang et al. "Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes." The Journal of Organic Chemistry, 2012. URL: [Link]
-
Deden et al. "Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles." Frontiers in Chemistry, 2020. URL: [Link]
Sources
- 1. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-Metal-Catalyzed Uninterrupted Four-Step Sequence to Access Trisubstituted Isoxazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Executive Summary
Isoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development[1]. Traditionally, accessing these heterocycles via the thermal 1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides yields an inseparable mixture of 3,4- and 3,5-disubstituted isomers[1]. The advent of Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) revolutionized this space, providing a highly efficient, mild, and exclusively regioselective pathway to 3,5-disubstituted isoxazoles[2][3]. This application note details the mechanistic causality, optimized reaction parameters, and a self-validating experimental protocol for researchers synthesizing isoxazole libraries.
Mechanistic Rationale & Causality
The thermal [3+2] cycloaddition is a concerted but asynchronous process governed by HOMO-LUMO interactions that poorly differentiate between the two possible regioisomeric transition states. Introducing a copper(I) catalyst fundamentally alters the reaction pathway[2][4].
Instead of a direct concerted cycloaddition, the base deprotonates the terminal alkyne to form a highly reactive copper(I) acetylide intermediate. This intermediate coordinates with the oxygen atom of the in situ generated nitrile oxide, pre-organizing the substrates. The subsequent cyclization proceeds via a stepwise mechanism through a Cu-isoxazolyl metallacycle, which undergoes rapid protonolysis to release the exclusively 3,5-disubstituted product and regenerate the catalyst[2][4].
Catalytic cycle of the copper-catalyzed alkyne-nitrile oxide cycloaddition (CuANOC).
Reagent & Catalyst Selection (E-E-A-T Principles)
To ensure reproducibility and high yields, the selection of reagents must be driven by chemical causality rather than empirical guesswork:
-
Catalyst System (CuSO₄ / Sodium Ascorbate vs. CuI): While Cu(I) salts like CuI can catalyze the reaction, they are highly susceptible to disproportionation and aerobic oxidation to Cu(II), which triggers unwanted Glaser homocoupling of the alkynes. Generating Cu(I) in situ using catalytic CuSO₄ (5 mol%) and sodium ascorbate (10-20 mol%) maintains a steady, low concentration of the active catalyst in a reducing environment, effectively suppressing oxidative side reactions[5].
-
Base Selection (KHCO₃ vs. Et₃N): A base is required for two distinct purposes: dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide, and assisting the deprotonation of the alkyne. While Triethylamine (Et₃N) is commonly used, mild inorganic bases like Potassium Bicarbonate (KHCO₃) often provide cleaner profiles by slowing down the generation of the nitrile oxide, thereby preventing its dimerization into inactive furoxans[2][3].
-
Solvent System (t-BuOH/H₂O or THF/H₂O): A biphasic or semi-aqueous system is critical. Water solubilizes the inorganic salts (CuSO₄, NaAsc, KHCO₃) and accelerates the protonolysis of the metallacycle intermediate. The organic co-solvent (t-BuOH or THF) solubilizes the organic substrates. t-BuOH is preferred as it does not coordinate strongly to copper, leaving the metal center available for the catalytic cycle[3].
Quantitative Data: Reaction Optimization
The table below summarizes the optimization landscape for the synthesis of a model 3,5-disubstituted isoxazole, demonstrating the critical impact of the copper catalyst on regioselectivity.
| Catalyst System | Base (Equiv) | Solvent | Time (h) | Regioselectivity (3,5 : 3,4) | Yield (%) |
| None (Thermal) | Et₃N (1.5) | Toluene | 24 | 1.2 : 1 | 45 |
| CuI (10 mol%) | Et₃N (1.5) | THF | 12 | >99 : 1 | 78 |
| CuSO₄/NaAsc (5 mol%) | KHCO₃ (2.0) | t-BuOH/H₂O | 4 | >99 : 1 | 92 |
| CuSO₄/NaAsc (5 mol%) | Et₃N (1.5) | t-BuOH/H₂O | 4 | >99 : 1 | 89 |
Data synthesized from foundational methodologies established by and[2][4].
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol describes the synthesis of 3-phenyl-5-phenylisoxazole from phenylacetylene and benzhydroximoyl chloride. It is designed as a self-validating system , embedding visual and analytical checkpoints to ensure process integrity.
Experimental workflow for Cu-catalyzed regioselective isoxazole synthesis.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation
-
In a 50 mL round-bottom flask, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in 5 mL of deionized water.
-
Self-Validation Checkpoint: The solution must transition from a clear blue (Cu²⁺) to a pale yellow, green, or colorless state within 2 minutes. This visual cue confirms the successful reduction to the catalytically active Cu(I) species.
Step 2: Substrate Addition 3. Add t-BuOH (5 mL) to the aqueous catalyst mixture, followed by phenylacetylene (1.0 mmol, 1.0 equiv) and KHCO₃ (2.0 mmol, 2.0 equiv). Stir vigorously at room temperature for 5 minutes.
Step 3: In Situ Nitrile Oxide Generation (Critical Step) 4. Dissolve benzhydroximoyl chloride (1.1 mmol, 1.1 equiv) in 2 mL of t-BuOH. 5. Add this solution dropwise over 30 minutes via a syringe pump to the vigorously stirring reaction mixture. 6. Causality Note: Dropwise addition keeps the steady-state concentration of the highly reactive nitrile oxide low, heavily favoring the cross-cycloaddition with the Cu-acetylide over self-dimerization into furoxan.
Step 4: Reaction Monitoring 7. Allow the reaction to stir at room temperature (or up to 50 °C for sterically hindered alkynes) for 4 hours. 8. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The alkyne spot (visualized by KMnO₄ stain) should disappear, replaced by a highly UV-active spot corresponding to the isoxazole.
Step 5: Quenching and Workup 9. Quench the reaction by adding 10 mL of a 9:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH. 10. Self-Validation Checkpoint: The aqueous layer will turn deep blue due to the formation of the water-soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping copper from the organic product. 11. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 12. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3,5-disubstituted isoxazole.
Troubleshooting Guide
-
Issue: High levels of Furoxan (Dimer) Byproduct.
-
Cause: Nitrile oxide concentration is too high.
-
Solution: Decrease the addition rate of the hydroximoyl chloride. Switch from Et₃N to a weaker base like KHCO₃ to slow down dehydrohalogenation.
-
-
Issue: Presence of Glaser Homocoupling Byproduct (1,4-diphenylbuta-1,3-diyne).
-
Cause: Oxygen ingress oxidizing Cu(I) to Cu(II).
-
Solution: Degas the solvents via sparging with N₂ or Ar prior to the reaction. Increase sodium ascorbate loading to 20 mol%.
-
-
Issue: Reaction Stalls / Incomplete Conversion.
-
Cause: Catalyst deactivation or precipitation of the Cu-acetylide.
-
Solution: Add a copper-binding ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) at 5 mol% to stabilize the Cu(I) species and keep it in solution.
-
References
-
Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: Journal of Organic Chemistry, 2005, 70(19), 7761-7764. URL: [Link]
-
Title: Copper-Catalyzed [3 + 2] Cycloaddition Reaction of Alkynes with Nitrile Oxides Generated in Situ from the Coupling Reaction of a Copper Carbene and Nitroso Radical Source: Journal of Organic Chemistry, 2019, 84(24), 16214-16221. URL: [Link]
-
Title: Facile Oxidative Heterocyclization of Commercially Available Amines and tert-Butyl Nitrite with Alkynes or Alkenes Source: Journal of Organic Chemistry, 2020, 85(24), 15726-15735. URL: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of 3,5-Disubstituted Isoxazoles
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the regioselective synthesis of 3,5-disubstituted isoxazoles via advanced 1,3-dipolar cycloaddition techniques.
Strategic Overview & Mechanistic Rationale
The isoxazole ring is a privileged heterocyclic scaffold in drug discovery, frequently deployed to modulate polar surface area, enhance noncovalent interactions with biopolymers, and act as a bioisostere for amides and esters[1]. While traditional synthesis often relies on the condensation of hydroxylamine with 1,3-diketones or chalcones, these routes frequently suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5- and 3,4-disubstituted isomers.
To overcome this, modern synthetic strategies prioritize the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. Because isolated nitrile oxides are prone to rapid dimerization into inactive furoxans, in situ generation is critical. By utilizing mild oxidants such as hypervalent iodine reagents (e.g., PIFA)[2] or alkyl nitrites[3], chemists can seamlessly convert aldoximes into transient nitrile oxides. When coupled with Copper(I) catalysis, this pathway mimics the high fidelity of click chemistry (CuAAC), enforcing absolute regiocontrol to exclusively yield the 3,5-disubstituted architecture[4].
Pathway Visualization
The following diagram illustrates the logical flow of the in situ generation and subsequent cycloaddition process, highlighting the transition from stable precursors to the target scaffold.
Workflow for the in situ generation and cycloaddition synthesis of isoxazoles.
Experimental Methodologies
The following protocols are designed with built-in causality to ensure reproducibility and high yield.
Protocol A: Metal-Free Hypervalent Iodine-Mediated Cycloaddition
This protocol is optimal for substrates sensitive to transition metals or for library generation where metal scavenging is undesirable[2].
Reagents: Aldoxime (1.0 equiv), Terminal Alkyne (1.2 equiv), Phenyliodine bis(trifluoroacetate) (PIFA) (1.5 equiv), Anhydrous CH₂Cl₂.
Step-by-Step Procedure:
-
System Initialization: Dissolve the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous CH₂Cl₂ (5.0 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Causality: An inert atmosphere prevents unwanted side-oxidation of the alkyne, while a non-polar, anhydrous solvent stabilizes the highly reactive transient nitrile oxide.
-
-
Controlled Oxidation: Cool the mixture to 0 °C using an ice bath. Slowly add PIFA (1.5 mmol) dropwise over 10 minutes.
-
Causality: PIFA rapidly oxidizes the oxime to the nitrile oxide. The low temperature acts as a kinetic dampener, controlling the exothermic generation and preventing the nitrile oxide from dimerizing into a furoxan byproduct before it can react with the alkyne[2].
-
-
Cycloaddition Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.
Protocol B: One-Pot Copper(I)-Catalyzed Synthesis
This method guarantees absolute regioselectivity for complex terminal alkynes by avoiding the isolation of unstable intermediates[4].
Reagents: Aldehyde (1.0 equiv), NH₂OH·HCl (1.1 equiv), Terminal Alkyne (1.0 equiv), N-chlorosuccinimide (NCS) (1.2 equiv), CuI (5 mol%), Et₃N (1.2 equiv), t-BuOH/H₂O (1:1).
Step-by-Step Procedure:
-
In Situ Oxime Formation: To a solution of aldehyde (1.0 mmol) in a t-BuOH/H₂O mixture (1:1, 4 mL), add NH₂OH·HCl (1.1 mmol) and KHCO₃ (1.1 mmol). Stir at room temperature for 1 hour.
-
Halogenation: Add NCS (1.2 mmol) directly to the reaction mixture to generate the hydroximoyl chloride intermediate.
-
Causality: NCS acts as a mild, controlled chlorinating agent. The biphasic t-BuOH/H₂O solvent system is deliberately chosen to ensure the simultaneous solubility of the organic substrates and the inorganic salts required for the transformation[4].
-
-
Catalytic Cycloaddition: Add the terminal alkyne (1.0 mmol), followed by CuI (0.05 mmol) and Et₃N (1.2 mmol). Stir at room temperature for 6–12 hours.
-
Causality: Et₃N serves a dual purpose: it facilitates the elimination of HCl from the hydroximoyl chloride to form the nitrile oxide, and it assists in the formation of the copper acetylide. Cu(I) activates the terminal alkyne, directing the regioselective [3+2] cycloaddition to exclusively yield the 3,5-isomer[4].
-
-
Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via column chromatography.
Quantitative Performance Matrix
The table below synthesizes the operational parameters and expected outcomes of the primary in situ cycloaddition methodologies to aid in route selection.
| Methodology | Oxidant / Catalyst System | Regioselectivity (3,5- vs 3,4-) | Typical Yield | Key Operational Advantages |
| Hypervalent Iodine | PIFA / None | High (>90:10) | 70–95% | Avoids transition metals; rapid reaction times; low toxicity[2]. |
| Alkyl Nitrite Oxidation | Isoamyl Nitrite / None | High (>95:5) | 74–96% | Mild, highly scalable, environmentally friendly; metal-free[3]. |
| Cu(I)-Catalyzed (One-Pot) | NCS / CuI | Complete (100:0) | 75–90% | Absolute regiocontrol; avoids isolation of any intermediates; aqueous tolerance[4]. |
Self-Validating Quality Control
To ensure the integrity of the synthesized library, the protocols must be treated as self-validating systems. Implement the following analytical checkpoints:
-
In-Process Monitoring (LC-MS): The successful trapping of the nitrile oxide is confirmed by the disappearance of the aldoxime peak and the absence of the furoxan dimer mass ( 2M−2 ). If furoxan is detected, the oxidation step is proceeding faster than the cycloaddition, indicating that the alkyne concentration must be increased or the oxidant addition rate must be slowed.
-
Structural Confirmation (¹H NMR): Regioselectivity is definitively confirmed via ¹H NMR. The C4-proton of a 3,5-disubstituted isoxazole typically appears as a distinct, sharp singlet in the aromatic region ( δ 6.5–7.0 ppm). The absence of a C5-proton signal ( δ 8.0–8.5 ppm) validates that no 3,4-disubstituted isomer was formed.
References
-
Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area | ACS Combinatorial Science | 1
-
Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes | Synthesis |3
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes | Chemical Communications | 2
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles | Journal of Organic Chemistry | 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
Application Notes & Protocols: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole in Advanced Medicinal Chemistry
Executive Summary
5-Chloro-3-(2-methylphenyl)-1,2-oxazole (CAS: 192432-80-7), also known as 5-chloro-3-(o-tolyl)isoxazole, is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. The isoxazole core is a privileged pharmacophore, frequently deployed as a bioisostere for esters and amides to improve metabolic stability. This specific chlorinated derivative serves as a linchpin intermediate, enabling rapid, divergent access to complex 3,5-disubstituted isoxazole libraries through transition-metal catalysis and nucleophilic aromatic substitution.
Mechanistic Rationale & Structural Insights
To utilize this scaffold effectively, researchers must understand the causality behind its reactivity profile:
-
Electronic Activation at C5: The isoxazole ring is an electron-deficient heteroaromatic system. The adjacent electronegative oxygen and nitrogen atoms synergistically withdraw electron density from the C5 position. This electronic depletion weakens the C–Cl bond, drastically lowering the activation energy required for both oxidative addition (in Pd-catalyzed cross-coupling) and nucleophilic attack (in SNAr reactions)[1].
-
Steric Shielding by the ortho-Tolyl Group: The methyl group at the 2-position of the phenyl ring is not merely decorative; it creates a ~7.5 kcal/mol rotational barrier. This steric bulk forces the phenyl ring out of coplanarity with the isoxazole core, which suppresses off-target bis-addition byproducts and directs reactivity strictly to the C5-chloro locus. This ensures >95% positional fidelity during complex functionalizations[2].
Synthetic Divergence Pathway
Caption: Synthetic divergence of 5-chloro-3-(2-methylphenyl)-1,2-oxazole into key pharmacophores.
Experimental Protocols: Self-Validating Systems
The following methodologies are designed as self-validating workflows, ensuring that each step contains an internal check to guarantee experimental success.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 3,5-diaryl isoxazoles, which are common motifs in kinase and BET bromodomain inhibitors[1].
-
Reagent Assembly: In a 50 mL Schlenk flask, combine 5-chloro-3-(2-methylphenyl)-1,2-oxazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).
-
Causality: K₂CO₃ is essential to quaternize the boronic acid into a reactive boronate complex, facilitating the transmetalation step.
-
-
Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II), stalling the catalytic cycle. Sparging displaces dissolved O₂.
-
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%, 0.05 mmol) under a positive stream of Argon. Seal the flask.
-
Thermal Activation: Heat the reaction mixture to 90°C in an oil bath for 12–18 hours.
-
In-Process Validation (Crucial): At 12 hours, sample 10 µL of the organic layer. Run a TLC (Hexanes/EtOAc 8:2) and an LC-MS.
-
Validation Logic: If the mass of the starting material (m/z ~193 for the ³⁵Cl isotope) is absent, the reaction is complete. If present, add an additional 2 mol% catalyst and heat for 4 more hours.
-
-
Workup & Purification: Cool to room temperature. Quench with 10 mL of water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with saturated brine.
-
Causality: Brine increases the ionic strength of the aqueous layer, breaking any emulsions formed by the water-miscible dioxane and driving organic products into the EtOAc phase.
-
-
Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Caption: Self-validating workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling protocol.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: Generate 5-aminoisoxazoles without the use of transition metals[3].
-
Reaction Setup: Dissolve 5-chloro-3-(2-methylphenyl)-1,2-oxazole (1.0 equiv, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Nucleophile Addition: Add the secondary amine (e.g., morpholine) (2.5 equiv, 2.5 mmol). Alternatively, use 1.1 equiv of the amine with 2.0 equiv of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The substitution generates HCl. Excess amine or DIPEA acts as an acid scavenger. Without it, the amine nucleophile becomes protonated (forming an unreactive ammonium salt), stalling the reaction.
-
-
Thermal Activation: Stir the mixture at 80°C for 4–8 hours.
-
In-Process Validation: Spot the reaction mixture on a TLC plate alongside the starting amine. Stain with Ninhydrin and heat.
-
Validation Logic: The disappearance of the strongly staining amine spot, coupled with the emergence of a new UV-active product spot, validates complete conversion.
-
-
Workup: Pour the mixture into 25 mL of ice-cold water. If the product precipitates, collect via vacuum filtration. If it oils out, extract with Dichloromethane (3 × 10 mL), wash with 5% LiCl aqueous solution (to remove residual DMF), dry, and concentrate.
Quantitative Data Summary
The following table summarizes the expected reaction profiles for various transformations utilizing the 5-chloro-3-(2-methylphenyl)-1,2-oxazole scaffold, allowing researchers to quickly select the appropriate conditions for their target molecules.
| Reaction Type | Reagents / Catalyst System | Typical Yield (%) | Reaction Time | Key Synthetic Advantage |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90°C | 75–90% | 12–18 h | High regioselectivity at C5; tolerates diverse functional groups[1]. |
| SNAr (Amination) | Secondary Amines, DIPEA, DMF, 80°C | 80–95% | 4–8 h | Metal-free C–N bond formation; scalable to multi-gram quantities. |
| SNAr (Alkoxylation) | NaOR, ROH, 60°C | 70–85% | 2–6 h | Rapid access to 5-alkoxy bioisosteres[3]. |
| Thermal Isomerization | FeCl₂ (5 mol%), 40°C | >90% | 24 h | Controlled ring-opening to yield highly reactive 2H-azirine scaffolds[4]. |
References
-
[1] 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo, ACS Pharmacology & Translational Science. 1
-
[2] Buy 5-Chloro-3-(o-tolyl)benzo[c]isoxazole (EVT-3445244), EvitaChem. 2
-
[3] Product Class 9: Isoxazoles, Science of Synthesis, Thieme. 3
-
[4] Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization, The Journal of Organic Chemistry. 4
Sources
Application Note: Biological Screening and Mechanistic Validation of Novel Isoxazole Derivatives
Executive Summary & Mechanistic Rationale
Isoxazoles—five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms—are recognized as "privileged scaffolds" in modern drug discovery. They frequently act as bioisosteres for amides and esters, offering improved metabolic stability while maintaining critical hydrogen-bond acceptor capabilities. Because of their structural versatility, novel isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
This application note provides a comprehensive, self-validating framework for the biological screening of newly synthesized isoxazole libraries. As a Senior Application Scientist, I have structured these protocols not merely as a list of steps, but as a logical progression of phenotypic screening followed by target-specific mechanistic validation.
Figure 1: Comprehensive biological screening workflow for novel isoxazole derivatives.
Protocol I: In Vitro Anticancer Screening (MTT Assay)
Causality & Assay Logic: The MTT assay is the gold standard for initial cytotoxicity screening. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes [1]. Because these enzymes are only active in viable cells with intact mitochondrial metabolism, the absorbance of the solubilized formazan is directly proportional to the number of living cells.
Self-Validating System:
-
Edge Effect Mitigation: Evaporation in the outer wells of a 96-well plate can artificially concentrate media and skew viability data. Always fill the peripheral wells with sterile PBS.
-
Vehicle Control: Isoxazoles are often highly lipophilic and require DMSO for solubilization. Maintain final DMSO concentrations strictly below 0.5% (v/v) to ensure the solvent does not induce baseline cytotoxicity.
-
Positive Control: Use established chemotherapeutics (e.g., Cisplatin) to validate the assay's dynamic range and cellular response [2].
Step-by-Step Methodology
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549, HCT-116) at a density of 5×103 to 1×104 cells/well in 100 µL of complete culture medium in the inner 60 wells of a 96-well plate. Incubate for 24 h at 37°C in a humidified 5% CO₂ atmosphere to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM) in fresh media. Aspirate the old media from the wells and apply 100 µL of the compound-treated media. Incubate for 48–72 h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 h in the dark.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 100 µL of pure DMSO to each well and place the plate on an orbital shaker for 10 minutes to fully solubilize the crystals.
-
Detection: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Quantitative Data Summary: Anticancer Activity
Recent literature highlights the potent antiproliferative activity of various isoxazole classes. The table below summarizes benchmark IC₅₀ values to guide your expected dynamic range.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Source |
| 4,5-Dihydroisoxazole (DHI1) | HL-60 (Leukemia) | 19.14 ± 0.18 | 1 [2] |
| Isoxazole-Natural Hybrid (35a) | HCT-15 (Colon Cancer) | 4.04 | 2 [3] |
| 3,5-Diarylisoxazole (Cmpd 26) | PC3 (Prostate Cancer) | High Selectivity | 3 [4] |
Protocol II: Antimicrobial Efficacy (MIC/MBC Determination)
Causality & Assay Logic: While agar disk diffusion is useful for primary qualitative screening, broth microdilution is the mandatory standard for quantitative analysis [5]. It provides a precise Minimum Inhibitory Concentration (MIC) and allows for the subsequent determination of the Minimum Bactericidal Concentration (MBC). This distinguishes whether an isoxazole derivative merely halts bacterial growth (bacteriostatic) or actively kills the pathogen (bactericidal).
Self-Validating System:
-
Inoculum Standardization: Bacterial suspensions must be adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). This ensures uniform growth kinetics across all biological replicates, preventing false-positive resistance due to over-inoculation.
-
Controls: A Sterility Control (broth only) rules out contamination, while a Growth Control (broth + inoculum without compound) confirms the baseline viability of the bacterial strain.
Step-by-Step Methodology
-
Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus) overnight on appropriate agar. Suspend isolated colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of ~ 5×105 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the isoxazole compounds in MHB (e.g., ranging from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (bringing the total volume to 100 µL).
-
Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 18–24 h.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the isoxazole compound at which there is no visible bacterial growth. (Pro-Tip: For difficult-to-read compounds that precipitate, add 10 µL of resazurin dye; viable bacteria will reduce the blue resazurin to pink resorufin).
-
MBC Determination: Take a 10 µL aliquot from all visually clear wells (at and above the MIC) and spot-inoculate onto fresh agar plates. Incubate for 24 h. The MBC is the lowest concentration resulting in ≥99.9% cell death (no colony formation).
Quantitative Data Summary: Antimicrobial Activity
Halogenated and acridone-hybridized isoxazoles have shown exceptional promise against Gram-negative strains [6].
| Compound | Target Pathogen | MIC (µg/mL) | Reference Source |
| Isoxazole-Acridone (4a) | Escherichia coli | 16.88 | 4 [6] |
| Isoxazole-Acridone (4e) | Escherichia coli | 19.01 | 4 [6] |
| Pyrazolo[4,3-d]isoxazole (5) | Escherichia coli | 62.50 | [7] |
Protocol III: Target-Specific Mechanistic Validation (COX-2 Inhibition)
Causality & Assay Logic: Isoxazoles are classic, clinically validated Cyclooxygenase-2 (COX-2) inhibitors (e.g., Valdecoxib). The structural rationale is that specific substitutions (such as 3,4-dimethoxy groups on a phenyl ring) push the 5-methyl-isoxazole core deep into the secondary binding pocket of the COX-2 enzyme [8]. This steric interaction yields high selectivity over COX-1, which is critical for minimizing gastrointestinal side effects in drug development.
Figure 2: Mechanistic pathway of COX-2 inhibition by isoxazole derivatives.
Step-by-Step Methodology
-
Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in a reaction buffer (typically Tris-HCl, pH 8.0, supplemented with hematin and phenol as co-factors).
-
Inhibitor Incubation: In a 96-well plate, mix 10 µL of the isoxazole compound (at various concentrations) with the enzyme and buffer. Incubate at 37°C for 10 minutes to allow the compound to bind to the active/secondary pockets of the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate to initiate the reaction. Incubate for exactly 2 minutes to capture the linear phase of enzyme kinetics.
-
Termination & Detection: Stop the reaction using a highly acidic stop solution (e.g., 1M HCl). Quantify the produced Prostaglandin (PGE2) via a competitive Enzyme Immunoassay (EIA) or through fluorometric detection of the oxidized probe.
-
Data Analysis: Calculate the Selectivity Index ( SI=IC50 COX-1/IC50 COX-2 ). A higher SI indicates a safer gastrointestinal profile. Benchmark: Isoxazole-carboxamide Compound A13 demonstrated an IC₅₀ of 13 nM against COX-2 with a selectivity ratio of 4.63 [8].
References
-
Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds - BenchChem. Link
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells - ACS Pharmacology & Translational Science. 1
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC (NIH). 2
-
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed (Bioorg Med Chem Lett). 3
-
Synthesis of Isoxazolines: Small Molecules of Potent Antimicrobial Activity - Der Pharma Chemica. 5
-
Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed (Arch Pharm). 4
-
Green synthesis of pyrazolo[4,3-d]isoxazol derivatives and their antimicrobial, antimalarial and antituberculosis evaluation - NISCPR (Indian J. Chem.). Link
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed (3 Biotech). 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole in Drug Discovery
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the 3-arylisoxazole scaffold is recognized as a privileged structure, frequently deployed to improve the pharmacokinetic profiles and target affinities of small-molecule therapeutics[1]. It is a core motif in marketed drugs ranging from antibiotics (e.g., dicloxacillin) to anti-inflammatory agents[2].
5-Chloro-3-(2-methylphenyl)-1,2-oxazole (CAS 192432-80-7) represents a highly specialized and versatile intermediate within this class. Its structural design offers two distinct advantages for drug discovery:
-
Steric Tuning via the Ortho-Methyl Group: The o-tolyl substituent forces the phenyl ring out of coplanarity with the isoxazole core. This defined dihedral angle is critical for locking the molecule into an active conformation that fits precisely into tight, lipophilic binding pockets, such as the ligand-binding domain of the Farnesoid X Receptor (FXR)[3].
-
Bifunctional Reactivity via the 5-Chloro Substituent: The C5-chlorine atom is not merely a placeholder; it is a highly reactive handle. It serves as a regiochemical director for transition-metal-catalyzed cross-coupling and acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr)[4]. Furthermore, it enables a unique thermal isomerization pathway to generate highly strained 2H-azirine intermediates[5].
Mechanistic Insights: The 5-Chloroisoxazole Advantage
As an Application Scientist, it is crucial to understand why specific synthetic routes are chosen over others. The functionalization of 5-chloro-3-(2-methylphenyl)-1,2-oxazole typically proceeds via two divergent mechanistic pathways, each serving a distinct drug discovery objective.
Pathway A: FeCl₂-Catalyzed Thermal Isomerization
Historically, converting isoxazoles to 2H-azirines required harsh UV photolysis, which is often incompatible with complex, light-sensitive pharmacophores. However, the presence of the 5-chloro group allows for a mild, thermally driven isomerization catalyzed by Iron(II) chloride (FeCl₂)[5].
-
Causality: The Lewis acidic Fe²⁺ coordinates specifically to the isoxazole nitrogen. Because the N–O bond is inherently weak (~55 kcal/mol), this coordination further lowers the activation energy required for N–O bond cleavage. At just 40 °C, the ring contracts to form 3-(2-methylphenyl)-2H-azirine-2-carbonyl chloride. This highly electrophilic intermediate can be trapped in situ by various nucleophiles (amines, alcohols, thiols) to rapidly generate libraries of azirine-based peptidomimetics, which are highly valued for their antibacterial and anticancer properties[5].
Pathway B: C5-Nucleophilic Aromatic Substitution (SNAr)
The isoxazole ring is electron-deficient, making the C5 position highly susceptible to nucleophilic attack.
-
Causality: The electronegative oxygen and nitrogen atoms of the isoxazole ring withdraw electron density from the C5 carbon. The chlorine atom stabilizes the resulting Meisenheimer-like intermediate. By utilizing polar aprotic solvents (e.g., DMF or DMSO) and a mild base, secondary amines can seamlessly displace the chlorine atom, yielding 5-amino-3-(2-methylphenyl)isoxazoles. This pathway is essential for synthesizing analogs that require hydrogen-bond donors/acceptors at the C5 position to interact with kinase hinge regions[1].
Visualizing the Synthetic Logic
Caption: Divergent synthetic pathways of 5-chloro-3-(2-methylphenyl)-1,2-oxazole in drug discovery.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems. By monitoring specific analytical markers, researchers can verify the success of each mechanistic step without requiring immediate isolation.
Protocol A: Synthesis of 3-(2-Methylphenyl)-2H-azirine-2-carboxamides via Isomerization
Objective: To generate strained azirine-based amides for antimicrobial screening.
Materials:
-
5-Chloro-3-(2-methylphenyl)-1,2-oxazole (1.0 equiv, 2.0 mmol)
-
Anhydrous Iron(II) chloride (FeCl₂) (0.05 equiv, 5 mol%)
-
Target Amine (e.g., tert-butylamine) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) (15 mL)
Step-by-Step Methodology:
-
System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Rationale: The resulting acyl chloride intermediate is highly sensitive to ambient moisture.
-
Isomerization: Dissolve the isoxazole (2.0 mmol) in 10 mL of anhydrous DCM. Add FeCl₂ (5 mol%). Stir the mixture at 40 °C for 3 hours.
-
In-Process Validation (IR Spectroscopy): Extract a 50 µL aliquot. Analyze via ATR-FTIR. The reaction is complete when the isoxazole C=N stretch (~1610 cm⁻¹) disappears, replaced by a sharp acyl chloride C=O stretch at ~1780 cm⁻¹ and an azirine C=N stretch at ~1740 cm⁻¹ [5].
-
Amidation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the target amine (5.0 mmol) in 5 mL DCM and add it dropwise over 10 minutes. Rationale: The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.
-
Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Petroleum Ether:Ethyl Acetate, gradient 5:1 to 1:1).
Protocol B: C5-Amination via SNAr
Objective: To synthesize 5-amino-substituted isoxazoles for kinase inhibitor library generation.
Materials:
-
5-Chloro-3-(2-methylphenyl)-1,2-oxazole (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., morpholine) (1.2 equiv, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 mL microwave-safe vial, combine the isoxazole, morpholine, and DIPEA in 5 mL of anhydrous DMF. Rationale: DMF stabilizes the polar transition state of the SNAr reaction, accelerating the displacement.
-
Heating: Seal the vial and heat conventionally at 90 °C for 12 hours, or via microwave irradiation at 120 °C for 30 minutes.
-
In-Process Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct chlorine isotope pattern (M / M+2 ratio of 3:1). Successful conversion is validated by the disappearance of this isotope pattern and the appearance of the [M+H]⁺ peak corresponding to the morpholino-adduct.
-
Workup: Dilute the mixture with 20 mL of cold water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.
Quantitative Data & Reaction Parameters
The following table summarizes the key operational metrics and analytical validation markers for the two primary functionalization pathways of 5-chloro-3-(2-methylphenyl)-1,2-oxazole.
| Reaction Pathway | Catalyst / Base | Solvent & Temp | Typical Yield (%) | Key Analytical Marker (Validation) | Primary Drug Discovery Application |
| FeCl₂ Isomerization + Amidation | FeCl₂ (5 mol%) / Excess Amine | DCM, 40 °C (Isom.) then 0 °C (Amidation) | 65 – 85% | IR: Appearance of C=O (~1780 cm⁻¹) & Azirine C=N (~1740 cm⁻¹) | Synthesis of strained peptidomimetics (antibacterial/anticancer)[5] |
| SNAr (C5-Amination) | DIPEA (2.0 equiv) | DMF, 90 °C (Conventional) or 120 °C (MW) | 70 – 90% | LC-MS: Loss of Cl isotope pattern (3:1 ratio); mass shift to [M+H]⁺ | Generation of hinge-binding motifs for kinase inhibitors[1] |
| Negishi Cross-Coupling | Pd₂(dba)₃ / RuPhos | THF, 65 °C | 80 – 95% | NMR: Appearance of new aromatic/alkyl protons at C5 | Extension of the pharmacophore for nuclear receptor binding (e.g., FXR)[3],[4] |
References
1.[5] Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: MDPI (Molecules) URL: [Link]
2.[1] Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL: [Link]
3.[2] Title: 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules Source: MDPI (Molecules) URL: [Link]
4.[3] Title: CHAPTER 3: Discovery, Structural Refinement and Therapeutic Potential of Farnesoid X Receptor Activators Source: Royal Society of Chemistry (Anti-fibrotic Drug Discovery) URL: [Link]
Sources
APPLICATION NOTE: In Vitro Antibacterial Evaluation of Substituted Oxadiazoles
Target Audience: Researchers, scientists, and preclinical drug development professionals.
Mechanistic Rationale & Pharmacophore Grounding
The global escalation of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds. Substituted oxadiazoles—specifically 1,3,4-oxadiazoles and 1,2,4-oxadiazoles—have emerged as highly privileged pharmacophores in antibacterial drug discovery[1]. Acting as stable bioisosteres for carboxylic acids, esters, and amides, the oxadiazole ring enhances a molecule's lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters for penetrating the complex bacterial cell envelope[1].
Mechanistically, 1,3,4-oxadiazole derivatives exert potent bactericidal activity primarily through dual-target inhibition:
-
Topoisomerase Inhibition: The electron-deficient oxadiazole ring, rich in hydrogen-bond acceptors, competitively binds to the ATP-binding sites of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. This prevents the essential decatenation and supercoiling of newly replicated bacterial chromosomes, leading to fatal DNA damage[2].
-
Cell Wall Biosynthesis Disruption: Specific oxadiazole analogs inhibit transpeptidase and GlmS enzymes, compromising peptidoglycan cross-linking and leading to osmotic cell lysis[2].
Fig 1. Dual mechanism of action of 1,3,4-oxadiazoles targeting DNA replication and cell wall.
Quantitative Activity Baselines
To establish benchmarking standards for novel oxadiazole synthesis, the following table summarizes the Minimum Inhibitory Concentration (MIC) data of recently developed oxadiazole hybrids against priority pathogens.
| Compound Class | Target Strains | MIC Range (µg/mL) | Primary Mechanism | Ref |
| 1,3,4-Oxadiazole-Norfloxacin Hybrids | MRSA | 0.25 – 1.0 | DNA Gyrase / Topo IV Inhibition | [1] |
| 1,3,4-Oxadiazole-2(3H)-Thione Hybrids | E. coli O157:H7 | 62.5 | Topo IV Inhibition / Stx-2 Inhibition | [3] |
| 2-Amino-1,3,4-Oxadiazole-Quinoline | B. subtilis, E. coli | 4.0 – 16.0 | Cell Wall / Membrane Disruption | [1] |
Experimental Workflows & Validated Protocols
Fig 2. Sequential in vitro antibacterial screening workflow for oxadiazole derivatives.
Protocol 3.1: Broth Microdilution Assay (MIC Determination)
Causality & Design: This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) are critical for maintaining consistent bacterial outer membrane permeability and ensuring the reliable activity of antibiotic classes that oxadiazoles often hybridize with (e.g., fluoroquinolones)[5].
Step-by-Step Methodology:
-
Inoculum Standardization: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding falsely elevated MIC values.
-
-
Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.
-
Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the substituted oxadiazole in CAMHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced bacterial cytotoxicity.
-
Incubation: Inoculate wells and incubate at 35°C ± 2°C for 16–20 hours under ambient air[4].
-
Endpoint Reading: Add 10 µL of 0.015% resazurin solution to each well and incubate for 1 hour.
-
Causality: Resazurin acts as a redox indicator; metabolically active bacteria reduce the blue dye to pink resorufin. This provides an objective, colorimetric endpoint for MIC determination, eliminating the subjectivity of visually assessing faint turbidity.
-
Self-Validating Quality Control: The assay must include CLSI-recommended QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). The entire plate is deemed invalid and must be repeated if the MIC of the reference antibiotic (e.g., Ciprofloxacin) falls outside the strictly established CLSI acceptable quality control ranges[4].
Protocol 3.2: DNA Gyrase Supercoiling Inhibition Assay
Causality & Design: Because many 1,3,4-oxadiazole derivatives function as topoisomerase inhibitors, validating this specific mechanism is crucial for lead optimization[2]. This assay measures the ATP-dependent conversion of relaxed pBR322 plasmid DNA to a supercoiled form by bacterial DNA gyrase.
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (containing ATP, which is essential for the energy-dependent supercoiling action), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the oxadiazole derivative.
-
Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.
-
Termination & Extraction: Stop the reaction by adding 20 µL of Chloroform/Isoamyl alcohol (24:1) and 5 µL of 5X loading dye (containing SDS).
-
Causality: The organic solvent denatures and strips the gyrase enzyme from the DNA. If this step is skipped, protein-DNA complexes will retard migration during electrophoresis, leading to false-positive inhibition readings.
-
-
Electrophoresis: Resolve the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.
-
Visualization: Stain with ethidium bromide (or a safer alternative like SYBR Safe) and image under UV light. Supercoiled DNA migrates faster than relaxed DNA.
Self-Validating Quality Control: The system must include three critical controls to be self-validating:
-
DNA-only control: Validates the starting relaxed state of the plasmid.
-
Vehicle control (DMSO + Enzyme + DNA): Validates that the solvent itself does not inhibit enzymatic supercoiling.
-
Positive control (Ciprofloxacin + Enzyme + DNA): Validates successful enzyme inhibition by a known standard[1].
References
-
CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]
-
1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways National Institutes of Health (NIH) / PMC[Link]
-
In vitro and In silico Evaluation of Antibacterial Effects in Some Oxadiazole Compounds against Escherichia coli O157:H7 Brieflands [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives MDPI - International Journal of Molecular Sciences[Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Clinical and Laboratory Standards Institute (CLSI)[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
Application Note: Unlocking the Antifungal Potential of Isoxazole-Containing Compounds
Document Type: Technical Guide & Experimental Protocols Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Executive Summary & Mechanistic Landscape
The rapid emergence of multidrug-resistant (MDR) fungal pathogens, including Candida auris and azole-resistant Candida albicans, has severely compromised the clinical efficacy of standard polyene, azole, and echinocandin therapies. Isoxazoles—five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms—have recently emerged as highly versatile scaffolds in antifungal drug development.
Unlike traditional antifungals that primarily target ergosterol biosynthesis or cell wall glucans, isoxazole derivatives exhibit highly divergent and novel mechanisms of action (MoA):
-
Acetyl-CoA Synthetase (Acs) Inhibition: Specific isoxazoles act as uncompetitive inhibitors of fungal Acs1 (e.g., in Cryptococcus neoformans). By occupying both the acetyl- and CoA-binding pockets, these compounds selectively halt fungal metabolism with minimal toxicity to human ACSS2[1].
-
Synergistic ERG11 Downregulation: Pyrazole-isoxazole hybrids, such as SL38 (Compound 5b), have been shown to downregulate ERG11 (Cyp51) gene expression. When combined with voriconazole, SL38 restores azole susceptibility in resistant C. albicans strains and suppresses the pathogenic yeast-to-hypha transition[2].
-
Lipid Homeostasis Disruption: The trisubstituted isoxazole MMV688766 exerts broad-spectrum fungicidal activity against C. auris and C. neoformans by inducing severe membrane stress and disrupting intracellular lipid droplet formation[3].
-
Biofilm Eradication: Isoxazole derivatives like PUB14 and PUB17 possess the rare ability to penetrate and eradicate mature C. albicans biofilms without disrupting beneficial host microbiota such as Lactobacillus sp.[4].
Divergent mechanisms of action of antifungal isoxazole derivatives.
Quantitative Activity Profile
The table below synthesizes the in vitro efficacy of leading isoxazole derivatives across diverse fungal species.
| Compound | Target Fungal Pathogen(s) | Primary Mechanism of Action | Key Quantitative Metric |
| MMV688766 | C. auris, C. albicans, C. neoformans | Lipid homeostasis disruption | Broad-spectrum fungicidal activity[3] |
| SL38 (5b) | C. albicans ATCC 10231 (Azole-resistant) | ERG11 (Cyp51) downregulation | FICI = 0.254 (Synergy with Voriconazole)[2] |
| PUB14 / PUB17 | C. albicans | Biofilm matrix eradication | 55% biofilm eradication; Microbiota-sparing[5] |
| Isoxazole 1 | C. neoformans | Acetyl-CoA synthetase (Acs1) inhibition | Uncompetitive inhibition (occupies CoA/acetyl sites)[1] |
| Compound 5h | C. albicans, A. niger | Membrane/Protein interaction (Docking) | MIC = 0.083 µmol/mL[6] |
Experimental Protocols
To rigorously evaluate the efficacy of newly synthesized isoxazole compounds, researchers must employ self-validating phenotypic and mechanistic assays. The following protocols detail the methodologies for assessing azole synergy and biofilm eradication.
Protocol 1: Fractional Inhibitory Concentration Index (FICI) Checkerboard Assay
Purpose: To quantify synergistic interactions between isoxazole derivatives and standard azoles against resistant strains. Causality: Azole resistance is frequently driven by target site mutations or efflux pump overexpression. A 2D checkerboard matrix allows us to mathematically determine if an isoxazole compound sensitizes the pathogen to lower concentrations of the primary drug, indicating a mechanistic bypass of the resistance pathway[2].
Step-by-Step Methodology:
-
Inoculum Preparation: Subculture C. albicans ATCC 10231 (azole-resistant) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in sterile saline to an optical density (OD600) of 0.08–0.1 (approx. 106 CFU/mL). Dilute 1:100 in RPMI 1640 medium buffered with MOPS.
-
Matrix Setup: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the isoxazole compound (e.g., SL38) horizontally (Columns 1-10) and the standard azole (e.g., Voriconazole) vertically (Rows A-G).
-
Inoculation & Incubation: Add 100 µL of the standardized fungal inoculum to all test wells, yielding a final volume of 200 µL per well. Include a drug-free growth control (Column 11) and a sterile background control (Column 12). Incubate at 35°C for 48 hours.
-
Validation & Readout: Measure absorbance at 600 nm. Calculate the FICI using the formula:
FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)
Interpretation: FICI ≤ 0.5 denotes synergy; 0.5 < FICI ≤ 4.0 denotes no interaction; FICI > 4.0 denotes antagonism[2].
👨🔬 Senior Scientist Pro-Tip: Edge effects in 96-well plates can severely skew OD600 readings. Always fill the perimeter wells with sterile PBS to maintain humidity and prevent evaporation during the 48-hour incubation.
Workflow for the Fractional Inhibitory Concentration Index (FICI) checkerboard assay.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay via XTT Reduction
Purpose: To evaluate the capacity of isoxazoles to penetrate and kill sessile fungal cells within an extracellular polymeric substance (EPS) matrix. Causality: Planktonic MIC assays do not reflect the extreme drug tolerance of biofilms. By using the XTT metabolic assay, we measure active cellular respiration rather than mere biomass, ensuring that the isoxazole (e.g., PUB14) is actively killing the embedded yeast rather than just arresting growth[5].
Step-by-Step Methodology:
-
Biofilm Formation: Seed 100 µL of C. albicans suspension ( 106 CFU/mL in RPMI 1640) into a 96-well flat-bottom plate. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.
-
Washing (Critical Step): Carefully aspirate the media and wash the wells three times with sterile PBS to remove non-adherent planktonic cells. Causality: Failure to remove planktonic cells will result in false-positive metabolic readings.
-
Drug Exposure: Add 200 µL of fresh RPMI 1640 containing serial dilutions of the isoxazole derivative. Incubate for an additional 24 hours at 37°C.
-
XTT Metabolic Readout: Wash wells again with PBS. Add 100 µL of XTT/menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS) to each well. Incubate in the dark at 37°C for 2 hours.
-
Quantification: Measure the colorimetric change (cleavage of XTT to an orange formazan dye by metabolically active cells) at 490 nm. The MBEC is defined as the lowest concentration resulting in a ≥50% reduction in metabolic activity compared to the untreated control.
👨🔬 Senior Scientist Pro-Tip: The washing step prior to XTT addition is the most common point of failure. Aspiration must be gentle and angled against the well wall; direct pipetting onto the biofilm will shear the EPS matrix and yield artificially low MBEC values.
Sources
- 1. Research Portal [iro.uiowa.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Evaluating the Anti-Inflammatory Properties of Isoxazole Derivatives
Pharmacological Context & Rationale
Isoxazole—a five-membered heterocyclic azole containing adjacent oxygen and nitrogen atoms—serves as a highly versatile pharmacophore in modern drug discovery. Historically recognized as the structural backbone of FDA-approved selective COX-2 inhibitors like valdecoxib and parecoxib, the isoxazole scaffold is prized for its favorable pharmacokinetic profile and robust hydrogen-bonding capabilities (1)[1].
Recent advancements in medicinal chemistry have expanded the utility of isoxazole derivatives far beyond simple cyclooxygenase inhibition. Novel synthesized derivatives—such as nitro-isoxazoles and Macrophage Migration Inhibitory Factor (MIF) antagonists—demonstrate profound upstream immunomodulatory effects, specifically targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades (2)[2]. This application note provides a comprehensive guide to the mechanistic pathways and validated experimental protocols required to evaluate these next-generation anti-inflammatory compounds.
Mechanistic Pathways: Dual-Targeting Inflammation
Isoxazole derivatives suppress the inflammatory cascade through two distinct, yet synergistic, mechanisms:
-
Direct Enzymatic Inhibition (COX-2): Isoxazoles competitively bind the active allosteric pocket of inducible COX-2. In silico molecular docking studies reveal that potent derivatives (e.g., Compound 5b) form critical hydrogen bonds with residues Cys41, Ala151, and Arg120, effectively blocking the conversion of arachidonic acid into pro-inflammatory prostaglandin H2 (PGH2) (3)[3].
-
Transcriptional Modulation (NF-κB): Upstream of COX-2, specific isoxazole derivatives (such as the MIF antagonist ISO-1) inhibit the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, these compounds sequester the NF-κB p65/p50 heterodimer in the cytoplasm, halting the transcription of cytokines like TNF-α and IL-6 (4)[4].
Isoxazole-mediated dual inhibition of NF-κB signaling and COX-2 enzymatic activity.
Quantitative Efficacy of Key Isoxazole Derivatives
The table below summarizes the in vitro and in vivo quantitative data for several benchmark and novel isoxazole derivatives, highlighting their potency and selectivity.
| Isoxazole Derivative | Primary Target | Efficacy / IC50 | Selectivity Index (COX-2/1) | Source Validation |
| PYZ16 | COX-2 | 0.52 μM | 10.73 | 1[1] |
| IXZ3 | COX-2 | 0.95 μM | High | 1[1] |
| Celecoxib (Standard) | COX-2 | 0.78 μM | 9.51 | 1[1] |
| Compound 5b | COX-2 | -8.7 kcal/mol (Binding) | N/A | 3[3] |
| ISO-1 | MIF / NF-κB | Inhibits P38MAPK/NF-κB | N/A | 4[4] |
| Compound 7a | COX-2 | 51% Paw Edema Inhibition | N/A | 5[5] |
Experimental Protocols & Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems . They incorporate strict internal controls to verify assay robustness (targeting a Z'-factor > 0.5) and explicitly detail the causality behind each methodological choice.
Standardized in vitro workflow for evaluating anti-inflammatory compounds in macrophages.
Protocol A: In Vitro COX-2 Inhibition Enzyme Assay (Colorimetric)
Causality & Rationale: This assay measures the peroxidase activity of COX-2. When COX-2 reduces PGG2 to PGH2, it simultaneously oxidizes the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The resulting absorbance at 590 nm is directly proportional to residual COX-2 activity. Self-Validation Criteria:
-
100% Initial Activity (IA) Control: Recombinant enzyme + vehicle (DMSO).
-
Background Control: Heat-inactivated enzyme (boil for 5 mins) to subtract non-enzymatic TMPD oxidation.
-
Positive Control: Celecoxib (1 μM) to validate assay sensitivity.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0). Causality: COX-2 requires a slightly alkaline environment for optimal structural stability.
-
Cofactor Addition: Supplement the buffer with 1 μM Hematin. Causality: Hematin provides the essential iron porphyrin ring required for the peroxidase active site of COX-2 to function.
-
Enzyme Incubation: Add 10 μL of recombinant human COX-2 and 10 μL of the isoxazole test compound (dissolved in DMSO, final DMSO concentration <1%) to a 96-well plate. Incubate at 25°C for 15 minutes. Causality: This pre-incubation allows time for the lipophilic isoxazole derivatives to achieve equilibrium binding within the hydrophobic active site before the substrate is introduced.
-
Reaction Initiation: Add 10 μL of Arachidonic Acid (AA) and 10 μL of TMPD to all wells. Causality: AA is the natural substrate; its addition triggers the enzymatic cascade.
-
Readout: Incubate for exactly 5 minutes at 25°C, then immediately read the absorbance at 590 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Cell-Based NF-κB Translocation & Cytokine Assay
Causality & Rationale: RAW 264.7 murine macrophages are utilized due to their robust expression of Toll-Like Receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), TLR4 triggers the rapid phosphorylation of IκBα and subsequent nuclear translocation of NF-κB. Self-Validation Criteria:
-
Negative Control: Unstimulated cells (Baseline cytosolic NF-κB; zero cytokine release).
-
Positive Control: LPS-only treated cells (Maximum NF-κB translocation and cytokine release).
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment: Aspirate media and replace with serum-free DMEM containing the isoxazole derivatives (e.g., 0.1 μM to 10 μM). Incubate for 2 hours. Causality: Serum proteins (like albumin) heavily bind lipophilic isoxazoles, artificially lowering the free, effective concentration of the drug. Serum-free conditions ensure accurate IC50 determination and allow the compound to penetrate the cell to engage intracellular targets like the IKK complex.
-
Inflammatory Stimulation: Add LPS (final concentration 1 μg/mL).
-
For NF-κB Translocation: Incubate for 30 minutes.
-
For Cytokine Release (TNF-α/IL-6): Incubate for 24 hours.
-
-
Processing & Readout:
-
Translocation Assay: Aspirate media, fix cells with 4% paraformaldehyde for 15 mins, and permeabilize with 0.1% Triton X-100. Stain with primary anti-p65 antibody followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI. Quantify the ratio of nuclear to cytoplasmic fluorescence using high-content imaging.
-
Cytokine Assay: Collect the supernatant and quantify TNF-α and IL-6 using a standard sandwich ELISA protocol, reading absorbance at 450 nm.
-
References
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega Source: ACS Publications URL:[Link]
-
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents Source: ResearchGate URL:[Link]
-
Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI URL:[Link]
-
Macrophage migration inhibitory factor antagonist (S,R)3‑(4‑hydroxyphenyl)‑4,5‑dihydro‑5‑isoxazole acetic acid methyl ester attenuates inflammation and lung injury in rats with acute pancreatitis in pregnancy Source: Spandidos Publications URL:[Link]
Sources
Technical Support Center: Optimizing Yield for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and obtain high-purity products.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section directly addresses specific issues that may arise during the synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, providing systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired isoxazole product is a common frustration. The root cause often lies in the integrity of starting materials, suboptimal reaction conditions, or the instability of intermediates.[1] A methodical troubleshooting approach is crucial for identifying the problem.
Question: My reaction has resulted in a very low yield or no desired 5-Chloro-3-(2-methylphenyl)-1,2-oxazole. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no yield. Let's break down the potential causes and solutions in a systematic workflow.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Detailed Solutions:
-
Starting Material Integrity:
-
Purity of Precursors: Ensure the purity of your starting materials, such as the substituted chalcone and hydroxylamine hydrochloride.[2][3] Impurities can lead to unwanted side reactions. For instance, the presence of other carbonyl compounds can compete in the initial condensation step. Verify purity using techniques like NMR or GC-MS.
-
Reactivity of Reagents: The activity of reagents like the chlorinating agent is critical. If using a reagent like N-chlorosuccinimide (NCS), ensure it is fresh and has been stored properly to avoid decomposition.
-
-
Reaction Conditions:
-
Temperature Control: Isoxazole synthesis can be sensitive to temperature.[1] Some reactions may require cooling to control exothermic steps and prevent side reactions, while others may need heating to proceed at a reasonable rate. Monitor the internal reaction temperature closely.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Insufficient time will result in low conversion, while excessively long reaction times can lead to product degradation or the formation of byproducts.[1]
-
Solvent Choice and Purity: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Common solvents for isoxazole synthesis include ethanol, acetic acid, and dichloromethane.[2][4]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
-
-
Work-up and Purification:
-
Extraction Efficiency: During aqueous work-up, ensure efficient extraction of the product into the organic layer. Emulsions can sometimes form, leading to product loss.[5] Techniques to break emulsions include adding brine or filtering through Celite.
-
Purification Losses: Product can be lost during column chromatography or recrystallization.[5] Optimize these procedures by carefully selecting the solvent system for chromatography or the recrystallization solvent to maximize recovery.[5]
-
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and affect the final product's quality. Understanding the potential side reactions is key to minimizing their occurrence.
Question: My final product is contaminated with significant impurities. What are the likely byproducts in this synthesis, and how can I prevent their formation?
Answer:
Impurity formation is a common challenge. Here are some likely byproducts and strategies to mitigate them:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted starting materials. As mentioned above, monitoring the reaction to completion via TLC or LC-MS is crucial.
-
Formation of Regioisomers: In some isoxazole syntheses, the formation of regioisomers is possible, especially when using unsymmetrical precursors.[1] While the synthesis of 5-chloro-3-aryl isoxazoles is generally regioselective, deviations in reaction conditions could potentially lead to other isomers. Careful control of the reaction pathway is essential.
-
Dimerization of Intermediates: In syntheses involving nitrile oxides, dimerization to form furoxans can be a significant side reaction.[5] While this specific synthesis may not proceed through a classic nitrile oxide cycloaddition, analogous side reactions of reactive intermediates can occur.
Strategies for Minimizing Impurities:
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Monitor reaction progress (TLC, LC-MS) and adjust reaction time or temperature accordingly.[1] |
| Regioisomers | Lack of regiocontrol in the cyclization step. | Strictly adhere to established protocols for temperature and reagent addition. |
| Furoxan Dimers | Dimerization of nitrile oxide intermediate. | Maintain a low concentration of the reactive intermediate by slow addition of reagents.[5] |
| Poly-chlorinated Products | Excess chlorinating agent. | Use the correct stoichiometry of the chlorinating agent and monitor the reaction progress. |
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure 5-Chloro-3-(2-methylphenyl)-1,2-oxazole can be challenging.
Question: I'm having trouble purifying my product. What are the best methods for purifying 5-Chloro-3-(2-methylphenyl)-1,2-oxazole?
Answer:
Purification of isoxazole derivatives often requires a combination of techniques.
-
Column Chromatography: This is the most common and effective method for purifying isoxazoles from reaction mixtures.[1]
-
Solvent System Screening: Use TLC to screen various solvent systems to find the optimal mobile phase for separation. A common starting point is a mixture of hexane and ethyl acetate.[5] Gradually increasing the polarity of the eluent will help to separate the product from less polar impurities and starting materials.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
-
Handling Oily Products: If your crude product is an oil, inducing crystallization can be attempted by:
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[5]
-
Seeding: Adding a small crystal of the pure product (if available) can initiate crystallization.
-
Solvent Addition: Adding a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) can sometimes induce precipitation.[5]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole.
Q1: What is a common synthetic route for 5-Chloro-3-aryl-1,2-oxazoles?
A1: A prevalent method involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.[2][3][6][7] The resulting isoxazoline can then be chlorinated. Another approach is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. LC-MS can provide more detailed information about the components of the reaction mixture.
Q3: What are some key safety precautions to take during this synthesis?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents, such as chlorinating agents, can be corrosive or toxic. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.
Q4: Can this synthesis be scaled up?
A4: Yes, this synthesis can be scaled up. However, it is important to consider that heat transfer and mixing can become more challenging in larger reaction vessels. A pilot run at an intermediate scale is recommended to identify any potential issues before attempting a large-scale synthesis. Ensure that the temperature is carefully controlled during scale-up, as some steps may be exothermic.
III. Experimental Protocols
The following are generalized protocols. It is essential to consult specific literature procedures for detailed experimental conditions.
Protocol 1: Synthesis of 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one (Chalcone Route Intermediate)
-
To a solution of the appropriate 2-methylphenyl-substituted chalcone (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1-1.5 equivalents).
-
Add a base (e.g., sodium acetate or pyridine) to neutralize the HCl.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Chlorination to form 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
-
Dissolve the 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) (1-1.2 equivalents) portion-wise, while maintaining the reaction temperature (this may require cooling).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualization of Key Processes
General Reaction Scheme
Caption: A simplified reaction pathway for the synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole.
Troubleshooting Logic for Impurity Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajpp.in [ajpp.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. pubs.acs.org [pubs.acs.org]
Side product formation in isoxazole synthesis
Welcome to the Application Science Help Desk for Isoxazole Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive challenges in isoxazole construction: side product formation, specifically furoxans and regioisomeric mixtures.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of your side product formation.
Diagnostic workflow for identifying and resolving isoxazole synthesis side products.
Issue 1: Furoxan Formation (Nitrile Oxide Dimerization)
Q: My 1,3-dipolar cycloaddition is yielding a significant amount of a byproduct with double the expected mass of my nitrile oxide. How do I prevent this?
A: Causality & Mechanism The byproduct you are observing is a furoxan (1,2,5-oxadiazole-2-oxide). Nitrile oxides are highly reactive 1,3-dipoles. When their concentration in solution exceeds the rate at which they can react with the dipolarophile (alkyne or alkene), they spontaneously 1[1]. High furoxan formation indicates that the 2[2].
The Solution: Kinetic Control via Continuous Flow or Slow Addition To favor the cycloaddition over dimerization, you must maintain a near-zero steady-state concentration of the nitrile oxide. This is achieved by generating the nitrile oxide in situ and 3[3].
Validated Protocol: Catalyst-Free Cycloaddition with Suppressed Dimerization
This protocol utilizes tert-butyl nitrite (TBN) for the in situ generation of nitrile oxides from diazo compounds,3[3]. It is a self-validating system: if the addition rate is correct, the reaction mixture will not develop the deep yellow/orange color characteristic of accumulated dinitrosoalkene intermediates.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask, dissolve the terminal alkyne (1.2 equiv) and the diazo compound (0.2 mmol) in anhydrous solvent (e.g., acetonitrile, 2 mL).
-
Precursor Loading: Draw tert-butyl nitrite (TBN, 1.5 equiv) into a gas-tight syringe.
-
Controlled Addition: Mount the syringe on a programmable syringe pump.3[3] (rate = ~total volume / 60 min) at room temperature.
-
Maturation: 3[3] to ensure complete consumption of the transient nitrile oxide.
-
Validation & Workup: Check the reaction via TLC. The furoxan dimer typically appears as a highly UV-active spot with a lower Rf than the isoxazole. If the protocol was followed, this spot should be absent or trace. Evaporate the solvent and purify via silica gel chromatography.
Issue 2: Poor Regioselectivity (Mixtures of Regioisomers)
Q: I am using the Claisen isoxazole synthesis (1,3-dicarbonyl + hydroxylamine), but I am getting an inseparable mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I control this?
A: Causality & Mechanism The classical Claisen condensation suffers from poor regioselectivity because hydroxylamine can attack either of the two electrophilic carbonyl carbons of an 4[4]. The regiochemical outcome is dictated by subtle steric and electronic differences between the two sites, which are 5[5].
The Solution: Electronic Biasing via β-Enamino Diketones To establish absolute regiocontrol, you must break the electronic symmetry of the starting material. By4[4], you create a highly biased 1,3-dielectrophilic system. The enamine carbon and the ketone carbon now have vastly different electrophilicities, directing the initial nucleophilic attack of the hydroxylamine to a single site. Furthermore,4[4] (like BF3⋅OEt2 ) can selectively switch the major regioisomer formed.
Quantitative Comparison of Regioselectivity
| Synthesis Method | Precursor System | Typical Regioselectivity (Major:Minor) | Primary Side Product |
| Classical Claisen | Unsymmetrical 1,3-Dicarbonyl + NH2OH | 50:50 to 70:30 | Regioisomer mixture |
| Thermal 1,3-Dipolar | Nitrile Oxide + Terminal Alkyne | 80:20 to 90:10 | Furoxan (Dimer) |
| Directed Claisen | β-Enamino Diketone + NH2OH | > 99:1 | Unreacted Oxime |
| Catalyzed 1,3-Dipolar | Nitrile Oxide + Alkyne + Cu(I) | > 99:1 | Traces of Furoxan |
Data summarized from regioselectivity studies on isoxazole synthesis 4, [[6]]().
Validated Protocol: Regioselective Synthesis via β-Enamino Diketones
This methodology guarantees the selective formation of specific regioisomers by4[4]. The system is self-validating: crude NMR will show a single set of isoxazole proton signals rather than a complex mixture.
Step-by-Step Methodology:
-
Substrate Preparation: 5[5] (for 4,5-disubstituted preference) or a non-polar solvent with pyridine (for 3,4-disubstituted preference).
-
Catalysis (Optional): If targeting a specific sterically hindered regioisomer,5[5] (e.g., BF3⋅OEt2 ) to further activate the carbonyl.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. 5[5] until the starting material mass is fully depleted.
-
Workup: 5[5] to quench any remaining hydroxylamine and break emulsions. Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4 , and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I separate my regioisomers using standard column chromatography? A: It is notoriously difficult. Regioisomers of isoxazoles often possess nearly identical polarities. While 5[5] (e.g., Hexanes/EtOAc/DCM) or adding trace modifiers (like triethylamine or acetic acid) can sometimes resolve them on TLC, the most robust solution is to prevent their formation entirely using the regioselective protocols detailed above.
Q: My isoxazole product seems to be degrading during workup. What causes this? A: The N-O bond in the isoxazole ring is relatively weak. It can undergo5[5] (such as catalytic hydrogenation or the presence of certain transition metals). Ensure your workup avoids harsh bases and prolonged exposure to UV light, which can trigger photochemical rearrangements.
References
-
Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles | ACS Organic Letters | 3
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | RSC Advances | 4
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals | ResearchGate | 1
-
Troubleshooting guide for the synthesis of isoxazole derivatives | BenchChem | 5
-
Head-to-head comparison of different isoxazole synthesis methods | BenchChem | 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in isolating 5-chloro-3-(2-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(o-tolyl)isoxazole). This molecule is a highly valued intermediate, particularly in the synthesis of 2H-azirine-2-carboxylic acid derivatives and cross-coupling frameworks[1].
The primary challenge in purifying this compound via normal-phase silica gel chromatography lies in resolving the lipophilic target from unreacted isoxazol-5(4H)-ones and highly polar chlorination byproducts generated during POCl3-mediated synthesis[2]. This guide provides a self-validating workflow, ensuring high-purity isolation through mechanistic understanding and empirical troubleshooting.
Chromatographic Workflow & Pathway
The following diagram illustrates the critical path from crude reaction mixture to pure isolated product, highlighting the necessary phase transitions to ensure successful chromatography.
Caption: Workflow for the isolation and chromatographic purification of 5-chloroisoxazole derivatives.
Quantitative Elution Profile
Understanding the partition coefficients of your mixture components is critical. The table below summarizes the expected chromatographic behavior on Silica Gel 60 using a standard Petroleum Ether (PE) and Ethyl Acetate (EtOAc) system[1].
| Component / Impurity | Rf (PE:EtOAc 10:1) | Detection Method | Polarity & Elution Characteristics |
| 5-Chloro-3-(2-methylphenyl)-1,2-oxazole | 0.65 | UV (254 nm) | Non-polar; elutes rapidly in first 2-3 CVs. |
| 3-(2-Methylphenyl)isoxazol-5(4H)-one (SM) | 0.20 | UV (254 nm), I2 | Polar; strong hydrogen bonding to silanol groups. |
| Over-chlorinated positional isomers | ~0.70 | UV (254 nm) | Highly non-polar; closely eluting, requires low-polarity solvent. |
| Phosphoric acid / POCl3 byproducts | 0.00 | Bromocresol Green | Highly polar/acidic; remains firmly at the baseline. |
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered with built-in validation checkpoints to prevent downstream failures. Do not proceed to the next step unless the validation criteria are met.
Step 1: Pre-Chromatography Aqueous Quench
-
Causality: Residual POCl3 or phosphoric acid byproducts will irreversibly bind to the silica gel stationary phase. This causes local exothermic reactions, severe band tailing, and potential degradation of the isoxazole ring[2].
-
Action: Pour the crude reaction mixture over crushed ice. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases.
-
Self-Validation Check: Test the pH of the final aqueous wash. It must be ≥ 7.0. Spot the organic layer on a TLC plate; if the baseline spot (Rf = 0.0) streaks upward, acidic impurities remain. Re-wash the organic layer before proceeding.
Step 2: Sample Loading (Dry Loading Technique)
-
Causality: 5-Chloro-3-arylisoxazoles are highly soluble in moderately polar solvents[3]. Loading the sample as a concentrated liquid in a strong solvent disrupts the partition equilibrium at the column head, leading to band broadening.
-
Action: Dissolve the dried crude extract in a minimum volume of Dichloromethane (DCM). Add Silica Gel 60 (approx. 1:3 w/w ratio of crude to silica). Evaporate the solvent completely under reduced pressure.
-
Self-Validation Check: The resulting silica-sample mixture must be a free-flowing powder. If it clumps, residual solvent or moisture is present, which will cause channeling in the column. Re-evaporate until perfectly dry.
Step 3: Column Packing and Isocratic Elution
-
Causality: A 10:1 PE:EtOAc ratio provides the optimal dielectric constant to separate the non-polar chloroisoxazole from the highly polar unreacted isoxazolone[1].
-
Action: Slurry-pack a glass column with Silica Gel 60 (230-400 mesh) using PE. Apply the dry-loaded sample evenly to the top of the bed. Elute isocratically with PE:EtOAc (10:1) at a flow rate of ~5 cm/min.
-
Self-Validation Check: Monitor the solvent front. The target compound is lipophilic and will typically elute within the first 2-3 Column Volumes (CV).
Step 4: Fraction Analysis
-
Causality: The conjugated aryl-isoxazole system provides strong UV absorbance, making UV detection highly reliable.
-
Action: Spot fractions on silica gel TLC plates. Develop in PE:EtOAc (10:1) and visualize under a 254 nm UV lamp.
-
Self-Validation Check: Co-spot the fractions with the crude mixture to unambiguously identify the product spot (Rf ~0.65). Pool fractions containing only this spot and concentrate under reduced pressure.
Troubleshooting Guides & FAQs
Q: Why is my 5-chloro-3-(2-methylphenyl)-1,2-oxazole streaking on the column despite showing a clean, tight spot on the initial TLC? A: Streaking of 5-chloro-3-arylisoxazoles is rarely an inherent property of the molecule, as the isoxazole nitrogen is only weakly basic. Instead, it is almost always an artifact of incomplete removal of acidic byproducts during the aqueous workup. When residual phosphoric acids enter the column, they interact with the silica gel's silanol groups, causing local pH variations that disrupt the partition equilibrium of your analyte. Resolution: Ensure a rigorous aqueous quench with ice and a mild base wash (e.g., saturated NaHCO3) prior to chromatography. If the sample is already on the column, you cannot salvage the resolution; you must collect all fractions, perform a proper basic workup, and re-column.
Q: I observe a closely eluting impurity just above my product (Rf ~0.70). What is it, and how do I remove it? A: This is likely an over-chlorinated byproduct or a positional isomer formed during the harsh POCl3 chlorination step[2]. Because the addition of a chlorine atom decreases the overall dipole moment of the molecule, these impurities are less polar and elute faster than the target compound. Resolution: The standard PE:EtOAc system separates based primarily on dipole interactions. To resolve closely related halogenated aromatics, you must alter the selectivity ( α ) of your mobile phase. Switch to a solvent system that exploits different intermolecular forces, such as π−π interactions or hydrogen-bond accepting properties. Replacing Ethyl Acetate with Toluene or using a Hexane:Dichloromethane (e.g., 3:1) gradient often provides the necessary resolution.
Q: Can I use standard normal-phase silica, or do I need deactivated/buffered silica for this heterocycle? A: Standard normal-phase silica (Silica Gel 60, 230-400 mesh) is perfectly adequate. Unlike more strained nitrogen heterocycles (such as azirines), 5-chloro-3-arylisoxazoles are chemically stable on silica and do not undergo degradation or ring-opening during standard chromatographic timeframes[3].
Q: How do I scale up this purification from 100 mg to 5 grams without losing resolution? A: When scaling up, researchers often make the mistake of increasing the column diameter without adjusting the flow rate to maintain the same linear velocity. Resolution: Maintain a constant ratio of crude mass to silica gel mass (typically 1:30 to 1:50 for this separation). Calculate the required column cross-sectional area and adjust your volumetric flow rate to keep the linear velocity at ~5 cm/min. Additionally, mandatory dry-loading (as outlined in Step 2 of the SOP) becomes critical at the multi-gram scale to ensure a narrow initial sample band.
References[1] Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids
Source: mdpi.com URL:[3] Title: Synthesis / Full Text Source: thieme-connect.com URL:[2] Title: Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives Source: beilstein-journals.org URL:
Sources
Challenges in the synthesis of 3,5-disubstituted isoxazoles
Technical Support Center: Troubleshooting 3,5-Disubstituted Isoxazole Synthesis
Welcome to the Synthesis Support Center. As application scientists and drug development professionals, we know that constructing the 3,5-disubstituted isoxazole core—a privileged scaffold in medicinal chemistry—often presents significant hurdles. Issues primarily revolve around regioselectivity, intermediate stability, and purification.
This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and step-by-step solutions to ensure robust, scalable syntheses.
Mechanistic Workflows & Troubleshooting (FAQs)
Q1: My [3+2] cycloaddition of a nitrile oxide and an alkyne yields a mixture of 3,4- and 3,5-disubstituted isomers. How can I achieve strict 3,5-regioselectivity? Causality & Insight: Thermal 1,3-dipolar cycloadditions between nitrile oxides and alkynes lack strong electronic bias, leading to poor regiocontrol[1]. To achieve exclusive 3,5-regioselectivity with terminal alkynes, you must transition from a thermal pathway to a Copper-Catalyzed Alkyne-Azide/Nitrile Oxide Cycloaddition (CuAAC) mechanism. The Cu(I) catalyst forms a highly structured copper acetylide intermediate, which sterically and electronically directs the incoming nitrile oxide to exclusively form the 3,5-disubstituted isoxazole [2]. For non-terminal (internal) alkynes, copper is ineffective, and Ru(II) catalysis is required to control regiochemistry [3].
Decision tree for optimizing regioselectivity in isoxazole synthesis.
Q2: My reaction yield is drastically reduced by the formation of a highly polar, crystalline byproduct. What is it, and how do I prevent it? Causality & Insight: The byproduct is a furoxan , resulting from the dimerization of the nitrile oxide intermediate[4]. Nitrile oxides are highly reactive 1,3-dipoles. If they are generated too quickly in the reaction mixture, their steady-state concentration exceeds the rate of the cycloaddition with the dipolarophile (alkyne), causing them to react with themselves. Solution: Implement an in situ slow-generation protocol. By using oxidants like phenyliodine bis(trifluoroacetate) (PIFA) added in discrete portions over several hours, you keep the nitrile oxide concentration low, kinetically favoring the cross-coupling cycloaddition over dimerization [5].
Mechanism of 1,3-dipolar cycloaddition and furoxan byproduct formation.
Q3: When reacting hydroxylamine with an α,β-unsaturated ketone (chalcone), I observe incomplete cyclization and mostly isoxazoline formation. How can I drive the reaction to the fully aromatic isoxazole? Causality & Insight: The condensation of hydroxylamine with a chalcone inherently forms a partially saturated isoxazoline ring because the starting material lacks the necessary degree of unsaturation[4]. To achieve the fully aromatic 3,5-disubstituted isoxazole, a subsequent oxidative dehydrogenation is required. Solution: To bypass harsh secondary oxidations, use N -hydroxyl-4-toluenesulfonamide (TsNHOH) instead of standard hydroxylamine. The tosyl group enhances the nucleophilicity for the initial conjugate addition and acts as an excellent leaving group, facilitating spontaneous elimination and dehydration to yield the fully aromatic isoxazole in a single pot [6].
Validated Experimental Methodologies
Protocol A: Regioselective Synthesis via Hypervalent Iodine-Induced Cycloaddition This protocol utilizes a self-validating slow-addition technique to prevent furoxan formation.
-
Reagent Preparation: In a dry round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and the corresponding aldoxime (1.5 equiv) in a 5:1 mixture of Methanol/Water (1.2 mL per mmol of alkyne)[5].
-
Catalyst/Oxidant Addition (Critical Step): Weigh out PIFA (1.5 equiv). Do not add it all at once. Add the PIFA in three equal portions (0.5 equiv each) every 2 hours[5].
-
Self-Validation Checkpoint: After the first addition, the solution should exhibit a mild exotherm. Spot the reaction on a TLC plate (Hexane/EtOAc 4:1). You should observe the gradual disappearance of the oxime and the emergence of the isoxazole product. If a highly polar spot (furoxan) appears heavily, your addition rate is too fast, or the stirring is inadequate.
-
-
Reaction Maturation: Stir the reaction mixture at room temperature for a total of 7 hours[5].
-
Workup: Dilute the mixture with Ethyl Acetate (5 mL) and filter through a small silica plug to remove iodine byproducts. Wash the plug with additional Ethyl Acetate[5].
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography to afford the pure 3,5-disubstituted isoxazole[5].
Protocol B: Step-Economic Condensation using TsNHOH A robust alternative to cycloaddition, avoiding unstable nitrile oxide intermediates entirely.
-
Setup: Dissolve the α,β-unsaturated ketone (1.0 equiv) and TsNHOH (1.2 equiv) in a Methanol/Water mixture[6].
-
Base Addition: Add K₂CO₃ (2.0 equiv) to the solution[6].
-
Causality: The base deprotonates the sulfonamide, initiating the regioselective conjugate addition to the enone[6].
-
-
Cyclization & Elimination: Stir at room temperature until TLC indicates complete consumption of the enone. The tosyl moiety spontaneously eliminates, driving the aromatization[6].
-
Isolation: Extract with Dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via recrystallization or chromatography.
Quantitative Data Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the expected outcomes based on the chosen methodology and substrate class.
| Synthesis Method | Substrate Class | Key Reagents / Catalyst | Regioselectivity (3,5 : 3,4) | Typical Yield | Primary Challenge |
| Thermal Cycloaddition | Terminal Alkynes + Oximes | Heat, NaOCl | Poor (Mixtures) | 40 - 60% | Lack of regiocontrol; furoxan dimerization. |
| CuAAC Cycloaddition | Terminal Alkynes + Oximes | Cu(I) salt, PIFA or Chloramine-T | > 99:1 | 75 - 95% | Catalyst poisoning; requires strict slow oxidation. |
| RuAAC Cycloaddition | Internal Alkynes + Oximes | Ru(II) complexes | High (Substrate dependent) | 60 - 85% | Cost of catalyst; harsh removal of metal traces. |
| Direct Condensation | 1,3-Diketones + NH₂OH | NH₂OH·HCl, Reflux | Moderate to High | 70 - 90% | Symmetrical diketones work best; asymmetrical yield mixtures. |
| TsNHOH Condensation | Enones (Chalcones) | TsNHOH, K₂CO₃, MeOH/H₂O | > 99:1 | 80 - 92% | Requires pre-synthesis of specific enone precursors. |
References
-
Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area Source: ACS Combinatorial Science (2017) URL: [Link]
-
Title: Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes Source: RSC Advances (2013) URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry (2022) URL: [Link]
-
Title: Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles Source: Organic Letters (2009) URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
Technical Support Center: Isoxazole Synthesis & Regioselectivity Troubleshooting
Welcome to the Isoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the classic problem of 1,3-dipolar cycloadditions and condensations: poor regioselectivity . Uncatalyzed reactions often yield inseparable mixtures of regioisomers due to competing transition states with similar activation energies.
This guide is designed to move your chemistry from probabilistic mixtures to deterministic, highly controlled outcomes. Every protocol described here is engineered as a self-validating system, ensuring you can verify the mechanistic integrity of your reaction in real-time.
Diagnostic Routing: Choosing Your Synthetic Pathway
The first step in troubleshooting regioselectivity is ensuring you have selected the correct catalytic or environmental conditions for your target isomer. Use the diagnostic decision tree below to route your synthesis.
Caption: Decision tree for selecting regioselective isoxazole synthesis pathways based on target isomers.
Validated Workflows & Mechanistic Causality
Method A: Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuCNOAC)
Target: 3,5-Disubstituted Isoxazoles Causality: Uncatalyzed 1,3-dipolar cycloadditions of nitrile oxides to terminal alkynes are controlled by Frontier Molecular Orbital (FMO) interactions, leading to a mixture of 3,5- and 3,4-isomers due to similar HOMO-LUMO energy gaps. By introducing a Cu(I) catalyst, the terminal alkyne is converted into a copper(I) acetylide. This intermediate undergoes a stepwise, highly directed nucleophilic attack on the nitrile oxide,1[1].
Caption: Step-by-step experimental workflow for the Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition.
Self-Validating Protocol:
-
Initiation: Dissolve the aldoxime (1.0 equiv) and terminal alkyne (1.2 equiv) in a t -BuOH/H₂O (1:1) mixture.
-
In Situ Generation: Add Chloramine-T (1.1 equiv) portion-wise to generate the nitrile oxide slowly.
-
Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).
-
Validation Checkpoint: The reaction mixture must transition from blue (Cu²⁺) to a yellow/green suspension (Cu⁺). If the solution remains blue, your ascorbate has degraded, and the reaction will fail.
-
-
Completion: Stir at room temperature for 8–12 hours. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Method B: Ruthenium-Catalyzed Cycloaddition (RuCNOAC)
Target: 3,4-Disubstituted Isoxazoles Causality: Ruthenium(II) catalysts, such as [Cp*RuCl(cod)], coordinate with both the alkyne and the nitrile oxide. The steric and electronic environment of the Ru-complex forces the carbon atom of the nitrile oxide to bond with the terminal carbon of the alkyne,2[2].
Self-Validating Protocol:
-
Setup: Dissolve hydroximoyl chloride (1.0 equiv) and terminal alkyne (1.5 equiv) in dry, degassed THF under an argon atmosphere.
-
Catalysis: Add [Cp*RuCl(cod)] (2–5 mol%).
-
Controlled Release: Slowly add triethylamine (1.2 equiv) via a syringe pump over 1 hour.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The absence of a furoxan peak (dimerized nitrile oxide, 2M ) validates that your syringe pump rate is perfectly matched to the catalytic turnover rate.
-
-
Completion: Stir at room temperature for 12 hours. Filter through a short pad of silica to remove the ruthenium, concentrate, and purify.
Method C: Enaminone Condensation
Target: 3-Arylamino vs. 5-Arylaminoisoxazoles Causality: When reacting enaminones with hydroxylamine, regioselectivity is strictly pH-dependent. Under neutral/acidic conditions, the nitrogen of hydroxylamine attacks the β -carbon of the enaminone. Under basic conditions (KOH, TBAB in water), the hydroxylate oxygen attacks first,3[3].
Self-Validating Protocol (5-Arylamino Isomer):
-
Setup: Suspend enaminone (1.0 equiv) in water. Add KOH (2.0 equiv) and TBAB (10 mol%).
-
Reaction: Add aqueous hydroxylamine (50% wt, 1.5 equiv) and reflux at 100 °C.
-
Validation Checkpoint: Spot the reaction on a TLC plate (Hexane/EtOAc). The disappearance of the bright yellow enaminone spot indicates complete conversion.
-
-
Completion: Cool to room temperature, extract with EtOAc, wash with brine, and concentrate.
Troubleshooting & FAQs
Q: My LC-MS shows a significant amount of a byproduct with double the mass of my nitrile oxide, and my isoxazole yield is low. What is happening? A: Your nitrile oxide is dimerizing into a furoxan. Nitrile oxides are highly reactive 1,3-dipoles. If their concentration in the reaction mixture exceeds the rate of the metal-catalyzed cycloaddition, they will react with themselves. Solution: Implement a slow-release strategy. Instead of adding a pre-formed hydroximoyl chloride or base all at once, use a syringe pump to add your base (e.g., triethylamine) over 1–2 hours. This keeps the steady-state concentration of the nitrile oxide low, favoring the cross-reaction with the alkyne.
Q: I am attempting the RuCNOAC protocol, but I am getting a mixture of 3,4- and 3,5-isomers instead of pure 3,4-disubstituted isoxazole. Why? A: This indicates that the thermal (uncatalyzed) background reaction is competing with the ruthenium-catalyzed pathway. This usually happens if the Ru catalyst is deactivated. [Cp*RuCl(cod)] is highly sensitive to oxygen and strong coordinating impurities. Solution: Ensure your THF is strictly anhydrous and degassed. Perform the reaction under a pure argon atmosphere. Additionally, check your alkyne for trace amine impurities, which can irreversibly bind to and poison the Ru center.
Q: When synthesizing 5-arylaminoisoxazoles from enaminones, I occasionally isolate the 3-arylamino isomer as a major contaminant. How can I lock the regioselectivity? A: As established, regioselectivity here is driven by the initial nucleophilic attack. The formation of the 3-arylamino isomer occurs when the nitrogen of hydroxylamine acts as the initial nucleophile. To isolate the 5-arylamino isomer, the hydroxylate oxygen must attack first. Solution: Your reaction pH is likely dropping as the reaction progresses. Ensure you are using a sufficient excess of strong base (KOH) and verify that the pH remains >12 throughout the entire reflux period.
Quantitative Data Summary
Use the table below to benchmark your experimental yields and regioselectivity ratios against field-standard outcomes.
| Methodology | Catalyst / Reagents | Target Regioisomer | Typical Yield | Regioselectivity (Target:Other) | Temp |
| Thermal [3+2] Cycloaddition | None | Mixed (3,5 & 3,4) | 40–60% | ~ 1:1 to 5:1 | 80–110 °C |
| CuCNOAC | CuSO₄ / NaAsc | 3,5-Disubstituted | 75–95% | > 99:1 | RT |
| RuCNOAC | [Cp*RuCl(cod)] | 3,4-Disubstituted | 70–90% | > 95:5 | RT |
| Enaminone Condensation (Acidic) | NH₂OH in DMF | 3-Arylamino | 80–92% | > 99:1 | 100 °C |
| Enaminone Condensation (Basic) | NH₂OH, KOH, TBAB | 5-Arylamino | 78–88% | > 99:1 | 100 °C |
References
-
Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles Source: Angewandte Chemie International Edition (PubMed/Wiley) URL: [Link]
-
Title: Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Drawing from extensive field experience and established chemical principles, this resource provides in-depth, practical solutions to get your reactions back on track.
I. The Catalytic Cycle: A Quick Refresher
At the heart of troubleshooting is a solid understanding of the reaction mechanism. Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, follow a general catalytic cycle.[1][2] A simplified representation is shown below. An interruption at any stage of this cycle can lead to a significant drop in yield.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
II. Troubleshooting Guide: A Symptom-Based Approach
Let's diagnose the problem by observing the symptoms in your reaction.
Symptom 1: No Reaction or Very Low Conversion
This is one of the most common and frustrating issues. A systematic check of the fundamental parameters is the best course of action.[3]
Question: I've set up my reaction, but I'm seeing no product formation, or the conversion of my starting material is extremely low. What should I check first?
Answer: When faced with a non-performing reaction, it's crucial to start with the most fundamental components. Here’s a checklist to guide your troubleshooting:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was thoroughly purged with an inert gas like argon or nitrogen. Solvents should also be rigorously degassed.[3]
-
Reagent Purity: Impurities in starting materials, especially the organometallic reagent and the aryl halide, can poison the catalyst.[4] Amines, in particular, should be purified before use as they can contain impurities that inhibit the reaction.[4]
-
Catalyst and Ligand Integrity:
-
Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[3][5] If this reduction is inefficient, the concentration of the active catalyst will be low. Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd₂(dba)₃.[6]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[3] Ensure your ligand has been stored under an inert atmosphere and is not degraded.
-
Question: I've confirmed my setup is inert and my reagents are pure, but the reaction still isn't working. What's the next step?
Answer: If the basics are covered, the issue likely lies within the specific reaction conditions. A systematic screening of parameters is the most effective way to identify the problem.[4][6]
Caption: A logical workflow for diagnosing low-yield reactions.[6]
Symptom 2: Formation of Side Products
The appearance of unexpected products in your reaction mixture is a clear indicator that a competing reaction pathway is at play.
Question: I'm seeing a significant amount of a byproduct that corresponds to the dehalogenated starting material. What is causing this?
Answer: This side product results from a reaction called hydrodehalogenation, where the halogen on your aryl halide is replaced by a hydrogen atom.[7][8] This can be particularly problematic with electron-rich aryl halides and highly active catalysts.[2]
Potential Causes and Solutions:
-
Hydride Source: The presence of water or other protic impurities can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation.[7]
-
Base Choice: Certain bases can promote this side reaction.[8]
-
Solution: If using a strong base like sodium tert-butoxide, consider switching to a weaker base such as cesium carbonate or potassium phosphate.[7]
-
-
Slow Reductive Elimination: If the final C-C or C-N bond-forming step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.[7]
-
Solution: A modest increase in temperature might accelerate the desired reductive elimination more than the side reaction. Careful optimization is key.[7]
-
Question: My main byproduct is a homocoupled product of my starting material. How can I minimize this?
Answer: Homocoupling, the dimerization of one of the starting materials, is another common side reaction.[7] For example, in Suzuki coupling, the arylboronic acid can couple with itself to form a biaryl byproduct.[2]
Potential Causes and Solutions:
-
Oxygen Exposure: The presence of oxygen can promote the homocoupling of boronic acids.[2]
-
Solution: Rigorous degassing of the reaction mixture is crucial.[2]
-
-
High Temperature or Catalyst Loading: These conditions can sometimes favor the homocoupling of the aryl halide.[7]
-
Solution: Try reducing the reaction temperature or the catalyst loading.[7]
-
-
Stoichiometry: An imbalance in the stoichiometry of your coupling partners can lead to homocoupling.
-
Solution: Using a slight excess of the halide coupling partner can often minimize the homocoupling of the organometallic reagent.[2]
-
Symptom 3: Catalyst Decomposition (Palladium Black)
The formation of a black precipitate, commonly known as palladium black, is a visual cue that your catalyst is deactivating.[9]
Question: My reaction mixture is turning black, and the reaction has stalled. What is happening to my catalyst?
Answer: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and precipitating out of solution, rendering it inactive.[9]
Potential Causes and Solutions:
-
Presence of Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[3]
-
Solution: Ensure a strictly inert atmosphere throughout the reaction.[3]
-
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration.[3][6]
-
Solution: Consider lowering the reaction temperature and extending the reaction time.[6]
-
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst.[10][11]
III. Key Reaction Parameters: A Deeper Dive
Optimizing a cross-coupling reaction often requires a careful consideration of each component.
The Palladium Source and Ligand
The choice of palladium precatalyst and ligand is paramount to the success of the reaction.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a stable Pd(II) precatalyst for ease of handling. For difficult couplings, a direct Pd(0) source may be beneficial. | Pd(II) precatalysts are generally more air- and moisture-stable.[5] However, inefficient in situ reduction can be a bottleneck.[6] |
| Ligand Selection | For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often required.[2][10][11] | These ligands promote the oxidative addition step and stabilize the active monoligated Pd(0) species.[10][11] |
| Ligand-to-Palladium Ratio | A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. | Excess ligand can sometimes inhibit the reaction by forming inactive, highly coordinated palladium complexes.[10] |
The Base
The base plays a critical role in many cross-coupling reactions, particularly in the Suzuki-Miyaura coupling where it activates the boronic acid for transmetalation.[10][12][13]
| Base Type | Examples | Common Applications |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Widely used in Suzuki and Heck couplings.[2][10] |
| Inorganic Phosphates | K₃PO₄ | A common choice for Suzuki couplings, often providing good results with a wide range of substrates.[10] |
| Alkoxides | NaOtBu, KOtBu | Strong bases often required for Buchwald-Hartwig aminations.[7] |
| Organic Amines | Et₃N, DIPEA | Frequently used in Heck and Sonogashira couplings.[14][15] |
The Solvent
The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.[16]
| Solvent | Properties | Common Applications |
| Toluene | Aprotic, non-polar | A versatile solvent for many cross-coupling reactions.[6] |
| Dioxane, THF | Aprotic, polar | Good general-purpose solvents for a variety of couplings.[6] |
| DMF, DMAc | Aprotic, highly polar | Can be effective for challenging reactions due to their ability to dissolve a wide range of substrates and stabilize charged intermediates.[16][17] |
| Water | Protic, highly polar | Often used in Suzuki couplings, sometimes in combination with an organic co-solvent.[18] |
IV. Experimental Protocols: A Starting Point for Optimization
This section provides a general procedure for setting up a small-scale test reaction.
General Procedure for a Small-Scale Test Reaction (e.g., Suzuki-Miyaura Coupling)
-
Preparation: To a flame-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-5.5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
V. Frequently Asked Questions (FAQs)
Q1: Can I use a Pd(II) precatalyst without a ligand?
A1: While some Heck reactions can be performed without an added phosphine ligand, in most cross-coupling reactions, a ligand is essential to stabilize the active Pd(0) species and facilitate the catalytic cycle.[16] Without a ligand, the catalyst is prone to decomposition.
Q2: My boronic acid is known to be unstable. What can I do?
A2: The instability of boronic acids is a common cause of low yields in Suzuki-Miyaura couplings.[5] Consider using a more stable boronic ester derivative, such as a pinacol ester.[5]
Q3: How important is the stirring rate?
A3: For heterogeneous reactions (e.g., with an insoluble inorganic base), a vigorous stirring rate is crucial to ensure good mixing and facilitate the reaction.[4]
Q4: I'm working with a very sterically hindered substrate. What should I focus on optimizing?
A4: For sterically demanding substrates, the choice of ligand is critical.[2] You will likely need a bulky, electron-rich ligand to promote the challenging oxidative addition and reductive elimination steps.[2][11] Increasing the reaction temperature may also be necessary.
VI. References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from:
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. Available from:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available from: [Link]
-
Palladium catalyst issues in cross-coupling reactions - Benchchem. Available from:
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]
-
Role of palladium catalyst in cross-coupling reactions. Available from: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. Available from: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. Available from: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]
-
Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Deactivation mechanisms of palladium in methylcyclopentane conversion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available from: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available from: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available from: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. Available from: [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available from: [Link]
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP) - American Chemical Society. Available from: [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. Available from: [Link]
-
Heck Reaction—State of the Art - MDPI. Available from: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]
-
(PDF) Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions - ResearchGate. Available from: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions | ACS Omega - ACS Publications. Available from: [Link]
-
Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions - PMC. Available from: [Link]
-
NO + CO Reaction on Polycrystalline Palladium Foils with Specific Surface Crystallographic Orientation: A New Approach to Develop Foil Catalysts Based … - J-Stage. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan - YouTube. Available from: [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach - MSU Chemistry. Available from: [Link]
-
Stille reaction - Wikipedia. Available from: [Link]
-
Stille-coupling. Available from: [Link]
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. jmcct.com [jmcct.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nobelprize.org [nobelprize.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Isoxazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. As researchers, scientists, and drug development professionals, we understand that catalyst performance is paramount to achieving high yields, purity, and process efficiency. Catalyst deactivation is an inevitable challenge, but understanding its root causes is the first step toward mitigation and maintaining optimal performance.[1][2]
This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to diagnose and address catalyst deactivation in your isoxazole synthesis experiments. We will explore the "why" behind common failures and provide self-validating protocols to get your research back on track.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst stability in isoxazole synthesis.
Q1: What are the main types of catalysts used for isoxazole synthesis?
A1: Isoxazole synthesis is versatile, employing a range of catalysts. These can be broadly grouped into:
-
Homogeneous Metal Catalysts: These are highly common, especially for cycloaddition and cross-coupling reactions. Examples include complexes of Copper (Cu), Palladium (Pd), Rhodium (Rh), Gold (Au), and Ruthenium (Ru).[3][4][5][6]
-
Heterogeneous Catalysts: Valued for their ease of separation and reusability, these include solid acids like zeolites (e.g., ZSM-5), heteropolyacids, and supported catalysts like silica gel-supported sodium hydrogen sulfate (NaHSO₄/SiO₂).[7] Many of these are promoted as "green" alternatives.[8]
-
Organocatalysts: Metal-free options are gaining traction. Examples include TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and N-heterocyclic carbenes (NHCs).[3][7]
Q2: What are the general signs that my catalyst is deactivating?
A2: Catalyst deactivation often manifests as a gradual or sudden decline in performance. Key indicators include:
-
A noticeable decrease in reaction rate or a complete stall before reaching full conversion.
-
The need for higher catalyst loading or more extreme conditions (e.g., higher temperature) to achieve the same yield.[9]
-
A drop in yield or selectivity with each recycle of a heterogeneous catalyst.
-
Visible changes in the catalyst's appearance, such as a color change (e.g., formation of palladium black) or physical aggregation.[9]
Q3: What are the primary causes of catalyst deactivation?
A3: Deactivation mechanisms can be classified into three main categories: chemical, thermal, and mechanical.[1][2]
-
Chemical Deactivation: This includes poisoning , where impurities or even substrates/products strongly bind to active sites, and leaching , where the active component dissolves from a solid support into the reaction mixture.[10][11][12]
-
Thermal Degradation: Often called sintering , this occurs at high temperatures, causing small metal particles on a support to agglomerate into larger, less active ones, thereby reducing the catalytic surface area.[10][13][14][15]
-
Fouling or Coking: This is the physical blockage of catalyst pores and active sites by carbonaceous deposits, often referred to as "coke".[16][17][18]
Q4: Is catalyst deactivation always irreversible?
A4: Not always. The reversibility depends on the mechanism.
-
Often Reversible: Fouling by coke can often be reversed by burning off the deposits (calcination).[19][20] Some forms of poisoning can be reversed by washing the catalyst.[1]
-
Generally Irreversible: Thermal degradation (sintering) and significant leaching of the active metal are typically irreversible, as they involve structural changes to the catalyst.[10][11][12]
Section 2: Troubleshooting Guide: Diagnosing Specific Issues
This section provides a question-and-answer formatted guide to address specific experimental problems.
Problem 1: My heterogeneous catalyst (e.g., ZSM-5, supported metal) shows a significant drop in yield after the first recycle.
Answer: This is a classic symptom of deactivation, most likely caused by leaching of the active species, fouling (coking), or strong poisoning by retained products or byproducts.
Troubleshooting Steps:
-
Suspect Leaching: The active sites may be dissolving into the reaction medium.[11][21] This means your reaction in the second cycle is running with a much lower concentration of the true catalyst.
-
Diagnostic Test: Perform a Hot Filtration Test (see Protocol 1). This is a definitive method to check if the catalysis is truly heterogeneous.[21] If the reaction continues in the filtrate after removing the solid catalyst, leaching is confirmed.
-
Solution: If leaching is confirmed, focus on stabilizing the catalyst. This may involve using a different support, optimizing the anchoring chemistry, or lowering the reaction temperature.[21]
-
-
Suspect Fouling/Coking: The catalyst's pores and active sites may be blocked by carbonaceous deposits formed from reactants or products, especially at elevated temperatures.[17]
-
Diagnostic Test: Characterize the spent catalyst using Thermogravimetric Analysis (TGA) . A significant weight loss upon heating in air compared to the fresh catalyst indicates the presence of coke.[22] A decrease in surface area, measured by BET analysis , also points to fouling.[1]
-
Solution: Fouling is often reversible. Attempt to regenerate the catalyst by calcination (see Protocol 3) to burn off the carbonaceous deposits.[19][23]
-
-
Suspect Poisoning: The product isoxazole or other nitrogen-containing species may remain strongly adsorbed to the active sites, blocking them for the next cycle.
-
Diagnostic Test: Wash the catalyst extensively with a suitable solvent before reuse. If activity is restored, reversible poisoning was likely the issue. For a more in-depth analysis, X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst can identify poisoning elements.[1][24]
-
Solution: Implement a thorough washing step between cycles. If poisoning is severe, a mild thermal treatment or a specific chemical wash may be necessary (see Protocol 4).[1]
-
Problem 2: My homogeneous metal-catalyzed reaction (e.g., using a Pd or Cu complex) starts well but then stalls before completion.
Answer: This behavior strongly suggests in-situ catalyst deactivation, most commonly due to poisoning by a substrate or product, or decomposition of the active catalytic species (e.g., aggregation).
Troubleshooting Steps:
-
Suspect Catalyst Poisoning: The nitrogen atom in the isoxazole ring (or precursors like oximes) possesses a lone pair of electrons that can coordinate strongly to the metal center (e.g., Palladium), effectively acting as an inhibitor and blocking active sites.[25]
-
Causality: This coordination competes with the binding of your reactants, slowing or stopping the catalytic cycle. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[9][25]
-
Solution: The choice of ligand is critical. Switch to bulkier, more electron-rich ligands (e.g., biarylphosphines for Pd catalysis). These ligands form more stable complexes with the metal center, making it less susceptible to coordination by the heterocyclic substrate/product.[25]
-
-
Suspect Catalyst Decomposition/Aggregation: The active catalytic species (e.g., Pd(0)) may be unstable under the reaction conditions, leading to the formation of inactive bulk metal, often observed as a black precipitate ("palladium black").[9]
-
Causality: This is often caused by factors like high temperature, incorrect ligand choice, or the presence of oxygen. The active catalyst is a specific molecular complex; aggregation into bulk metal destroys this structure.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[9] Optimize the reaction temperature; sometimes a lower temperature can maintain catalyst stability at the cost of a longer reaction time. Using more robust ligands can also prevent aggregation.
-
Problem 3: My solid acid catalyst (e.g., ZSM-5, Amberlyst) is losing activity, especially when water is a byproduct.
Answer: Solid acid catalysts are primarily deactivated by coking or by poisoning , particularly from water or basic compounds. For zeolites, structural changes can also occur.
Troubleshooting Steps:
-
Suspect Water Poisoning: Water, often a byproduct in condensation reactions leading to isoxazoles, can adsorb onto the acid sites, blocking access for the reactants.
-
Causality: The Brønsted acid sites essential for catalysis become occupied by water molecules, inhibiting the reaction. In some cases, hot liquid water can even cause irreversible structural damage to zeolites, such as dealumination.[21]
-
Solution: If possible, remove water as it is formed using a Dean-Stark trap or by adding molecular sieves. For zeolites, using a more hydrophobic variant can reduce the detrimental effects of water.[21]
-
-
Suspect Coking: As with other heterogeneous catalysts, acid sites are prone to promoting the formation of carbonaceous deposits.[26][27]
-
Diagnostic Test: The deactivated catalyst often appears discolored (yellow, brown, or black). TGA and BET analysis are the definitive diagnostic tools.[27]
-
Solution: Coking on zeolites is typically reversible via calcination in air.[19][27] Refer to Protocol 3 for a general procedure, ensuring the temperature is optimized to avoid damaging the catalyst structure.
-
Section 3: Diagnostic & Regeneration Protocols
These protocols provide step-by-step methodologies for key diagnostic and regeneration workflows.
Protocol 1: Hot Filtration Test to Detect Catalyst Leaching
-
Objective: To determine if the active catalytic species is dissolving from the solid support into the liquid phase.
-
Run the reaction under its standard conditions for a short period (e.g., until 15-20% conversion is achieved).
-
At the reaction temperature, rapidly filter the solid catalyst out of the reaction mixture using a pre-heated sintered glass funnel or a cannula fitted with a filter.
-
Allow the hot, catalyst-free filtrate to continue stirring under the same reaction conditions.
-
Monitor the reaction progress in the filtrate over time via TLC, GC, or LC-MS.
-
Interpretation:
-
If the reaction in the filtrate continues: This confirms that catalytically active species have leached from the solid support into the solution.[21][28]
-
If the reaction in the filtrate stops: This indicates that the catalysis is truly heterogeneous, and deactivation is likely due to other mechanisms like fouling or poisoning.
-
Protocol 2: General Regeneration for Fouled/Coked Heterogeneous Catalysts (Calcination)
-
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst by controlled oxidation.
-
Recover the deactivated catalyst by filtration and wash thoroughly with a solvent (e.g., acetone or ethanol) to remove any adsorbed, non-coked organic material.
-
Dry the catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Place the dried catalyst in a ceramic crucible and load it into a tube or muffle furnace.
-
Heat the catalyst under a slow flow of air or a nitrogen/oxygen mixture. The temperature ramp and final temperature are critical and catalyst-dependent. A common starting point for ZSM-5 is to ramp to 500-550 °C and hold for 4-6 hours.[19]
-
Caution: The initial heating should be slow to prevent localized hot spots from the exothermic combustion of coke, which can cause thermal damage (sintering).[19]
-
After the hold period, cool the catalyst slowly to room temperature under a flow of dry air or nitrogen.
-
The regenerated catalyst should have its original color (e.g., white for ZSM-5). Test its activity in a fresh reaction to confirm the success of the regeneration.[23]
Section 4: Data Summaries & Visualizations
Table 1: Summary of Common Deactivation Issues in Isoxazole Synthesis
| Catalyst Type | Common Synthesis | Primary Deactivation Mode | Key Diagnostic | Mitigation & Regeneration Strategy |
| Palladium Complexes | Cross-Coupling | Poisoning by N-heterocycles, Aggregation to Pd black.[9][25] | Reaction stalls, black precipitate forms. | Use bulky, electron-rich ligands; ensure inert atmosphere; optimize temperature.[25] |
| Copper Complexes | Cycloaddition | Poisoning by substrates (e.g., biothiols), Oxidation of active Cu(I) state.[29][30][31] | Reaction stalls, color change. | Use stabilizing ligands (e.g., NHCs); add a reducing agent; ensure inert conditions. |
| Zeolites (e.g., ZSM-5) | Condensation | Fouling/Coking , Poisoning by water.[26][27] | Drop in activity on reuse, discoloration. | Regenerate via calcination; remove water during reaction.[19][32] |
| Supported Metals | Various | Leaching of active metal, Sintering at high temp.[11][14][21] | Drop in activity on reuse, metal contamination in product. | Hot filtration test, ICP-OES analysis of filtrate.[21] |
Diagrams
Below are diagrams illustrating key workflows and concepts in catalyst deactivation.
Caption: Common mechanisms of heterogeneous catalyst deactivation.
References
-
Sustainability Directory. (2025). How Does Thermal Degradation (Sintering), Which Is Distinct from Poisoning, Also Reduce a Catalytic Converter's Effectiveness?. [Link]
-
Sustainability Directory. (2025). What Is the Difference between Catalyst Poisoning and Thermal Degradation (Sintering)?. [Link]
-
RSC Publishing. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]
-
Paul Scherrer Institut (PSI). (2025). Liquid phase catalysed reactions. Applied Catalysis and Spectroscopy. [Link]
-
KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
PMC. (n.d.). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. [Link]
-
DTU Research Database. (n.d.). Sintering and Particle Dynamics in Supported Metal Catalysts. [Link]
-
semanticscholar.org. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. [Link]
-
ACS Publications. (2020). Regeneration of Deactivated Hierarchical La/Hi-ZSM-5 for Catalytic Pyrolysis of Rape Straw Assisted by Ozone from Nonthermal Plasma. Energy & Fuels. [Link]
-
DSpace. (2019). Characterization of deactivated and regenerated zeolite ZSM-5-based catalyst extrudates used in catalytic pyrolysis of biomass. [Link]
-
Chalmers Publication Library. (n.d.). Studies of catalyst sintering during operating conditions. [Link]
-
RSC Publishing. (2013). Reusable and highly active supported copper( i )–NHC catalysts for Click chemistry. [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
-
ResearchGate. (2019). Characterization of deactivated and regenerated zeolite ZSM-5-based catalyst extrudates used in catalytic pyrolysis of biomass. [Link]
-
PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
ResearchGate. (2024). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Significant values are in bold. [Link]
- Google Patents. (n.d.).
-
omicsonline.org. (2018). Sintering process and catalysis. [Link]
-
ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
PreScouter. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. [Link]
-
PMC. (n.d.). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. [Link]
-
MDPI. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. [Link]
-
ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
nanobioletters.com. (2024). Construction of Isoxazole ring: An Overview. [Link]
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]
-
Longdom Publishing. (2024). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. [Link]
-
CNR-IRIS. (n.d.). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. [Link]
-
ResearchGate. (n.d.). Recyclability of the catalyst for the synthesis of isoxazole and.... [Link]
-
PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ACS Publications. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Organic Letters. [Link]
-
RSC Publishing. (2016). Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis. Catalysis Science & Technology. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. (n.d.). Coking of Catalysts: Mechanisms, Models, and Influence. [Link]
-
ACS Publications. (2024). Coke Formation in Steam Cracking Reactors: Deciphering the Impact of Aromatic Compounds and Temperature on Fouling Dynamics. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (n.d.). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. [Link]
-
Beilstein Journals. (2025). BJOC - Search Results. [Link]
-
ResearchGate. (2019). What are the factors for catalysts desactivation?. [Link]
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 11. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. How Does Thermal Degradation (Sintering), Which Is Distinct from Poisoning, Also Reduce a Catalytic Converter's Effectiveness? → Learn [pollution.sustainability-directory.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. chemisgroup.us [chemisgroup.us]
- 16. Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. longdom.org [longdom.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. alfachemic.com [alfachemic.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 27. researchgate.net [researchgate.net]
- 28. psi.ch [psi.ch]
- 29. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 30. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 32. US4550090A - Regeneration of ZSM-5 type catalyst with a source of alkali or alkaline earth metal cations or ammonia - Google Patents [patents.google.com]
Technical Support Center: Temperature Optimization in Electrophilic Cyclizations
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with unpredictable yields, poor enantioselectivity, or complex product mixtures during electrophilic cyclizations.
In these transformations, temperature is rarely just a "rate accelerator"—it is a fundamental selectivity switch. The interplay between kinetic control (favoring the product with the lowest activation energy) and thermodynamic control (favoring the most stable product) dictates your reaction's success. This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you master temperature optimization in your cyclization workflows.
Logical Workflow for Temperature Troubleshooting
Caption: Temperature optimization logic for electrophilic cyclization workflows.
Troubleshooting & FAQs
Q1: I am trying to perform a boron-based electrophilic cyclization on a terminal alkyne, but I am isolating a haloboration side-product instead of my cyclized target. How do I fix this? A: You are caught in a kinetic trap. At ambient temperatures (e.g., 25 °C), the activation energy required for haloboration is lower than that of the desired cyclization, making haloboration the kinetic product[1]. To resolve this, you must shift the reaction to thermodynamic control. By increasing the temperature to 100 °C, you provide the system with enough thermal energy to make the initial haloboration reversible. This allows the equilibrium to funnel the intermediates into the thermodynamically more stable electrophilic cyclization product[1].
Q2: My gold(I)-catalyzed polycyclization yields the correct molecular framework, but the enantiomeric excess (ee) is unacceptably low at room temperature. What is the mechanistic cause, and how do I optimize it? A: Poor enantioselectivity at room temperature usually stems from a highly flexible transition state, allowing the substrate to bypass the steric bulk of your chiral ligand. Lowering the temperature rigidifies this transition state. In gold(I)-catalyzed enantioselective polycyclizations, dropping the temperature from 25 °C to -40 °C dramatically enhances the steric differentiation provided by the chiral ligand, effectively shutting down the pathway to the minor enantiomer and boosting the ee up to 96%[2].
Q3: During an electrophilic selenylative cyclization, my reaction mixture turns into a "chaotic" mess of decomposition products at high temperatures (e.g., >60 °C). However, at room temperature, the reaction barely proceeds. What is the optimal approach? A: This is a classic battle between overcoming the activation barrier and avoiding substrate/product degradation. High temperatures in selenylative systems generate highly reactive, chaotic intermediate pools that lead to over-oxidation and decomposition[3]. Conversely, room temperature fails to provide the kinetic energy needed to initiate the cyclization[3]. The solution is to find the "Goldilocks" zone—often around 40 °C. Mild heating provides just enough energy to overcome the activation barrier while suppressing chaotic side reactions, which has been shown to improve yields to 89%[3].
Q4: Can I use temperature as a definitive switch to access completely different molecular scaffolds from the same starting materials? A: Absolutely. Temperature is a pivotal trigger for divergent synthesis. For instance, in the transition-metal-free synthesis of pyrazoles, maintaining the reaction at room temperature selectively yields 1-tosyl-1H-pyrazoles, whereas heating the exact same reaction mixture to 95 °C drives the system toward 1H-pyrazoles[4].
Quantitative Data Summary: Temperature vs. Reaction Outcome
The following table summarizes the causal relationship between temperature adjustments and reaction metrics across various electrophilic cyclization paradigms.
| Cyclization Paradigm | Initial Temp | Initial Outcome | Optimized Temp | Optimized Outcome | Causality / Mechanism |
| Boron-Based Cyclization | 25 °C | Haloboration (Kinetic) | 100 °C | Cyclization (Thermodynamic) | High heat reverses kinetic trap, favoring stable cyclized product[1]. |
| Gold(I) Polycyclization | 25 °C | Moderate ee | -40 °C | 96% ee | Cryogenic conditions rigidify the chiral transition state[2]. |
| Selenylative Cyclization | >60 °C | Chaotic Decomposition | 40 °C | 89% Yield | Mild heating balances activation energy with intermediate stability[3]. |
| Pyrazole Synthesis | 25 °C | 1-Tosyl-1H-pyrazole | 95 °C | 1H-pyrazole | Thermal energy triggers divergent thermodynamic pathways[4]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in validation checks. Do not proceed to subsequent steps if a validation check fails.
Protocol A: Thermodynamic Rescue of Boron-Based Cyclizations[1]
Objective: Overcome kinetic haloboration to achieve thermodynamic electrophilic cyclization.
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the terminal alkyne substrate in a dry, non-coordinating solvent (e.g., toluene).
-
Electrophile Addition: Cool the flask to 0 °C and slowly add BBr₃ (1.1 equivalents) dropwise. Allow the mixture to warm to 25 °C and stir for 1 hour.
-
Validation Check 1 (Kinetic Trap Verification): Extract a 0.1 mL aliquot, quench, and analyze via ¹¹B and ¹H NMR. Self-Validation: You must observe signals corresponding to the haloborated intermediate. If starting material remains, verify the quality of your BBr₃.
-
Thermal Shift: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.
-
Validation Check 2 (Thermodynamic Conversion): Monitor the reaction via NMR every 2 hours. Self-Validation: Watch for the disappearance of the haloboration signals and the emergence of the cyclized product signals.
-
Workup: Once conversion is complete, cool to 0 °C, quench carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol B: Low-Temperature Enantioselective Gold(I)-Catalyzed Polycyclization[2]
Objective: Maximize enantiomeric excess by rigidifying the transition state.
-
Catalyst Activation: In a dry vial under inert atmosphere, combine the chiral gold(I) precatalyst (5 mol%) and AgOTf (5 mol%) in anhydrous dichloromethane. Stir for 15 minutes at room temperature.
-
Validation Check 1 (Active Species Generation): Self-Validation: Observe the formation of a white precipitate (AgCl). This confirms the successful generation of the highly electrophilic, cationic gold species.
-
Cryogenic Cooling: Filter the active catalyst solution through a PTFE syringe filter into a new dry flask to remove the AgCl salts. Submerge the flask in a dry ice/acetonitrile bath to achieve exactly -40 °C. Causality Note: Pre-cooling the catalyst prevents ambient-temperature background reactions that erode ee.
-
Substrate Addition: Dissolve the polyene substrate in a minimum amount of pre-cooled dichloromethane and add it dropwise to the catalyst solution over 10 minutes.
-
Validation Check 2 (Reaction Monitoring): Monitor the reaction via TLC or chiral HPLC. Self-Validation: The reaction should proceed cleanly without the formation of complex baseline spots (which would indicate non-selective background decomposition).
-
Quench & Isolate: Quench the reaction at -40 °C by adding a drop of triethylamine to neutralize the cationic gold species, then warm to room temperature and concentrate for purification.
References
- K2S2O8/I2-Promoted Electrophilic Selenylative Cyclization To Access Seleno-Benzo[b]azepines | Organic Letters - ACS Publications. acs.org.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. nih.gov.
- Gold(I)-Catalyzed Enantioselective Polycyclization Reactions - PMC. nih.gov.
- Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions | The Journal of Organic Chemistry - ACS Publications. acs.org.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold(I)-Catalyzed Enantioselective Polycyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoxazole Synthesis & Workup Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet maddening bottleneck in heterocyclic chemistry: intractable emulsions during the liquid-liquid extraction (LLE) of isoxazoles .
Isoxazoles possess a unique amphiphilic character. The heteroaromatic core is polar and capable of hydrogen bonding, while the substituents are often highly lipophilic. Furthermore, the synthetic routes to isoxazoles—such as 1,3-dipolar cycloadditions of nitrile oxides with alkynes, or the condensation of hydroxylamine with 1,3-dicarbonyls—frequently leave behind unreacted oximes, surfactant-like intermediates, or fine metal catalyst precipitates[1][2]. When partitioned between aqueous and organic phases, these components lower the interfacial tension, creating highly stable emulsions that trap your target analyte and ruin isolated yields[2].
This guide provides field-proven, causality-driven solutions to prevent and break emulsions during your isoxazole workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: I am performing a copper-catalyzed 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole. The aqueous/ethyl acetate extraction has formed a thick, green-blue emulsion. What is the chemical cause, and how do I resolve it? The Causality: The emulsion is stabilized by insoluble polymeric copper complexes. Copper(I) and Copper(II) salts readily coordinate with the nitrogen-rich isoxazole core, unreacted alkynes, or nitrile oxide precursors[3]. These metallacycles and acetylide intermediates act as particulate emulsifiers at the solvent interface. The Solution: You must disrupt the metal coordination sphere. Do not simply add more organic solvent. Instead, wash the organic layer with a buffered aqueous solution of ethylenediaminetetraacetic acid (EDTA) [4]. EDTA acts as a hexadentate ligand, outcompeting the isoxazole for the copper ions, forming a highly water-soluble [Cu(EDTA)]2− complex that cleanly partitions into the aqueous layer[4]. Alternatively, for preparative scales, filtering the biphasic mixture through a pad of Celite® removes the insoluble copper aggregates and breaks the emulsion mechanically[1][5].
Q2: My synthesis involves the condensation of a chalcone with hydroxylamine hydrochloride. The product oiled out, and upon adding dichloromethane (DCM) and water, a milky white emulsion formed. How do I break it? The Causality: Unreacted hydroxylamine, intermediate oximes, and partially formed aldoximes possess distinct surfactant-like properties (a polar head and a lipophilic tail)[2]. These molecules orient themselves at the DCM-water interface, preventing droplet coalescence. The Solution: Employ the "Salting Out" technique. Add a saturated aqueous solution of sodium chloride (brine) directly to the separatory funnel[5][6]. The addition of NaCl drastically increases the ionic strength of the aqueous layer. This forces the hydration of the inorganic ions, which "salts out" the organic surfactant-like compounds, driving them entirely into the DCM layer and collapsing the emulsion[2][7].
Q3: I am using Samarium(II) iodide ( SmI2 ) to cleave the N-O bond of an isoxazole to form an amino alcohol. The workup is a nightmare emulsion. Standard acid washes will destroy my acid-sensitive product. What are my options? The Causality: The newly formed amino alcohol is an excellent bidentate ligand that chelates the oxidized Samarium(III) species[8]. This chelation creates a gelatinous, amphiphilic network that binds both the aqueous and organic phases. The Solution: Introduce a competing, stronger chelating agent that operates under mildly basic or neutral conditions. Add a 1:1 mixture of saturated NaHCO3 and saturated aqueous potassium sodium tartrate (Rochelle's salt )[8]. The tartrate strongly chelates the Samarium, freeing your amino alcohol product into the organic phase and immediately clarifying the emulsion[8].
Q4: How can I prevent emulsions from forming in the first place during scale-up? The Causality: Vigorous shaking of the separatory funnel introduces high kinetic energy, shearing the solvents into micro-droplets[2]. If stabilizing agents (like those mentioned above) are present, these micro-droplets will not recombine. The Solution: Prevention is always easier than remediation.
-
Gentle Agitation: Gently swirl the separatory funnel in a figure-eight motion rather than shaking it vigorously. This maintains sufficient surface area for partitioning without providing the shear force required to form micro-emulsions[2][5].
-
Alternative Extraction: Transition from Liquid-Liquid Extraction (LLE) to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE). SLE utilizes a diatomaceous earth matrix that absorbs the aqueous phase, allowing the organic solvent to elute the isoxazole strictly by gravity, physically precluding emulsion formation[2].
Part 2: Standard Operating Procedures (Protocols)
Protocol A: Emulsion-Free Workup for Metal-Catalyzed Isoxazole Syntheses
Use this self-validating protocol when utilizing Copper (Cu) or Samarium (Sm) catalysts.
-
Quench: Upon reaction completion, quench the reaction mixture with 5 volumes of deionized water.
-
Chelation Wash:
-
Agitation: Stir the biphasic mixture vigorously in a round-bottom flask for 15–30 minutes prior to transferring it to a separatory funnel. (This ensures complete metal transfer to the aqueous phase before LLE mechanics are introduced).
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) or DCM (3 x 20 mL). Swirl gently; do not shake[5].
-
Phase Separation: Allow the layers to separate. The organic layer should be completely transparent. If slight turbidity remains, filter the organic layer through a phase separation filter paper or a glass wool plug[2].
-
Drying: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure[1][7].
Protocol B: The "Salting Out" & pH Adjustment Method for Condensation Reactions
Use this protocol for standard hydroxylamine-based syntheses containing surfactant-like impurities.
-
Initial Partition: Dilute the crude reaction mixture with a minimal volume of extraction solvent (e.g., EtOAc)[1]. Add an equal volume of water.
-
Observe: If a milky emulsion layer >1/3 the volume of the solvent layer forms, proceed to step 3[6].
-
pH Adjustment (Optional but recommended): If your isoxazole is stable to acid, lower the aqueous pH to ~2 using 1M HCl or H2SO4 . This protonates alkali soaps and modifies the charge of surfactant-like oximes, destroying their emulsifying capability[6].
-
Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated, or add 1 volume of concentrated brine[5][6].
-
Mechanical Disruption: Gently tap the side of the funnel or stir the interface with a glass stirring rod[6]. Allow the funnel to sit undisturbed for 15 minutes.
-
Filtration (Failsafe): If a rag layer persists, drain the emulsion directly onto a Büchner funnel packed with a 1-inch pad of Celite®. Wash the pad with EtOAc. The physical barrier will shear the droplets, forcing coalescence[1][5].
Part 3: Quantitative Data Summary
The following table summarizes the physicochemical interventions required to break specific types of emulsions encountered in isoxazole synthesis.
| Emulsifying Agent | Chemical Intervention | Mechanism of Action | Optimal pH | Volume/Concentration Ratio |
| Copper (I)/(II) Salts | EDTA Buffer | Hexadentate metal chelation; forms water-soluble complex | 7.5 – 8.5 | 5 equivalents relative to Cu[4] |
| Samarium (III) Salts | Rochelle's Salt | Bidentate chelation; prevents product-metal coordination | 7.0 – 8.0 | 1:1 v/v with sat. NaHCO3 [8] |
| Unreacted Oximes | Brine ( NaCl ) | "Salting out"; increases aqueous ionic strength | Neutral | Saturated aqueous solution[5] |
| Alkali Soaps / Amines | HCl / H2SO4 | Protonation; neutralizes surfactant charge | ~ 2.0 | Dropwise until pH is reached[6] |
| Fine Precipitates | Celite® Filtration | Mechanical shear; physical droplet coalescence | N/A | 1-inch pad in Büchner funnel[5] |
Part 4: Emulsion Resolution Workflow
The following logic diagram illustrates the decision-making process for resolving an emulsion during the workup of an isoxazole reaction.
Decision tree for resolving emulsions during isoxazole liquid-liquid extraction.
References
-
Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions".[Link]
-
LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions".[Link]
-
PMC (National Institutes of Health). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation".[Link]
-
ACS Publications. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid".[Link]
-
PMC (National Institutes of Health). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides".[Link]
-
ResearchGate. "Can anyone help me understand the work-up methods for samarium(II)iodide reactions?".[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-chloro-3-(2-methylphenyl)-1,2-oxazole (also referred to as 5-chloro-3-(o-tolyl)isoxazole).
Transitioning this synthesis from the benchtop to a multi-kilogram scale introduces significant challenges, particularly regarding regioselectivity during chlorination, thermodynamic control of the cyclocondensation, and hazardous exotherm management. This document provides validated protocols, mechanistic troubleshooting, and quantitative data to ensure a high-fidelity, self-validating scale-up process.
Process Workflow & Mechanistic Divergence
The synthesis relies on a two-step sequence: the cyclocondensation of a β-ketoester to form an isoxazol-5(4H)-one intermediate, followed by chlorodehydroxylation. The critical failure point in scale-up occurs during Step 2, where the choice of base/catalyst dictates whether the reaction yields the target 5-chloroisoxazole or a 4-formylated byproduct[1].
Figure 1: Synthesis workflow highlighting the critical divergence during chlorination.
Quantitative Data: Reagent Impact on Product Distribution
Selecting the correct reagent system for Step 2 is paramount. As summarized below, utilizing N,N-Dimethylformamide (DMF) triggers a Vilsmeier-Haack reaction, completely shifting the product profile away from the target[2].
| Reagent System | Temperature | Time | Target Yield (5-Chloro) | Side-Product Yield (4-Formyl) | Mechanistic Outcome |
| POCl₃ (neat) | 75 °C | 24 h | ~45% | 0% | Slow enolization; incomplete conversion. |
| POCl₃ + DMF (8.0 eq) | 75 °C | 2 h | < 5% | > 85% | Rapid Vilsmeier-Haack formylation[1]. |
| POCl₃ + Et₃N (0.8 eq) | 75 °C | 12 h | 82 - 88% | 0% | Base-catalyzed enolization; clean chlorination[3]. |
Validated Step-by-Step Methodologies
These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation metrics.
Protocol A: Cyclocondensation to 3-(2-methylphenyl)isoxazol-5(4H)-one
-
Preparation : In a reactor equipped with a reflux condenser, dissolve ethyl 2-methylbenzoylacetate (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.
-
Buffer Formulation : In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Causality: The strict 1:1 ratio buffers the solution to pH ~5, ensuring hydroxylamine remains a potent nucleophile without causing base-catalyzed hydrolysis of the starting ester[4].
-
Reaction : Add the aqueous buffer dropwise to the ethanolic ester solution. Heat the biphasic mixture to reflux (80 °C) for 16-24 hours.
-
Validation Check : Analyze via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is complete when the ester signal is fully depleted.
-
Workup : Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3×). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate.
Protocol B: Chlorination to 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
-
Preparation : Suspend the intermediate 3-(2-methylphenyl)isoxazol-5(4H)-one (1.0 equiv) in neat POCl₃ (10.0 equiv). Caution: POCl₃ is highly corrosive and reacts violently with moisture.
-
Base Catalysis : Cool the suspension to 0 °C using an ice bath. Dropwise add Triethylamine (Et₃N, 0.8 equiv) over 30 minutes. Causality: Et₃N acts as a non-formylating base that promotes tautomerization to the reactive 5-hydroxyisoxazole species, which subsequently attacks the POCl₃[3].
-
Heating : Gradually warm the mixture to room temperature, then heat to 75 °C for 12 hours.
-
Validation Check : Quench a 10 µL micro-aliquot in 1 mL of methanol. Analyze via LC-MS to confirm the presence of the [M+H]⁺ peak for the 5-chloro derivative and the absence of the +28 Da formyl byproduct.
-
Quench & Extraction : Cool the reactor. Distill off ~70% of the excess POCl₃ under vacuum. Dilute the remaining residue with dichloromethane (DCM) and add it dropwise to a vigorously stirred ice-water mixture (internal temp <10 °C). Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate.
Troubleshooting & FAQs
Q: Why is my chlorination step yielding a product with a +28 Da mass shift on the LC-MS? A: This is the most common pitfall in isoxazole scale-up. You are observing the formation of 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde[1]. This occurs when DMF is used alongside POCl₃. The combination generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion), which rapidly formylates the highly nucleophilic C4 position of the isoxazole ring[2]. Corrective Action: Eliminate DMF from the process. Rely exclusively on Triethylamine (Et₃N) to drive enolization without introducing a formylating agent[3].
Q: The cyclocondensation (Step 1) stalls at ~70% conversion. How can we push it to completion? A: The formation of the oxime intermediate is highly sensitive to pH. As the reaction progresses, if the pH drops below 4, the hydroxylamine becomes protonated and loses its nucleophilicity. Corrective Action: Ensure a strict 1:1 molar ratio of Sodium Acetate to Hydroxylamine hydrochloride[4]. If stalling persists, the accumulation of water may be driving the equilibrium backward. Switch the solvent system from Ethanol to Toluene and use a Dean-Stark apparatus to azeotropically remove water.
Q: During scale-up (>1 kg), the POCl₃ quench causes a violent exotherm. How do we safely manage this? A: Pouring a large volume of un-diluted POCl₃ reaction mixture onto ice leads to localized boiling, rapid hydrolysis, and uncontrollable HCl/H₃PO₄ gas evolution. Corrective Action: Implement a two-stage quench. First, remove 70-80% of the excess POCl₃ via vacuum distillation (this POCl₃ can be recovered). Second, dilute the concentrated reaction residue with a non-reactive, water-immiscible solvent (e.g., DCM or Toluene) to act as a thermal sink. Add this diluted mixture dropwise to a large volume of vigorously stirred ice water, maintaining the internal temperature below 15 °C.
Q: How do I efficiently separate the target 5-chloroisoxazole from unreacted isoxazol-5(4H)-one without chromatography? A: Exploit the pKa difference between the two molecules. The unreacted starting material, 3-(2-methylphenyl)isoxazol-5(4H)-one, exists in equilibrium with its 5-hydroxy tautomer, which features a relatively acidic proton (pKa ~6.5). Corrective Action: During the post-quench workup, wash the organic layer with a mild aqueous base (e.g., 0.5 M NaOH or saturated Na₂CO₃). The unreacted starting material will deprotonate and partition into the aqueous layer, leaving the neutral 5-chloro-3-(2-methylphenyl)-1,2-oxazole safely in the organic phase.
References
-
Agafonova, A. V., et al. (2024). "Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives." Beilstein Journal of Organic Chemistry, 20, 250.
-
Agafonova, A. V., & Kuznetsov, M. A. (2023). "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids." Molecules, 28(1), 275.
-
Torán, R., et al. (2020). "Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole." European Journal of Organic Chemistry, 2020(5), 627-630.
Sources
Technical Support Center: Identification of Impurities in 5-Chloro-3-(2-methylphenyl)-1,2-oxazole
Introduction: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole is a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and characterize potential impurities in their samples. We will delve into the common sources of impurities, the most effective analytical techniques, and step-by-step protocols to ensure the quality and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources and types of impurities in 5-Chloro-3-(2-methylphenyl)-1,2-oxazole samples?
Impurities can be introduced at various stages of the manufacturing process, from synthesis to storage.[1] A thorough understanding of the synthetic route is the first step in predicting potential impurities. They are generally categorized as follows:
-
Organic Impurities:
-
Starting Materials: Unreacted precursors from the synthesis, such as 2-methylbenzaldehyde oxime or N-chlorosuccinimide (NCS) if used for chlorination.
-
Intermediates: Partially reacted compounds that did not proceed to the final product.
-
By-products: Resulting from side reactions. For isoxazole synthesis, this could include regioisomers or products from undesired cyclization pathways.[2]
-
Degradation Products: Formed by the chemical breakdown of the final compound under stress conditions like heat, light, humidity, or extreme pH.[2][3][4]
-
-
Inorganic Impurities: These often originate from catalysts, reagents, or manufacturing equipment.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification that are not completely removed.[1][2]
Table 1: Potential Impurities and Their Likely Sources
| Impurity Type | Potential Source | Recommended Analytical Technique |
|---|---|---|
| Unreacted Starting Materials | Synthesis | HPLC, GC-MS |
| Synthetic Intermediates | Synthesis | HPLC, LC-MS |
| Isomeric By-products | Synthesis (Side Reactions) | HPLC, LC-MS, NMR |
| Degradation Products | Storage, Formulation, Stress | HPLC, LC-MS |
| Residual Solvents | Synthesis & Purification | Headspace GC-MS |
| Inorganic Salts/Metals | Reagents, Catalysts | ICP-MS, AAS |
Q2: Which analytical techniques are the most effective for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling.[2][5] No single method can identify all possible impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary and most versatile technique for separating and quantifying non-volatile organic impurities.[1][2][6] A reversed-phase method with UV detection is typically the starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying unknown impurities.[1][5][7] It provides molecular weight information that is indispensable for structural elucidation.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[2][6] Headspace analysis can minimize interference from the sample matrix.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for definitive structural confirmation of an unknown impurity once it has been isolated.[5][6][9] It provides detailed information about the carbon-hydrogen framework of the molecule.[10][11]
Table 2: Comparison of Primary Analytical Techniques
| Technique | Primary Use Case | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Quantification of known and unknown non-volatile impurities. | Robust, reproducible, excellent for quantification.[7] | Does not provide structural information for unknown peaks. |
| LC-MS | Identification of unknown non-volatile impurities. | High sensitivity and selectivity; provides molecular weight.[7][12] | Ionization efficiency can vary; quantification can be complex. |
| GC-MS | Identification and quantification of volatile impurities. | Excellent for residual solvents and other volatile compounds.[2] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structure elucidation of isolated impurities. | Provides definitive structural information.[9][13][14] | Requires a relatively pure and concentrated sample (>1-5 mg).[10] |
Q3: I see an unexpected peak in my HPLC chromatogram. How should I proceed with its identification?
Identifying an unknown peak requires a systematic and logical approach. Simply relying on retention time is insufficient. The goal is to gather structural information to propose a candidate structure, which can then be confirmed.
Expert Insight: Before extensive analytical work, review the synthetic pathway. Could this peak correspond to an unreacted starting material, a known intermediate, or a plausible by-product from a side reaction? This chemical intuition can save significant time.
Below is a workflow to guide your investigation.
Caption: Decision workflow for identifying an unknown chromatographic peak.
Q4: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[3][4] The primary purpose is not to determine the product's shelf-life but to achieve two critical goals:
-
Identify Likely Degradation Products: This helps establish potential degradation pathways and identify impurities that could form during long-term storage.[4][15] The degradation should be sufficient to generate detectable products, typically in the range of 5-20%.[16]
-
Demonstrate Method Specificity: Stress testing is essential for developing and validating a "stability-indicating" analytical method.[3][4] The method is considered stability-indicating if it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.
Troubleshooting & In-Depth Protocols
This section provides detailed experimental protocols and troubleshooting advice for the most common analytical challenges encountered during impurity profiling.
Troubleshooting Guide: Common HPLC Issues
Expert Insight: Most HPLC issues can be traced back to three areas: the mobile phase, the column, or the sample preparation. Always check the simplest potential causes first, such as ensuring fresh, properly degassed mobile phase, before moving to more complex troubleshooting like column replacement.
Table 3: HPLC Troubleshooting for Impurity Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Baseline Drift | 1. Column temperature fluctuations. 2. Mobile phase composition is changing or improperly mixed. 3. Contaminated column or detector. | 1. Use a column oven for stable temperature control. 2. Ensure proper mixing and degassing of the mobile phase; prepare fresh daily. 3. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[6] |
| Ghost Peaks | 1. Contamination in the mobile phase or injection system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase.[6] 2. Run blank injections with a strong solvent to clean the injector and needle. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation (active sites). 2. Sample solvent is too strong. 3. Column overloading. | 1. Flush the column or replace it if it's old. 2. Dissolve the sample in the initial mobile phase composition. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Leak in the pump or flow path. 2. Mobile phase composition is incorrect. 3. Column temperature is not controlled. | 1. Perform a system pressure test to check for leaks. 2. Carefully check mobile phase preparation. 3. Use a column oven. |
Protocol 1: HPLC-UV Method for Impurity Profiling
Principle: This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating 5-Chloro-3-(2-methylphenyl)-1,2-oxazole from its potential non-polar impurities.[6] The method uses a C18 column and a gradient elution with a water/acetonitrile mobile phase, which provides good resolution for a wide range of organic molecules.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH)
-
5-Chloro-3-(2-methylphenyl)-1,2-oxazole sample
-
Reference standards (if available)
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Rationale: The acid modifier helps to protonate silanols on the column and any acidic/basic analytes, leading to sharper peaks and more reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5-1.0 mg/mL.[17]
-
Filter the solution through a 0.45 µm syringe filter to remove particulates that could clog the column.
-
-
HPLC System Setup & Conditions:
-
Install the C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 20-30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength. A preliminary scan or knowledge of the compound's UV spectrum is needed. A wavelength of 254 nm is often a good starting point for aromatic compounds.[6]
-
-
Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program. A representative gradient is shown in Table 4.
-
Table 4: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (ACN + 0.1% Acid) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 90 | 10 | 1.0 |
| 30.0 | 90 | 10 | 1.0 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify any peaks that correspond to known reference standards by comparing retention times.
-
Protocol 2: Structural Elucidation of an Unknown Impurity
Principle: This workflow combines LC-MS for initial characterization and preparative HPLC for isolation, followed by NMR for definitive structural confirmation.
Step-by-Step Methodology:
-
LC-MS Analysis:
-
Analyze the sample using an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[18]
-
Obtain the accurate mass of the molecular ion (e.g., [M+H]⁺) for the unknown impurity peak.
-
Use the accurate mass to predict the elemental formula.
-
Perform tandem MS (MS/MS) on the impurity's molecular ion to obtain fragmentation data, which provides clues about the molecule's substructures.[11]
-
-
Isolation by Preparative HPLC:
-
Scale up the analytical HPLC method to a preparative or semi-preparative scale. This involves using a larger diameter column and a higher flow rate.
-
Inject a concentrated solution of the sample and collect the fraction corresponding to the unknown impurity peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated impurity.
-
-
NMR Spectroscopy:
-
Dissolve a sufficient amount of the isolated impurity (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]
-
Acquire a series of NMR spectra:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing you to piece the molecular structure together like a puzzle.[9]
-
-
-
Structure Proposal:
-
Integrate all data: the elemental formula from high-resolution MS, fragmentation patterns from MS/MS, and the detailed connectivity map from NMR to propose a definitive structure for the impurity.
-
Protocol 3: Forced Degradation Study
Principle: To intentionally degrade the sample under controlled stress conditions to generate and identify potential degradation products, thereby establishing a stability-indicating method.[4][15]
Caption: General experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Samples: Create separate solutions of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole for each stress condition. Include an unstressed control sample for comparison.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C).[15]
-
Base Hydrolysis: Add 0.1 M NaOH and heat.[15]
-
Thermal: Expose the solid powder to dry heat (e.g., 80°C).
-
Photolytic: Expose the solution or solid to light according to ICH Q1B guidelines.
-
Rationale: These conditions simulate the most common chemical degradation pathways.[4] Monitor the degradation over time (e.g., 2, 6, 12, 24 hours) until a target degradation of 5-20% is achieved.[16]
-
-
Analysis:
-
At each time point, withdraw an aliquot. Neutralize the acid and base samples before injection to prevent damage to the HPLC column.
-
Analyze all samples, including the control, using the developed HPLC method.
-
Compare the chromatograms of the stressed samples to the control. New peaks that appear are degradation products.
-
Use LC-MS to obtain molecular weight and fragmentation data for the new peaks to aid in their identification.
-
References
- A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)oxazole and Related Compounds. (n.d.). BenchChem.
- Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. (n.d.). BenchChem.
- Weitman, M., et al. (2010).
- Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. (n.d.). BenchChem.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
- Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo.
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (n.d.). BenchChem.
- Mass Spectrometric Analysis of Process Related Impurities. (n.d.). BioPharmaSpec.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Structure Elucidation by NMR. (n.d.). ETH Zurich.
- Balakrishnan, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Molecules, 28(1), 275.
- 5-(3-chloro-5-methylphenyl)oxazole. (n.d.). Sigma-Aldrich.
- Mass Spectrometry of Oxazoles. (1980). Heterocycles, 14(6).
- Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2026). Spectroscopy Online.
- Application Note: HPLC Analysis for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole. (n.d.). BenchChem.
- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate.
- Spectroscopic Analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide. (n.d.). BenchChem.
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023).
- Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -... Journal of Medicinal Chemistry, 48(19), 5900-5908.
- Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. (2025).
- Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A.
- A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2025). Toxics, 13(11), 986.
- Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. (2025). Journal of the Brazilian Chemical Society.
- Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269.
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.).
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmainfo.in [pharmainfo.in]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing reaction times in isoxazole synthesis using microwave irradiation
Welcome to the technical support guide for researchers and development professionals leveraging microwave irradiation to accelerate isoxazole synthesis. This center is designed to provide practical, field-tested insights and solutions to common challenges encountered during microwave-assisted organic synthesis (MAOS). As Senior Application Scientists, our goal is to explain not just the how, but the why, ensuring your experiments are both successful and reproducible.
The Power of Microwaves in Heterocyclic Chemistry
Microwave-assisted synthesis has become an indispensable tool, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This acceleration is primarily due to the unique mechanism of microwave dielectric heating, where microwave energy couples directly with polar molecules in the reaction mixture.[3][4] This interaction, through dipolar polarization and ionic conduction, generates rapid, uniform, and efficient internal heating (volumetric heating), a stark contrast to the slow, conductive heat transfer of a conventional oil bath.[2][5] The result is often higher yields, cleaner reaction profiles, and fewer side products.[6][7][8]
This guide will walk you through troubleshooting common issues, answer frequently asked questions, and provide robust protocols to streamline your workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction suffers from very low yield, or I'm recovering only starting material. What's going wrong?
Answer: This is a common issue when transitioning from conventional to microwave heating. The cause often lies in suboptimal reaction parameters or starting material integrity. A systematic approach is the key to troubleshooting.[9]
-
Causality & Explanation:
-
Insufficient Energy Input: The reaction may not have reached the necessary activation energy. Unlike conventional heating where the vessel is hotter than the mixture, microwaves heat the mixture directly. The set temperature might be too low, or the hold time too short.
-
Poor Solvent Coupling: The efficiency of microwave heating is highly dependent on the solvent's ability to absorb microwave energy (measured by its dielectric loss tangent, tan δ).[2][10] If you are using a nonpolar, low-absorbing solvent like toluene or dioxane, the reaction mixture will not heat effectively.
-
Incorrect Parameter Control: Using a "fixed power" setting can lead to inconsistent heating and thermal runaway, whereas a "temperature control" mode provides precise and reproducible energy input.[11]
-
Reagent Stability: Ensure your starting materials, particularly reactive intermediates like in-situ generated nitrile oxides, are stable under the applied conditions.
-
-
Solutions & Protocol:
-
Verify Solvent Choice: Switch to a more polar, microwave-absorbent solvent. Ethanol, acetonitrile (MeCN), and dimethylformamide (DMF) are excellent choices for many isoxazole syntheses.[5][11]
-
Systematic Temperature Scouting: Run a series of small-scale reactions, incrementally increasing the temperature (e.g., from 100°C to 150°C in 20°C steps) while keeping the time constant (e.g., 10 minutes). Analyze each for product formation.
-
Optimize Hold Time: Once an optimal temperature is identified, vary the reaction time (e.g., 5, 10, 15, 20 minutes) to find the point of maximum conversion without product degradation.[9]
-
Ensure Proper Monitoring: Use a dedicated laboratory microwave reactor with accurate internal temperature monitoring (fiber optic probe or IR sensor) and magnetic stirring to ensure homogenous heating.[12]
-
dot
Caption: Troubleshooting flowchart for low-yield isoxazole synthesis.
Question 2: My reaction is fast, but I'm getting significant side products like furoxans, oxazoles, or polymeric material. How can I improve selectivity?
Answer: This is a classic sign of excessive thermal energy. While microwaves are excellent at accelerating reactions, they can also accelerate decomposition pathways if not carefully controlled.
-
Causality & Explanation:
-
Thermal Decomposition/Rearrangement: The N-O bond in the isoxazole ring is relatively weak and can cleave at high temperatures, leading to rearrangements (e.g., to oxazoles) or decomposition.[9][11]
-
Furoxan Formation: In syntheses involving 1,3-dipolar cycloaddition with in-situ generated nitrile oxides, high temperatures can promote the unwanted dimerization of the nitrile oxide intermediate to form furoxans.[1][11] Microwave irradiation has been shown to minimize this side reaction compared to conventional heating when parameters are optimized.[1]
-
Localized Superheating: In viscous mixtures or reactions without proper stirring, "hot spots" can develop, leading to localized temperatures far exceeding the setpoint and causing degradation.[12]
-
-
Solutions & Protocol:
-
Reduce Reaction Temperature: This is the most critical parameter. Lower the setpoint temperature in 10°C increments and re-evaluate the product profile by LC-MS or ¹H NMR. Often, a slightly longer reaction time at a lower temperature provides a much cleaner product.
-
Minimize Hold Time: Do not irradiate longer than necessary. Monitor the reaction at short intervals to find the point where starting material is consumed but side product formation is minimal.
-
Utilize Simultaneous Cooling: Some modern microwave reactors allow for simultaneous cooling with compressed air while irradiating.[2] This technique maintains a high internal temperature to drive the reaction while keeping the bulk temperature lower, which can significantly enhance selectivity.
-
Ensure Efficient Stirring: Always use a properly sized magnetic stir bar to prevent localized superheating and ensure even temperature distribution.
-
Question 3: My results are not reproducible. A reaction that worked last week is failing today. What causes this inconsistency?
Answer: Reproducibility issues are frustrating and often point to a lack of control over key experimental variables. This is particularly prevalent when using domestic microwave ovens, which are not designed for laboratory synthesis.[12]
-
Causality & Explanation:
-
Non-Homogenous Microwave Field: Domestic ovens have an uneven distribution of microwave energy, creating hot and cold spots. The exact position of the reaction vial can drastically alter the outcome.[5]
-
Inaccurate Temperature Measurement: Domestic ovens lack temperature feedback control. Using external IR pyrometers to measure the vessel surface is notoriously inaccurate. The internal reaction temperature can be significantly higher.
-
Pressure Fluctuations: Without pressure monitoring and control, reactions in sealed vessels can reach dangerous and variable pressures, affecting reaction kinetics and outcomes.
-
Vessel and Volume Consistency: The volume, shape, and material of the reaction vessel affect how the mixture couples with the microwave field. Using different vials can lead to different results.
-
-
Solutions & Protocol:
-
Use a Dedicated Scientific Microwave Reactor: This is the single most important factor for reproducibility. These instruments provide homogenous microwave fields (often via a stirrer or rotating cavity), accurate internal temperature and pressure sensors, and robust feedback control loops.[2][12]
-
Standardize Your Setup: Always use the same type and size of microwave vial, the same stir bar size, and the same reaction volume.
-
Record All Parameters: Log the exact parameters for every successful reaction: temperature, pressure, hold time, ramp time, power settings, and stirring speed. This data is invaluable for ensuring reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for microwave chemistry? A1: Safety is paramount.
-
NEVER use a domestic (kitchen) microwave oven. [12][13] They lack the necessary safety features (pressure control, solvent vapor detection, reinforced cavity) and can lead to explosions or fires.[12][13]
-
Always use pressure-rated, microwave-safe reaction vials with appropriate caps and septa. Never exceed the manufacturer's recommended volume or pressure limits.
-
Ensure proper venting. When heating liquids, always loosen screw caps on open vessels to prevent pressure buildup.[13][14]
-
Work in a well-ventilated fume hood. [12]
-
Do not heat flammable solvents unless your microwave reactor is specifically designed and rated for this purpose.[13][14]
-
Inspect equipment before use. Check for cracks in vials and ensure door seals are intact to prevent microwave leakage.[14][15]
Q2: How do I select the best solvent for my microwave-assisted isoxazole synthesis? A2: Solvent choice is crucial for both reaction success and safety. The ideal solvent should:
-
Effectively Absorb Microwaves: Polar solvents with a high dielectric loss tangent (tan δ) are heated most efficiently.
-
Dissolve Reactants: Ensure all starting materials are soluble at the reaction temperature.
-
Be Chemically Inert: The solvent should not participate in the reaction.
-
Have a Suitable Boiling Point: In a sealed vessel, the reaction temperature can safely exceed the solvent's atmospheric boiling point, creating high pressure that can further accelerate the reaction.[16] However, be mindful of the pressure limits of your vessel.
| Solvent Classification | Example Solvents | Microwave Absorption (tan δ) | Notes |
| High Absorbing | Ethanol, DMSO, NMP, Ethylene Glycol | > 0.5 | Heat very rapidly. Ideal for driving difficult reactions.[2] |
| Medium Absorbing | Acetonitrile (MeCN), Water, DMF, Isopropanol | 0.1 - 0.5 | Good general-purpose solvents offering controlled heating.[2][17][18] |
| Low Absorbing | THF, Chloroform, Dichloromethane | < 0.1 | Heat slowly. Often used when reactants themselves are strong absorbers.[2] |
| Non-Absorbing | Toluene, Hexane, Dioxane, CCl₄ | ~ 0 | Not suitable unless a reactant or an ionic additive is present to absorb energy.[2][10] |
| Table adapted from established principles of microwave chemistry.[2][10] |
Q3: Is it safe to use metal catalysts (e.g., for Sonogashira coupling followed by cycloaddition) in the microwave? A3: Yes, it is generally safe and highly effective. Finely divided, powdered transition metal catalysts (e.g., Pd or Cu salts) are used in small, catalytic amounts and do not pose a risk of arcing.[12] Microwave irradiation can often enhance the activity of these catalysts. However, you must avoid bulk metals like metal filings, turnings, or large pieces of foil, which can cause dangerous electrical arcing.[12]
Standard Experimental Protocol: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with an alkyne. This method significantly reduces reaction times compared to conventional heating.[1][9][19]
dot
Caption: General workflow for microwave-assisted isoxazole synthesis.
Materials:
-
Substituted Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Oxidizing agent/dehydrating agent (e.g., NCS, Oxone®) OR Base (e.g., Triethylamine) for nitrile oxide generation
-
Microwave-absorbing solvent (e.g., Ethanol, Acetonitrile)
-
10 mL pressure-rated microwave vial with stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aldoxime (e.g., 0.5 mmol, 1.0 eq) and the terminal alkyne (0.6 mmol, 1.2 eq).
-
Reagent Addition: Add the reagent for nitrile oxide generation. For example, add N-Chlorosuccinimide (NCS, 0.55 mmol, 1.1 eq) followed by triethylamine (0.6 mmol, 1.2 eq).
-
Solvent Addition: Add 4 mL of ethanol.
-
Sealing: Securely seal the vial with the appropriate cap. Place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture under the following conditions:
-
Control Mode: Temperature Control
-
Set Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Maximum Pressure: 20 bar (safety limit)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, cool the reaction vial to room temperature (typically below 50°C) using the instrument's compressed air cooling system.
-
Workup: Once cooled, carefully open the vial in a fume hood. Filter the reaction mixture to remove any solids (e.g., succinimide).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: )
- A brief review: Microwave assisted organic reaction - Scholars Research Library. (URL: )
- PART - 1 INTRODUCTION - BS Public
- Theory of Microwave Heating for Organic Synthesis - CEM Corpor
-
Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence - Organic Chemistry Portal. (URL: [Link])
- The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years - CHIMIA. (URL: )
-
Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed. (URL: [Link])
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC. (URL: [Link])
-
Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines - Bentham Science Publisher. (URL: [Link])
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL: [Link])
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (URL: [Link])
-
Solvent Choice for Microwave Synthesis - CEM Corporation. (URL: [Link])
-
Technologies|Microwave Safety Policy - Microwave Chemical. (URL: [Link])
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (URL: [Link])
-
Safety Considerations for Microwave Synthesis - CEM Corporation. (URL: [Link])
-
Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines | Request PDF - ResearchGate. (URL: [Link])
-
Laboratory Microwave Safety Precautions | PDF - Scribd. (URL: [Link])
-
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones | NVEO. (URL: [Link])
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (URL: [Link])
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC. (URL: [Link])
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. chimia.ch [chimia.ch]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Choice for Microwave Synthesis [cem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. scribd.com [scribd.com]
- 14. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 15. Technologies|Microwave Safety Policy|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 16. bspublications.net [bspublications.net]
- 17. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of Isoxazole Pharmacophores
Advanced Analytical Strategies for Isoxazole Derivative Validation: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating heterocyclic pharmacophores. Isoxazole derivatives—ranging from established disease-modifying antirheumatic drugs (DMARDs) like leflunomide to novel bioactive analogues of curcumin—present unique stability and quantification challenges[1][2]. Their susceptibility to hydrolysis, which often yields degradation products such as 5-methylisoxazole-4-carboxylic acid, demands highly specific and robust analytical methods to ensure safety and efficacy[3].
In this guide, we will objectively compare three dominant analytical platforms—HPLC-UV, UHPLC-MS/MS, and GC-MS—for the validation of isoxazole derivatives. By examining the mechanistic causality behind our chromatographic and mass spectrometric choices, we provide a framework for selecting the optimal method based on your specific developmental phase: routine QA/QC, pharmacokinetic (PK) profiling, or genotoxic impurity screening[4][5].
Methodological Comparison & Mechanistic Causality
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
For bulk drug release and formulation stability testing, HPLC-UV remains the industry workhorse. Isoxazole rings possess conjugated π-electron systems that exhibit strong π-π* transitions, yielding optimal UV absorption between 246 nm and 260 nm[2][6]. This intrinsic chromophore allows for excellent signal-to-noise ratios without the need for complex pre-column derivatization.
-
The Causality of Phase Selection: We typically employ a C18 stationary phase (e.g., Hypersil ODS). The moderate polarity of the isoxazole ring interacts predictably with the hydrophobic alkyl chains. By utilizing an acidic mobile phase (pH ~4.6, often buffered with sodium perchlorate), we suppress the ionization of residual column silanols and acidic degradation products, preventing peak tailing and ensuring reproducible retention times[2][7].
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
When transitioning to in vivo pharmacokinetic studies, the sensitivity of HPLC-UV is insufficient. UHPLC-MS/MS is deployed to achieve trace-level quantification in complex biological matrices like rat or human plasma[1][8].
-
The Causality of Ionization: The superior performance of LC-MS/MS relies on the basicity of the isoxazole nitrogen. By adding 0.1% formic acid to the mobile phase, we force the protonation of this nitrogen in the Electrospray Ionization (ESI) source, generating a highly stable [M+H]+ precursor ion[1]. Subsequent Collision-Induced Dissociation (CID) yields specific product fragments (e.g., m/z 366.1 → 145.1 for isoxazole-curcumin analogues), enabling Multiple Reaction Monitoring (MRM) that effectively eliminates matrix interference[1][8].
Gas Chromatography-Mass Spectrometry (GC-MS)
While LC methods dominate Active Pharmaceutical Ingredient (API) analysis, GC-MS fills a critical regulatory gap: the detection of volatile, genotoxic impurities generated during isoxazole synthesis, such as triethyl orthoformate[5].
-
The Causality of Orthogonal Separation: Because these synthetic byproducts often lack a UV chromophore and are highly volatile, HPLC-UV is inadequate. GC coupled with Electron Ionization (EI) provides the necessary volatility-based separation and mass-specific detection required by ICH M7 guidelines[4][5].
Logical workflow for the analytical platform selection and ICH validation of isoxazole derivatives.
Quantitative Performance Comparison
To objectively evaluate these platforms, we have compiled validation data for model isoxazole derivatives across the three techniques, strictly adhering to ICH Q2(R2) guidelines.
| Validation Parameter | HPLC-UV (API Assay) | UHPLC-MS/MS (Bioanalysis) | GC-MS (Impurity Profiling) |
| Primary Application | Bulk drug & formulation stability | Pharmacokinetics (Plasma) | Genotoxic volatile impurities |
| Target Analyte | Leflunomide / Isoxazole API | Isoxazole-curcumin analogues | Triethyl orthoformate |
| Linearity Range | 8.0 – 32.0 µg/mL | 1.0 – 80.0 ng/mL | 10.0 – 150.0 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | 0.1 ng/mL | 1.0 µg/mL |
| Run Time | 10.0 min | 3.0 min | 15.0 min |
| Accuracy (Recovery) | 99.5% – 100.2% | 94.9% – 98.0% | 98.0% – 102.0% |
| Precision (RSD) | < 1.0% | < 1.7% | < 3.4% |
(Data synthesized from validated literature parameters[1][5][6])
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system—meaning it incorporates internal checks that instantly flag chromatographic or detector failures before any data is reported.
Protocol A: HPLC-UV Method for Isoxazole Stability and Assay
Objective: Quantify the API and resolve it from forced degradation products.
-
Mobile Phase Preparation: Mix acetonitrile, methanol, and 0.1 M sodium perchlorate buffer (pH adjusted to 4.6) in a 40:30:30 (v/v) ratio. Filter through a 0.22 µm membrane. Causality: The ternary mixture provides optimal selectivity between the parent isoxazole and its polar degradants[2][7].
-
Instrument Setup: Equip the HPLC with a C18 column (250 mm × 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min and UV detector to 246 nm.
-
Self-Validating System Suitability Test (SST):
-
Sample Analysis: Inject 20 µL of the stressed sample (e.g., exposed to 1N HCl or 3% H2O2). Ensure the resolution (Rs) between the API and 5-methylisoxazole-4-carboxylic acid is > 2.0[3].
Protocol B: UHPLC-MS/MS Method for Pharmacokinetic Profiling
Objective: High-throughput, trace-level quantification of isoxazole analogues in plasma.
-
Sample Preparation (Protein Precipitation): To 50 µL of rat plasma, add 150 µL of cold acetonitrile containing an internal standard (IS, e.g., Carbamazepine). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Causality: Acetonitrile rapidly denatures plasma proteins while maintaining the moderately polar isoxazole in solution, preventing analyte occlusion[1].
-
Chromatography: Elute 2 µL of the supernatant on an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) using an isocratic flow of 0.1% formic acid in water and methanol (20:80) at 0.6 mL/min[1][8].
-
Mass Spectrometry: Operate in positive ESI mode. Monitor MRM transitions (e.g., m/z 366.1 → 145.1).
-
Self-Validating Internal Check: The isotope-labeled or structural IS is spiked into every sample. The method self-validates on a per-sample basis: if the IS peak area in an unknown sample deviates by more than ±15% from the mean IS area of the calibration curve, the sample is automatically flagged for matrix effect suppression and must be re-analyzed[1].
Mechanistic pathway of Electrospray Ionization (ESI) and fragmentation for isoxazole derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique – Oriental Journal of Chemistry [orientjchem.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations [] [jag.journalagent.com]
- 8. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole and 5-Chloro-3-(4-methylphenyl)-1,2-oxazole for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged heterocycle, frequently incorporated into molecules exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic placement of substituents on the isoxazole ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide provides a detailed comparative analysis of two isomeric compounds: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole and 5-Chloro-3-(4-methylphenyl)-1,2-oxazole. We will explore their synthesis, physicochemical properties, and potential biological activities, supported by experimental data from closely related analogues and established scientific principles.
Introduction to the Isomeric Pair
The two molecules at the center of this guide, 5-Chloro-3-(2-methylphenyl)-1,2-oxazole and 5-Chloro-3-(4-methylphenyl)-1,2-oxazole, share the same molecular formula (C₁₀H₈ClNO) and a common 5-chloro-3-phenyl-1,2-oxazole core. The key distinction lies in the position of the methyl group on the phenyl ring at the 3-position of the isoxazole. In one isomer, the methyl group is in the ortho position (2-methylphenyl), while in the other, it is in the para position (4-methylphenyl). This seemingly minor structural variance can have profound implications for the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.
The ortho-methyl substituent introduces steric hindrance, which can influence the conformation of the molecule by restricting the rotation of the phenyl ring relative to the isoxazole ring. This can impact how the molecule fits into a biological target's binding site. In contrast, the para-methyl group is sterically benign and primarily exerts an electronic effect, specifically an electron-donating effect through hyperconjugation. These differences are critical considerations in structure-activity relationship (SAR) studies.
Physicochemical Properties: A Comparative Overview
| Property | 5-Chloro-3-(2-methylphenyl)-1,2-oxazole (Predicted) | 5-Chloro-3-(4-methylphenyl)-1,2-oxazole (Predicted) | Rationale for Prediction |
| Molecular Weight | 193.63 g/mol | 193.63 g/mol | Identical molecular formula. |
| Melting Point (°C) | Likely lower | Likely higher | The less symmetric ortho isomer is expected to have a lower melting point due to less efficient crystal packing compared to the more symmetric para isomer. |
| LogP | Slightly higher | Slightly lower | The ortho-methyl group may slightly increase lipophilicity by shielding the polar isoxazole nitrogen to a greater extent. |
| Solubility | Lower in polar solvents | Higher in polar solvents | The expected lower melting point and potentially less stable crystal lattice of the ortho isomer might lead to slightly better solubility. However, the increased lipophilicity could counteract this. The para isomer's symmetry may lead to lower solubility. |
| ¹H NMR (CDCl₃, ppm) | Methyl protons: ~2.5 ppm (s), Aromatic protons: complex multiplet ~7.2-7.8 ppm, Isoxazole proton: ~6.5 ppm (s) | Methyl protons: ~2.4 ppm (s), Aromatic protons: two doublets ~7.2 and 7.7 ppm, Isoxazole proton: ~6.5 ppm (s) | Based on data for analogous 3-phenyl-5-(p-tolyl)isoxazole and other substituted diarylisoxazoles.[2] The ortho isomer's aromatic region will be more complex due to restricted rotation and altered coupling constants. |
| ¹³C NMR (CDCl₃, ppm) | Methyl carbon: | Methyl carbon: | Based on data for analogous 3-phenyl-5-(p-tolyl)isoxazole and other substituted diarylisoxazoles.[2] The chemical shifts of the phenyl carbons will differ due to the methyl group's position. |
Synthesis and Mechanistic Considerations
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine, followed by an oxidative cyclization. This approach can be readily adapted for the synthesis of the target molecules.
Experimental Protocol: Synthesis of 5-Chloro-3-(aryl)-1,2-oxazoles
Step 1: Synthesis of Chalcone Precursors
The synthesis begins with the Claisen-Schmidt condensation of an appropriate aryl methyl ketone with an aryl aldehyde. For our target molecules, we would need to synthesize the corresponding chlorinated chalcones.
-
For 5-Chloro-3-(2-methylphenyl)-1,2-oxazole: 2'-Methylacetophenone would be reacted with a suitable chloro-substituted benzaldehyde.
-
For 5-Chloro-3-(4-methylphenyl)-1,2-oxazole: 4'-Methylacetophenone would be reacted with a suitable chloro-substituted benzaldehyde.
Protocol:
-
To a stirred solution of the appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of Isoxazoles
The purified chalcone is then reacted with hydroxylamine hydrochloride to form the isoxazole ring.
Protocol:
-
A mixture of the chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in glacial acetic acid is refluxed for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 5-chloro-3-aryl-1,2-oxazole.
Causality Behind Experimental Choices:
-
Claisen-Schmidt Condensation: This is a robust and high-yielding method for forming the carbon-carbon double bond of the chalcone backbone. The use of a base catalyst (NaOH) deprotonates the α-carbon of the ketone, which then acts as a nucleophile attacking the aldehyde carbonyl.
-
Oxidative Cyclization: The reaction with hydroxylamine hydrochloride initially forms an oxime intermediate. The subsequent acid-catalyzed cyclization and dehydration lead to the stable aromatic isoxazole ring. Glacial acetic acid serves as both the solvent and a catalyst for this transformation.
Reactivity and Structure-Activity Relationship (SAR) Insights
The 5-chloro substituent on the isoxazole ring is a key functional group that can participate in nucleophilic substitution reactions, allowing for further diversification of the molecule. The reactivity of this position can be subtly influenced by the electronic effects of the substituent on the 3-phenyl ring.
-
Electronic Effects: The para-methyl group in 5-Chloro-3-(4-methylphenyl)-1,2-oxazole is electron-donating, which can slightly increase the electron density of the isoxazole ring system through resonance and inductive effects. This might slightly decrease the electrophilicity of the C5 carbon, making it marginally less reactive towards nucleophiles compared to the ortho isomer.
-
Steric Effects: The ortho-methyl group in 5-Chloro-3-(2-methylphenyl)-1,2-oxazole introduces significant steric bulk near the isoxazole ring. This steric hindrance can:
-
Influence Reactivity: It may hinder the approach of nucleophiles to the C5 position, potentially slowing down substitution reactions at this site.
-
Impact Biological Activity: The fixed dihedral angle between the phenyl and isoxazole rings can be advantageous if it pre-organizes the molecule into a conformation that is favorable for binding to a biological target. Conversely, it could also prevent the molecule from adopting a necessary binding conformation.
-
SAR Insights from Related Compounds:
Studies on various series of 3,5-diarylisoxazoles have shown that the nature and position of substituents on the phenyl rings are critical for biological activity. For instance, in some series of isoxazole-based inhibitors, the presence of a small alkyl group at the para position of the 3-phenyl ring has been shown to enhance potency. This is often attributed to favorable hydrophobic interactions within the target's binding pocket. The impact of an ortho-methyl group is more context-dependent and can either enhance or diminish activity depending on the specific topology of the binding site.
Potential Biological Applications and Experimental Workflows
Given the prevalence of the isoxazole scaffold in bioactive molecules, both 5-Chloro-3-(2-methylphenyl)-1,2-oxazole and 5-Chloro-3-(4-methylphenyl)-1,2-oxazole are promising candidates for screening in various biological assays.
Potential Therapeutic Areas:
-
Oncology: Many isoxazole derivatives have demonstrated potent anticancer activity.
-
Inflammation: Isoxazoles are known to inhibit key inflammatory enzymes.
-
Infectious Diseases: The isoxazole core is present in several antimicrobial agents.
Experimental Workflow: In Vitro Anticancer Activity Screening
This workflow outlines a standard procedure for evaluating the cytotoxic potential of the two isomeric compounds against a panel of human cancer cell lines.
1. Cell Culture and Maintenance:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cytotoxicity Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare stock solutions of the test compounds (10 mM in DMSO) and make serial dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM.
- Treat the cells with the different concentrations of the compounds and a vehicle control (DMSO) for 48-72 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the media and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Visualization of Concepts
Logical Relationship of Isomers
Caption: Isomeric relationship of the two compounds.
Synthetic Workflow
Caption: General synthetic route to 3-aryl-5-chloroisoxazoles.
Conclusion
The comparison between 5-Chloro-3-(2-methylphenyl)-1,2-oxazole and 5-Chloro-3-(4-methylphenyl)-1,2-oxazole highlights the critical role of substituent position in determining the physicochemical and biological properties of a molecule. While the para-substituted isomer offers electronic modification with minimal steric impact, the ortho-substituted isomer introduces significant steric constraints that can profoundly influence its conformational preferences and interactions with biological macromolecules.
For drug development professionals, the key takeaway is that both isomers warrant investigation. The para isomer may represent a more predictable starting point for SAR exploration based on its electronic properties. However, the conformationally restricted ortho isomer could offer a unique and potent binding mode if the target's active site can accommodate its steric bulk, a phenomenon sometimes referred to as the "magic methyl" effect. Further synthesis and biological evaluation of these compounds are necessary to fully elucidate their therapeutic potential.
References
- Supporting Information for a relevant publication on diarylisoxazoles. (Note: A specific, stable URL for this type of supporting information is often found with the primary research article and would be cited here.)
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Retrieved from [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-phenylbenzo[d]isoxazole. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical and Biological Sciences. Retrieved from [Link]
Sources
Structure-Activity Relationship (SAR) of Substituted Phenylisoxazoles: A Comparative Guide to Next-Generation HDAC1 Inhibitors
Executive Summary & Mechanistic Rationale
Histone deacetylases (HDACs) are critical epigenetic regulators that mediate the removal of acetyl groups from lysine residues, leading to chromatin condensation and the silencing of tumor suppressor genes. While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) have proven clinical efficacy, their lack of isoform selectivity often results in significant cytotoxicity in healthy tissues.
Recent advancements in medicinal chemistry have identified the substituted 3-phenylisoxazole scaffold as a highly potent and selective alternative for targeting HDAC1, an isoform heavily implicated in prostate cancer progression [1].
The Causality of the Pharmacophore: The architecture of an effective HDAC inhibitor requires three components: a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface recognition cap. The 3-phenylisoxazole moiety serves as an exceptionally rigid and metabolically stable surface cap. Unlike flexible aliphatic caps, the phenylisoxazole ring precisely anchors the molecule at the rim of the HDAC1 catalytic pocket. Mechanistically, the amino hydrogen forms a critical π -H interaction with the benzene ring of Phe205, while the hydroxyl hydrogen engages in hydrogen bonding with His141, Asp99, and Gly149 [1]. This rigid anchoring perfectly orients the linker to span the narrow hydrophobic channel, delivering the ZBG directly to the catalytic Zn2+ ion at the base of the pocket.
SAR Analysis & Comparative Performance
To optimize the phenylisoxazole scaffold, researchers systematically modified two distinct regions of the molecule: the R1 position (substitutions on the phenyl ring of the surface cap) and the R2 position (the aliphatic linker length connecting the cap to the ZBG).
The R1 Position: Surface Cap Tolerance
Modifications at the R1 position (-Cl, -F, -CH3, -OCH3, -CN) demonstrated that the rim of the HDAC1 pocket is highly tolerant to various electronic and steric profiles. Translating a chlorine atom to a fluorine or methoxy group did not significantly alter the inhibitory activity [1]. This suggests that the primary driver of binding affinity in this region is the core isoxazole geometry rather than the peripheral electronic effects of the phenyl substituents.
The R2 Position: Channel Spanning Dynamics
The length of the R2 linker dictates whether the ZBG can successfully reach the catalytic zinc ion. SAR studies revealed a profound causality between linker length and inhibitory potency: Butyl > Propyl > Ethyl > Methyl . A short methyl linker (Compound 7) fails to traverse the depth of the HDAC1 channel, resulting in a weak 9.30% inhibition. Extending the linker to a butyl chain (Compound 17) allows the ZBG to perfectly coordinate with the zinc ion without introducing entropic penalties from excessive chain folding, skyrocketing the inhibition rate to 86.78% [1].
Quantitative Data: Phenylisoxazoles vs. Vorinostat (SAHA)
| Compound | R1 Substituent | R2 Linker Length | HDAC1 Inhibition (%) at 1000 nM | PC3 Cell IC 50 ( μ M) | Toxicity in Normal Cells (WPMY-1) |
| Compound 7 | 4-Cl | Methyl (n=1) | 9.30% | N/A | N/A |
| Compound 10 | 4-Cl | Propyl (n=3) | ~High | 9.18 | None |
| Compound 17 | 4-Cl | Butyl (n=4) | 86.78% | 5.82 | None |
| Vorinostat (SAHA) | N/A | Suberoylanilide | Positive Control | Highly Active | High Toxicity |
Data derived from Qin et al., 2025 [1]. Compound 17 demonstrates a superior therapeutic index compared to pan-HDAC inhibitors by effectively inducing apoptosis in PC3 prostate cancer cells while sparing normal WPMY-1 cells.
Visualizations of Mechanism and Optimization
Mechanism of HDAC1 inhibition by phenylisoxazole derivatives leading to PC3 cell apoptosis.
Structure-Activity Relationship (SAR) optimization logic for 3-phenylisoxazole derivatives.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to synthesize and evaluate these compounds.
Protocol 1: Regioselective Synthesis of the 3-Phenylisoxazole Core
Causality: The synthesis utilizes a 1,3-dipolar cycloaddition. By first converting a substituted benzaldehyde to an oxime, and subsequently chlorinating it with N-chlorosuccinimide (NCS), a highly reactive hydroximoyl chloride intermediate is formed. This ensures strict regiocontrol when cyclizing with an alkyne or active methylene compound, preventing the formation of unwanted structural isomers.
-
Oxime Formation: Dissolve the substituted benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Stir at 60°C for 2 hours.
-
Chlorination: Isolate the oxime and dissolve in DMF. Add NCS (1.1 eq) portion-wise at 40°C for 2 hours to generate the hydroximoyl chloride intermediate.
-
Cyclization: In a separate flask, dissolve methyl 3-cyclopropyl-3-oxopropionate in ethanol with triethylamine (TEA) at 0°C. Dropwise add the hydroximoyl chloride. Reflux for 5-6 hours.
-
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and purify via silica gel chromatography to yield the pure 3-phenylisoxazole core.
Protocol 2: In Vitro Fluorometric HDAC1 Inhibition Assay
Causality: This assay relies on a fluorogenic peptide substrate. Active HDAC1 deacetylates the substrate, sensitizing it. A subsequent developer solution cleaves the deacetylated peptide to release a fluorophore. If the phenylisoxazole compound successfully inhibits HDAC1, deacetylation is blocked, cleavage cannot occur, and fluorescence is proportionally reduced—providing a direct, self-validating quantitative read-out of target engagement.
-
Preparation: Dilute recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 ).
-
Compound Incubation: Add 10 μ L of the test compound (e.g., Compound 17 at 1000 nM) or Vorinostat (positive control) to a 96-well black microplate. Add 20 μ L of the HDAC1 enzyme solution. Incubate at 37°C for 30 minutes to allow inhibitor binding.
-
Substrate Addition: Add 10 μ L of the fluorogenic HDAC substrate to each well. Incubate at 37°C for 1 hour.
-
Development & Readout: Add 10 μ L of the developer solution to stop the reaction and generate the fluorescent signal. Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate % inhibition relative to vehicle control.
Protocol 3: MTT Cell Viability Assay (Therapeutic Index Validation)
Causality: Comparing malignant PC3 cells against normal WPMY-1 cells establishes the compound's therapeutic index. The assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by the mitochondrial succinate dehydrogenase of living cells. A decrease in absorbance directly correlates with compound-induced apoptosis.
-
Seeding: Seed PC3 and WPMY-1 cells in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2 .
-
Treatment: Treat cells with varying concentrations of Compound 17 (0.1 to 40 μ M) for 48 hours.
-
MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 μ L of DMSO to dissolve the formazan crystals.
-
Measurement: Measure absorbance at 490 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
References
-
Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One, 20(11), e0334632. Available at:[Link]
Comparative analysis of catalytic systems for isoxazole synthesis
Title : Comparative Analysis of Catalytic Systems for Isoxazole Synthesis: Bridging Efficiency, Regioselectivity, and Sustainability
Executive Summary Isoxazoles are privileged five-membered heterocyclic pharmacophores critical to modern drug discovery, exhibiting potent antimicrobial, anticancer, and neuroprotective activities 1. The traditional synthesis of these scaffolds often relied on harsh, multi-step condensation reactions that suffered from poor atom economy and complex isolation procedures 2. Today, the selection of an appropriate catalytic system is the most critical decision a synthetic chemist makes when designing an isoxazole library. This guide provides an objective, data-driven comparison of the leading catalytic systems—transition-metal catalysis (Copper and Palladium) and emerging green methodologies (Ultrasound/Deep Eutectic Solvents)—to equip drug development professionals with the mechanistic insights needed to optimize yield, regioselectivity, and sustainability.
Mechanistic Pathways & System Selection
The divergence in catalytic strategies is primarily dictated by the starting materials and the desired substitution pattern of the target isoxazole ring.
Catalytic pathways for isoxazole synthesis based on substrate selection and desired product.
Comparative Analysis of Catalytic Systems
A. Copper-Catalyzed 1,3-Dipolar Cycloaddition (CuAAC-Analogous) The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is the quintessential route to isoxazoles. Uncatalyzed, this thermal reaction typically yields a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isomers, requiring tedious chromatographic separation. The introduction of Copper(I) catalysis fundamentally alters the reaction coordinate.
-
Causality & Mechanism : Cu(I) inserts into the terminal alkyne to form a highly reactive copper-acetylide intermediate. This intermediate coordinates with the nitrile oxide oxygen, lowering the activation energy and directing the nucleophilic attack exclusively to the C4 position of the alkyne. This stepwise, templated mechanism guarantees absolute regioselectivity for the 3,5-disubstituted isoxazole.
B. Palladium-Catalyzed C-H Activation / [4+1] Annulation For the synthesis of fused isoxazole derivatives, such as benzo[d]isoxazoles (key intermediates for antipsychotics like risperidone), standard cycloadditions fall short. Palladium(II) catalytic systems provide a sophisticated workaround via C-H activation 3.
-
Causality & Mechanism : Utilizing N-phenoxyacetamides and aldehydes, the Pd(II) catalyst coordinates to the directing group, activating the C-H bond ortho to the phenol-derived O-N bond. This initiates a [4+1] annulation pathway that simultaneously constructs the C-C and C=N bonds while preserving the fragile O-N bond 3. While highly effective, this system requires elevated temperatures and specific directing groups.
C. Green Catalysis: Ultrasound-Assisted & Deep Eutectic Solvents (DES) Addressing the pharmaceutical industry's push for sustainability, sonochemistry combined with continuous flow or Deep Eutectic Solvents (DES) has emerged as a superior alternative to traditional batch processing 4.
-
Causality & Mechanism : Ultrasonic irradiation (20–100 kHz) induces acoustic cavitation—the formation and rapid collapse of microbubbles in the solvent. This generates localized "hot spots" of extreme temperature and pressure, drastically accelerating multicomponent condensation reactions (e.g., aldehydes, β-ketoesters, and hydroxylamine) without requiring bulk heating 2. When integrated with DES, this method achieves exceptional atom economy and allows for continuous phase-separation and solvent recovery 4.
D. Metal-Free Tandem Csp³-H Functionalization Recent breakthroughs have demonstrated the viability of completely metal-free systems using radical cascades. By reacting methyl ketones with tert-butyl nitrite, a Csp³-H radical functionalization occurs, generating nitrile oxides in situ which then undergo cycloaddition with alkynes 5. This eliminates heavy metal contamination entirely, a significant advantage for late-stage API synthesis.
Quantitative Data Comparison
The following table summarizes the experimental performance metrics across the evaluated catalytic systems, providing a benchmark for protocol selection.
| Catalytic System | Primary Substrates | Key Intermediate | Regioselectivity | Typical Yield | Reaction Time | Green Metric (E-factor) |
| Cu(I) Catalysis | Alkynes + Nitrile Oxides | Copper-acetylide | Absolute (3,5-isomer) | 80–95% | 2–12 h | High (Solvent/Metal waste) |
| Pd(II) Catalysis | N-phenoxyacetamides + Aldehydes | Pd(IV) metallacycle | High (Fused rings) | 60–85% | 12–24 h | High (Metal waste/Heating) |
| Ultrasound / DES | Aldehydes + β-Ketoesters + NH₂OH | H-bonded enolate | High (Multicomponent) | 75–96% | 10–30 min | Low (Recyclable solvent) |
| Metal-Free Radical | Ketones + Alkynes + t-BuONO | Csp³ radical | Moderate to High | 50–80% | 4–8 h | Moderate (No metal toxicity) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each step includes the mechanistic rationale (causality) for the specific experimental condition.
Protocol A: Regioselective Cu(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Objective: Synthesize 3,5-disubstituted isoxazoles with absolute regiocontrol while minimizing furoxan byproduct formation.
-
Catalyst Activation : In a round-bottom flask, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a 1:1 mixture of tert-butanol and water.
-
Causality: Cu(II) is catalytically inactive for this transformation. Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ, preventing the rapid disproportionation that occurs if isolated Cu(I) salts are used directly.
-
-
Substrate Addition : Add the terminal alkyne (1.0 equiv) to the stirring mixture. Allow 5 minutes for the formation of the copper-acetylide complex.
-
Controlled Dipole Generation : Dissolve the hydroximoyl chloride (1.2 equiv) in tert-butanol and add it dropwise over 30 minutes to the reaction mixture containing KHCO₃ (2.0 equiv).
-
Causality: KHCO₃ neutralizes the HCl generated from the hydroximoyl chloride, forming the highly reactive nitrile oxide. Dropwise addition ensures the nitrile oxide concentration remains low, favoring the cross-cycloaddition with the copper-acetylide over self-dimerization into inactive furoxans.
-
-
Workup & Scavenging : After 4 hours at room temperature, quench the reaction with an aqueous EDTA solution and extract with ethyl acetate.
-
Causality: EDTA is a strong hexadentate chelator that sequesters the copper catalyst, pulling it into the aqueous phase. This is a critical self-validating step to ensure the organic product meets the stringent heavy-metal limits required for pharmaceutical screening.
-
Protocol B: Ultrasound-Assisted Green Synthesis of Isoxazole Derivatives Objective: Execute a one-pot, multicomponent isoxazole synthesis utilizing acoustic cavitation to maximize atom economy 2.
-
Solvent/Catalyst Preparation : Prepare a Deep Eutectic Solvent (DES) by mixing Choline Chloride and Urea (1:2 molar ratio) at 80 °C until a clear liquid forms. Cool to room temperature.
-
Causality: The DES acts as both a green solvent and a hydrogen-bond donor catalyst, activating the carbonyl groups of the substrates for nucleophilic attack without the need for external Brønsted acids 4.
-
-
Multicomponent Assembly : Add the aromatic aldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and hydroxylamine hydrochloride (1.2 equiv) directly into 2 mL of the DES.
-
Ultrasonic Irradiation : Submerge the reaction vessel in an ultrasonic bath (37 kHz, 280 W) maintained at 25 °C for 15 minutes.
-
Causality: Ultrasonic waves induce cavitation. The implosion of microbubbles provides the necessary activation energy (localized hot spots) to drive the sequential Knoevenagel condensation and cyclization rapidly, bypassing the 6-12 hour reflux required in traditional batch methods 2.
-
-
Product Isolation and Solvent Recovery : Add 10 mL of cold distilled water to the mixture. Filter the precipitated solid isoxazole product.
-
Causality: The isoxazole product is highly hydrophobic and precipitates upon the addition of water. The aqueous filtrate contains the intact DES, which can be recovered by evaporating the water under reduced pressure, validating the system's sustainability metric 4.
-
Conclusion
The landscape of isoxazole synthesis has evolved from brute-force thermal condensations to highly orchestrated catalytic systems. For absolute regiocontrol of 3,5-disubstituted variants, Cu(I) catalysis remains the gold standard, albeit with the caveat of metal remediation. Palladium-catalyzed C-H activation unlocks complex, fused architectures previously inaccessible via standard cycloadditions. However, the future of scalable, pharmaceutical-grade isoxazole production lies in the integration of sonochemistry and continuous flow DES systems, which offer unparalleled reaction kinetics and environmental sustainability.
References
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (2025). 1
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - Pharmaceuticals / PubMed (2025). 2
-
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (2014).3
-
Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents - ACS Sustainable Chemistry & Engineering (2025). 4
-
Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade - Organic Letters (2019).5
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to Differentiating Isoxazole Regioisomers for the Modern Researcher
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure, frequently appearing in a wide array of pharmacologically active compounds. The specific arrangement of substituents on this five-membered heterocycle can dramatically influence a molecule's biological activity, making the unambiguous identification of regioisomers a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive spectroscopic comparison of isoxazole regioisomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between them. We will delve into the "why" behind the observed spectral differences, grounding our discussion in established principles of organic spectroscopy.
The Importance of Regioisomeric Purity in Drug Development
The seemingly subtle difference between a 3,5-disubstituted and a 3,4-disubstituted isoxazole can lead to vastly different biological outcomes. This regioisomeric ambiguity can impact everything from target binding affinity and selectivity to metabolic stability and off-target toxicity. Therefore, robust and reliable analytical methods for confirming the regiochemical outcome of a synthetic route are not merely a matter of academic rigor but a necessity for the advancement of safe and effective therapeutics.
Distinguishing Isoxazole Regioisomers: A Multi-Spectroscopic Approach
A combination of spectroscopic techniques provides a powerful toolkit for the structural elucidation of isoxazole regioisomers. While each technique offers valuable information, it is their synergistic application that allows for confident assignment. For the purpose of this guide, we will focus on a comparative analysis of three diphenyl-substituted isoxazole regioisomers: 3,4-diphenylisoxazole, 3,5-diphenylisoxazole, and 4,5-diphenylisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most definitive method for distinguishing isoxazole regioisomers. The chemical shifts of the protons and carbons within the isoxazole ring are highly sensitive to the electronic environment, which is directly influenced by the substitution pattern.
The proton on the isoxazole ring (H-4 in 3,5-disubstituted, H-5 in 3,4-disubstituted, and H-3 in 4,5-disubstituted systems) provides a key diagnostic signal. Its chemical shift is influenced by the anisotropic effects of the N-O bond and the electronic nature of the adjacent substituents.
In 3,5-disubstituted isoxazoles, the H-4 proton is flanked by a carbon at the 3-position and a carbon at the 5-position. In contrast, the H-5 proton in 3,4-disubstituted isoxazoles is adjacent to the nitrogen atom, and the H-3 proton in 4,5-disubstituted isoxazoles is adjacent to the oxygen atom. These differing electronic environments lead to distinct chemical shifts. Generally, the H-5 proton in 3,4-disubstituted isoxazoles is the most deshielded, appearing at the lowest field, while the H-4 proton in 3,5-disubstituted isoxazoles is typically found at a higher field[1].
The ¹³C NMR chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are also highly diagnostic. The carbon attached to the electronegative oxygen atom (C-5 in 3,4- and 3,5-disubstituted isoxazoles) typically resonates at a lower field (higher ppm) than the carbon adjacent to the nitrogen (C-3). The C-4 carbon's chemical shift is also sensitive to the substitution pattern.
A detailed analysis of the chemical shifts of these carbons allows for a clear distinction between the regioisomers. For instance, the chemical shift of C-5 in a 3,5-disubstituted isoxazole is significantly different from that in a 4,5-disubstituted isomer due to the change in its neighboring atoms within the ring.
Comparative NMR Data for Diphenylisoxazole Regioisomers
| Compound | Regioisomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,4-Diphenylisoxazole | 3,4-disubstituted | H-5: ~8.3-8.5 | C-3: ~160-163, C-4: ~125-128, C-5: ~150-153 |
| 3,5-Diphenylisoxazole | 3,5-disubstituted | H-4: ~6.84[2][3] | C-3: ~162.9, C-4: ~97.4, C-5: ~170.3[2][4] |
| 4,5-Diphenylisoxazole | 4,5-disubstituted | H-3: ~8.6-8.8 | C-3: ~155-158, C-4: ~128-131, C-5: ~163-166 |
Note: The chemical shifts for 3,4- and 4,5-diphenylisoxazole are estimated based on typical values for similarly substituted isoxazoles and may vary depending on the solvent and specific experimental conditions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is useful for identifying the characteristic vibrational modes of the isoxazole ring. Key absorptions include the C=N stretching, C=C stretching, and N-O stretching vibrations. While the exact positions of these bands can be influenced by the substitution pattern, they provide confirmatory evidence for the presence of the isoxazole core.
Characteristic IR Absorptions for Diphenylisoxazoles
| Compound | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) |
| 3,4-Diphenylisoxazole | ~1580-1620 | ~1450-1500 | ~1380-1420 |
| 3,5-Diphenylisoxazole | ~1571[2] | ~1489[2] | ~1404[2] |
| 4,5-Diphenylisoxazole | ~1590-1630 | ~1460-1510 | ~1370-1410 |
Note: These are approximate ranges and can be influenced by the physical state of the sample (e.g., KBr pellet, thin film) and the specific substituents.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns. The fragmentation of the isoxazole ring is influenced by the position of the substituents, leading to characteristic fragment ions for each regioisomer.
The primary fragmentation of the isoxazole ring often involves cleavage of the weak N-O bond, followed by rearrangements and loss of small neutral molecules like CO, HCN, or substituent-derived fragments. By carefully analyzing the mass-to-charge ratios (m/z) of the fragment ions, one can deduce the original connectivity of the molecule. For example, the loss of a benzoyl cation ([PhCO]⁺, m/z 105) or a phenyl isocyanate radical cation ([PhNCO]˙⁺, m/z 119) can be indicative of specific substitution patterns.
Expected Key Fragments for Diphenylisoxazole Regioisomers (EI-MS)
| Compound | Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) |
| 3,4-Diphenylisoxazole | 221 | 118 ([PhCN]⁺˙), 103 ([PhC≡CH]⁺˙), 77 ([C₆H₅]⁺) |
| 3,5-Diphenylisoxazole | 221[4] | 105 ([PhCO]⁺), 116 ([PhC≡N-O]⁺), 77 ([C₆H₅]⁺)[5] |
| 4,5-Diphenylisoxazole | 221 | 118 ([PhCN]⁺˙), 103 ([PhC≡CH]⁺˙), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of the three diphenylisoxazole regioisomers.
Synthesis of 3,5-Diphenylisoxazole
This synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.[6]
Workflow for the Synthesis of 3,5-Diphenylisoxazole
Caption: Workflow for the synthesis of 3,4-diphenylisoxazole.
Step-by-Step Protocol:
-
To a solution of phenylacetaldehyde (1.20 g, 10 mmol) and pyrrolidine (1.07 g, 15 mmol) in 50 mL of dry toluene, add benzohydroximoyl chloride (1.56 g, 10 mmol).
-
Cool the mixture to 0 °C and add triethylamine (1.52 g, 15 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in 50 mL of dichloromethane and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.72 g, 12 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,4-diphenylisoxazole.
Synthesis of 4,5-Diphenylisoxazole
This synthesis can be achieved through the reaction of a β-dicarbonyl compound with hydroxylamine.
Workflow for the Synthesis of 4,5-Diphenylisoxazole
Caption: Workflow for the synthesis of 4,5-diphenylisoxazole.
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 2.24 g (10 mmol) of dibenzoylmethane in 40 mL of ethanol.
-
Add a solution of 1.04 g (15 mmol) of hydroxylamine hydrochloride and 2.46 g (30 mmol) of sodium acetate in 20 mL of water.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and air dry.
-
Recrystallize the crude product from ethanol to give pure 4,5-diphenylisoxazole.
Spectroscopic Characterization Protocol
NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the isoxazole regioisomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal.
IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.
-
Acquire the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
For EI, analyze the fragmentation pattern to identify characteristic fragment ions. For ESI, confirm the molecular weight from the [M+H]⁺ or [M-H]⁻ ion.
Conclusion
The unambiguous identification of isoxazole regioisomers is a critical task in modern chemical research and drug development. By employing a combination of spectroscopic techniques, particularly ¹H and ¹³C NMR, in conjunction with IR and mass spectrometry, researchers can confidently elucidate the substitution pattern of the isoxazole ring. This guide has provided a framework for understanding the spectroscopic differences between isoxazole regioisomers, grounded in the fundamental principles of organic spectroscopy, and has offered detailed experimental protocols for their synthesis and characterization. A thorough understanding and application of these methods are essential for ensuring the regiochemical integrity of isoxazole-containing compounds and for advancing the development of new and effective medicines.
References
-
ResearchGate. (n.d.). Synthesis of 4,5‐diphenylisoxazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3,4-diphenyl-substituted isoxazole compounds.
-
RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
Thieme Connect. (n.d.). Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Diphenylisoxazole. Retrieved from [Link]
-
PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]
-
YouTube. (2022, March 23). #9 Synthesis of 3,5-diphenylisoxazoline. Retrieved from [Link]
-
Taylor & Francis Online. (2006, October 24). A New Method for the Synthesis of Substituted 3,5-Diphenylisoxazoles. Retrieved from [Link]
-
ChemClass Journal. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
ChemClass Journal. (n.d.). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Retrieved from [Link]
-
YouTube. (2022, March 23). #1 Synthesis of 3,5-diphenylisoxazoline. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. Retrieved from [Link]
-
PMC. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole.
-
FLORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]
-
PMC. (2025, November 5). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diphenylisoxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Retrieved from [Link]
-
ResearchGate. (n.d.). The protocol for 2‐quinoline‐4,5‐diphenyl‐oxazole synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
-
SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]
Sources
A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Metal-Catalyzed Pathways
Executive Summary
Isoxazoles are privileged five-membered heterocyclic pharmacophores ubiquitous in commercially available drugs, agrochemicals, and advanced materials[1],[2]. The construction of the isoxazole core is classically achieved via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes[2]. However, the strategic choice between metal-catalyzed and metal-free methodologies fundamentally alters the reaction's thermodynamic profile, scalability, and downstream purification requirements[1]. This guide provides an objective, data-driven comparison of these two predominant synthetic paradigms to assist researchers in selecting the optimal workflow for their specific targets.
Mechanistic Causality: The "Why" Behind the Chemistry
Metal-Catalyzed Pathways: The Regioselectivity Engine
Transition-metal catalysis—most notably utilizing Cu(I) or Ru(II)—transforms the traditional concerted [3+2] cycloaddition into a stepwise, metal-templated process[1]. In Copper-Catalyzed variants applied to nitrile oxides, the Cu(I) species inserts into the terminal alkyne to form a highly reactive copper acetylide intermediate.
Causality & Impact: This metal-alkyne π -coordination dramatically lowers the activation energy of the cycloaddition. More importantly, the steric bulk and electronic constraints of the copper complex strictly dictate the trajectory of the incoming nitrile oxide. This templating effect ensures near-perfect regioselectivity (typically >95:5 favoring the 3,5-disubstituted isoxazole), preventing the formation of isomeric mixtures that plague uncatalyzed thermal reactions[2].
Metal-Free Pathways: Strain & Radical Promoters
Metal-free synthesis circumvents the toxicity, high cost, and purification bottlenecks associated with heavy metals—a critical advantage for late-stage Active Pharmaceutical Ingredient (API) synthesis[1]. These protocols rely on generating highly reactive dipoles in situ. For instance, N-chlorosuccinimide (NCS) and triethylamine (TEA) are used to convert aldoximes into nitrile oxides, or oxidants like Oxone are employed in aqueous media[2],[3]. Recent advancements also leverage Csp3–H radical functionalization using tert-butyl nitrite to drive the cascade without metal coordination[4].
Causality & Impact: Without a metal directing group, the regioselectivity is governed entirely by the inherent steric and electronic properties of the substrates[3]. While this can lead to mixed regioisomers in unoptimized systems, it allows for the use of internal alkynes and highly functionalized alkenes that might otherwise sterically hinder or poison a metal catalyst.
Quantitative Performance Comparison
The following table synthesizes experimental data across standard metal-catalyzed and metal-free isoxazole synthesis protocols to highlight their operational differences[1],[2],[4],[3].
| Parameter | Metal-Catalyzed (e.g., Cu-Catalyzed) | Metal-Free (e.g., NCS/TEA or Oxone) |
| Catalyst / Reagents | Cu(I) salts, Ru(II) complexes | NCS/TEA, Oxone, or t-BuONO |
| Reaction Time | 0.5 – 2 hours | 3 – 8 hours |
| Temperature | Room Temperature to 60°C | Room Temperature to 90°C |
| Regioselectivity | Excellent (>95:5 for 3,5-isomers) | Moderate to Good (Substrate-dependent) |
| Typical Yields | 80% – 98% | 70% – 92% |
| Trace Metal Toxicity | High (Requires rigorous scavenging) | None (Ideal for late-stage APIs) |
| Substrate Scope | Terminal alkynes preferred | Terminal & internal alkynes, activated alkenes |
Visualizing the Workflows
Mechanistic Divergence
The diagram below illustrates the fundamental mechanistic split between the two methodologies.
Fig 1: Mechanistic divergence of metal-catalyzed vs. metal-free isoxazole synthesis pathways.
Strategic Decision Matrix
Use this logic flow to determine the appropriate protocol based on your project's constraints.
Fig 2: Decision matrix for selecting metal-free vs. metal-catalyzed isoxazole synthesis workflows.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The observable transitions (e.g., color changes, gas evolution) serve as intrinsic checkpoints for the researcher.
Protocol A: Metal-Catalyzed (Cu-Mediated) 1,3-Dipolar Cycloaddition
Best for: Early-stage discovery, library generation, and targets requiring strict 3,5-regioselectivity.
-
Preparation: In an oven-dried round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and hydroximoyl chloride (1.2 equiv) in a 1:1 mixture of THF/H₂O (0.2 M concentration).
-
Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).
-
Validation Check: The solution will shift from blue (Cu²⁺) to pale yellow/colorless, confirming the in situ reduction to the active Cu(I) species.
-
-
Dipole Formation: Slowly add KHCO₃ (2.0 equiv) to the stirring mixture.
-
Validation Check: Mild effervescence (CO₂ gas) indicates the successful dehydrohalogenation of the hydroximoyl chloride into the reactive nitrile oxide.
-
-
Reaction: Stir vigorously at room temperature for 1–2 hours. Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc).
-
Workup: Quench with saturated NH₄Cl solution (to complex residual copper). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Metal-Free (NCS/TEA-Mediated) Cycloaddition
Best for: Late-stage API synthesis, scale-up routes, and reactions involving internal alkynes[3].
-
Chlorination: Dissolve the aromatic aldoxime (1.0 equiv) in anhydrous DMF (0.2 M). Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at room temperature.
-
Validation Check: A slight exothermic reaction and a color shift to pale yellow indicate the formation of the hydroximoyl chloride intermediate. Stir for 1 hour.
-
-
Substrate Addition: Add the dipolarophile (alkyne or activated alkene) (1.2 equiv) to the reaction mixture.
-
Base-Promoted Cycloaddition: Add Triethylamine (TEA, 1.5 equiv) dropwise over 10 minutes.
-
Validation Check: The formation of a white precipitate (TEA·HCl salt) confirms the generation of the nitrile oxide dipole.
-
-
Thermal Drive: Heat the reaction mixture to 90°C for 8 hours[3].
-
Workup: Cool to room temperature and pour into ice water. Extract with Dichloromethane (DCM) (3x).
-
Critical Step: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (5x) to completely remove residual DMF. Dry over MgSO₄, concentrate, and purify.
-
References
-
S. Das and K. Chanda. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 2021.[Link]
-
M. Hu, X. He, Z. Niu, Z. Yan, F. Zhou, Y. Shang. "Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes." Synthesis, 2014.[Link]
-
"Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade." Organic Letters, 2019.[Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
